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The Biological Significance of Hydroxyethyl-Pyrimidine Adducts in DNA Damage and Repair

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The formation of DNA adducts by alkylating agents represents a critical initiating event in chemical carcinogenesis and a central...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of DNA adducts by alkylating agents represents a critical initiating event in chemical carcinogenesis and a central mechanism for various chemotherapeutic agents. Among these, small, low-molecular-weight adducts derived from industrial chemicals like ethylene oxide (EO) and propylene oxide (PO) are of profound biological interest. While N7-(2-hydroxyethyl)guanine (7-HEG) is the most abundant adduct formed, it is the less frequent but more persistent pyrimidine adducts that are often implicated in the mutagenic and carcinogenic effects of these exposures. This technical guide provides an in-depth exploration of 5-(2-Hydroxyethyl)pyrimidin-2-ol and its biologically relevant analogues, such as N3-(2-hydroxyethyl)deoxyuridine (N3-HEdU), focusing on their formation, biological consequences, cellular repair mechanisms, and analytical detection. We will delve into the causal relationships between these specific lesions and their mutagenic outcomes, providing field-proven insights and detailed protocols for researchers in toxicology, oncology, and drug development.

The Genesis of a Pro-mutagenic Lesion: Formation and Chemistry

Chemical Identity and Precursors

The term "5-(2-Hydroxyethyl)pyrimidin-2-ol" describes a general chemical structure. In the context of DNA, the biologically significant manifestations of this structure arise from the alkylation of pyrimidine bases, primarily cytosine and thymine, by electrophilic epoxides. The most studied of these precursors is ethylene oxide (EO), a high-volume industrial chemical and a metabolite of ethylene, which is classified as a known human carcinogen (Group 1) by the International Agency for Research on Cancer (IARC).[1] Propylene oxide (PO) acts similarly, forming hydroxypropyl adducts.[2]

These reactive epoxides alkylate DNA at various nucleophilic sites. While the N7 position of guanine is the most frequent target, forming the major 7-HEG adduct, alkylation at other sites, including the oxygen and nitrogen atoms of pyrimidines, gives rise to lesions with greater biological significance.[3][4][5] A key pyrimidine adduct is formed via the alkylation of cytosine at the N3 position, which can subsequently undergo hydrolytic deamination to form the stable and miscoding lesion, N3-(2-hydroxyethyl)deoxyuridine (N3-HEdU).[5][6]

Mechanism of Pyrimidine Adduct Formation

The formation of hydroxyethyl-pyrimidine adducts proceeds through an SN2-type reaction mechanism. The strained three-membered ring of ethylene oxide is susceptible to nucleophilic attack by the heteroatoms in the DNA bases.

The process for the formation of the pro-mutagenic N3-HEdU lesion is as follows:

  • Nucleophilic Attack: The N3 position of a cytosine residue in the DNA strand attacks one of the carbon atoms of the ethylene oxide molecule.

  • Ring Opening: This attack forces the epoxide ring to open, resulting in the formation of a covalent bond between the cytosine and the hydroxyethyl group, creating an N3-(2-hydroxyethyl)cytosine adduct.

  • Hydrolytic Deamination: The N3-alkylated cytosine adduct is chemically unstable and readily undergoes deamination (loss of the exocyclic amine group at C4), converting it into the more stable N3-(2-hydroxyethyl)uracil (in the context of deoxyribose, N3-HEdU).[5][6] This conversion is critical, as uracil is read as thymine by DNA polymerases, directly leading to mutations.

G cluster_0 S_N_2 Reaction Cytosine Cytosine in DNA (N3 position) Intermediate N3-(2-hydroxyethyl)cytosine (Unstable Adduct) Cytosine->Intermediate Nucleophilic Attack EO Ethylene Oxide (Epoxide Ring) EO->Intermediate Deamination Hydrolytic Deamination (H₂O) Intermediate->Deamination Final_Adduct N3-(2-hydroxyethyl)uracil (N3-HEdU) (Pro-mutagenic Lesion) Deamination->Final_Adduct

Caption: Mechanism of N3-HEdU formation from cytosine and ethylene oxide.

Biological Consequences: From Adduct to Mutation

The biological significance of a DNA adduct is determined by its effect on DNA replication and transcription, and its susceptibility to cellular repair mechanisms.[7] Unlike the major 7-HEG adduct, which does not significantly distort the DNA helix and is often bypassed accurately by DNA polymerases, certain pyrimidine adducts are potently pro-mutagenic.[4][8]

Mutagenicity and Carcinogenicity

The conversion of a cytosine adduct to a uracil adduct (N3-HEdU) is a key mutagenic event. During DNA replication, DNA polymerase will preferentially insert an adenine opposite the uracil base, mistaking it for thymine. This results in a C:G to T:A transition mutation in the subsequent round of replication. Studies have shown that while high concentrations of 7-HEG alone do not significantly increase mutation frequency, the presence of minor adducts, including N3-HEdU, leads to a dose-related increase in mutations.[3][9] The mutational signatures associated with EO exposure include G:C→C:G transversions and substitutions at A:T base pairs, indicating a complex pattern of damage.[3][9]

This mutagenic potential is the mechanistic underpinning of EO's carcinogenicity.[1][10] The accumulation of mutations in critical proto-oncogenes or tumor suppressor genes can lead to neoplastic transformation. EO exposure in humans is associated with an increased risk of lymphohematopoietic cancers and breast cancer.[1]

Cytotoxicity and Genomic Instability

High levels of DNA adducts can overwhelm the cellular repair machinery, leading to cytotoxicity. Adducts can physically block the progression of DNA and RNA polymerases, stalling replication and transcription.[4] The accumulation of repair intermediates, such as single-strand breaks, can also trigger cell cycle arrest or apoptosis if the damage is too extensive to be repaired.[11] This process contributes to the therapeutic effect of alkylating agents in chemotherapy but also underlies the toxicity associated with environmental exposures.

Cellular Defense: The Base Excision Repair Pathway

Cells have evolved sophisticated DNA repair pathways to counteract the deleterious effects of DNA damage. For small, non-helix-distorting lesions like hydroxyethylated pyrimidines, the primary defense is the Base Excision Repair (BER) pathway.[12][13][14]

The BER process is a multi-step enzymatic cascade:

  • Lesion Recognition and Excision: The process is initiated by a DNA glycosylase that recognizes the damaged base. For alkylated bases, enzymes like 3-methyladenine-DNA glycosylase (MPG, also known as AAG) can recognize and cleave the N-glycosidic bond linking the damaged base to the deoxyribose sugar. For uracil-containing lesions like N3-HEdU, a uracil-DNA glycosylase (UDG) or a related enzyme like SMUG1 may be involved.[15] This excision creates an apurinic/apyrimidinic (AP) site.

  • AP Site Incision: An AP endonuclease, typically APE1 in humans, recognizes the AP site and cleaves the phosphodiester backbone 5' to the lesion, creating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate (dRP) terminus.

  • End Processing and DNA Synthesis: DNA polymerase β (Polβ) is recruited to the site. It removes the 5'-dRP moiety and inserts the correct nucleotide into the gap.

  • Ligation: The final nick in the DNA backbone is sealed by DNA ligase (typically Ligase III in this pathway), restoring the integrity of the DNA strand.

G cluster_ber Base Excision Repair (BER) Pathway DNA_Damage DNA with N3-HEdU Lesion Step1 1. Glycosylase (e.g., SMUG1/UDG) recognizes and excises the damaged base. DNA_Damage->Step1 AP_Site AP (Apyrimidinic) Site Created Step1->AP_Site Step2 2. AP Endonuclease (APE1) incises the DNA backbone 5' to the AP site. AP_Site->Step2 Nick Single-Strand Nick with 5'-dRP and 3'-OH Step2->Nick Step3 3. DNA Polymerase β (Polβ) removes 5'-dRP and fills the gap. Nick->Step3 Step4 4. DNA Ligase III seals the nick. Step3->Step4 Repaired_DNA Repaired DNA Step4->Repaired_DNA

Caption: Step-wise workflow of the Base Excision Repair (BER) pathway.

Efficient repair is crucial. Studies in rats have shown that while EO exposure can transiently alter the expression of BER genes, the system is generally effective at repairing damage without the accumulation of toxic AP sites.[12][13]

Analytical Methodologies for Adduct Quantification

The accurate detection and quantification of specific DNA adducts at low, biologically relevant levels is essential for molecular epidemiology, toxicology studies, and clinical monitoring. The gold standard for this purpose is liquid chromatography with tandem mass spectrometry (LC-MS/MS).[16][17][18][19]

Data Presentation: Mass Spectrometry Parameters

The LC-MS/MS method relies on the unique mass-to-charge ratio (m/z) of the target adduct and its specific fragmentation patterns. Selected Reaction Monitoring (SRM) is used to achieve high sensitivity and specificity.

AdductPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)Notes
N7-HEG 196.1152.115-20Monitors loss of the hydroxyethyl group.[5][17]
N3-HEdU 273.1157.118-25Monitors fragmentation to the adducted base (N3-HE-Uracil).[5]
O⁶-HEdG 312.1196.120-28Monitors loss of the deoxyribose sugar.[16]
Internal Std (¹⁵N₅-dG) 272.1156.125-30Stable isotope-labeled standard for dG quantification.
Experimental Protocol: Quantification of N3-HEdU by LC-MS/MS

This protocol outlines a self-validating system for the ultrasensitive detection of N3-HEdU from tissue or cell DNA.

1. DNA Isolation and Hydrolysis: a. Isolate genomic DNA from cells or tissues using a standard phenol-chloroform extraction or a commercial kit to ensure high purity (A260/280 ratio of 1.8-2.0). b. To 50-100 µg of DNA, add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-N3-HEdU) for absolute quantification. c. Perform enzymatic hydrolysis of the DNA to nucleosides. Incubate the DNA with nuclease P1 (5-10 units) in a sodium acetate buffer (pH 5.0) at 37°C for 2-4 hours. d. Add alkaline phosphatase (5-10 units) and an appropriate buffer (e.g., Tris-HCl, pH 8.0) and continue incubation at 37°C for another 2-4 hours to dephosphorylate the nucleotides.

2. Sample Cleanup (Solid-Phase Extraction): a. Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by water. b. Load the hydrolyzed DNA sample onto the cartridge. c. Wash the cartridge with water to remove salts and other hydrophilic impurities. d. Elute the nucleosides (including the adducts) with 50-80% methanol. e. Dry the eluate under a gentle stream of nitrogen or using a vacuum centrifuge.

3. LC-MS/MS Analysis: a. Reconstitute the dried sample in a small volume (e.g., 50 µL) of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid). b. Inject 10-20 µL onto a reverse-phase C18 HPLC column (e.g., 2.1 x 150 mm, 1.8 µm particle size). c. Use a gradient elution profile, starting with high aqueous content and ramping up the organic solvent (acetonitrile or methanol) to elute the adducts. d. Couple the HPLC output to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. e. Set up an SRM method to monitor the specific precursor-to-product ion transitions for N3-HEdU and the internal standard (refer to the table above).

4. Data Analysis and Validation: a. Integrate the peak areas for the analyte and the internal standard. b. Generate a standard curve using known concentrations of the N3-HEdU standard spiked with a constant amount of the internal standard. c. Calculate the amount of N3-HEdU in the original DNA sample based on the standard curve. Express the results as adducts per 10⁶ or 10⁷ normal nucleotides. d. Include a negative control (DNA from unexposed cells) and a positive control (DNA treated in vitro with EO) in each batch to validate the assay performance.

G cluster_workflow LC-MS/MS Workflow for Adduct Quantification Sample 1. DNA Sample (+ Internal Standard) Hydrolysis 2. Enzymatic Hydrolysis (Nuclease P1, Alk. Phos.) Sample->Hydrolysis Cleanup 3. Solid-Phase Extraction (C18 SPE) Hydrolysis->Cleanup LC 4. HPLC Separation (Reverse Phase C18) Cleanup->LC MSMS 5. Tandem Mass Spec (ESI-MS/MS, SRM Mode) LC->MSMS Analysis 6. Data Analysis (Quantification vs. Std Curve) MSMS->Analysis

Caption: Workflow for DNA adduct analysis using LC-MS/MS.

Implications for Toxicology and Drug Development

Biomarkers of Exposure and Effect

DNA adducts serve as powerful biomarkers.[7][20] The quantification of specific adducts like N3-HEdU in the DNA of exposed individuals can provide a "biologically effective dose"—a measure of the amount of a chemical that has reached and reacted with its biological target. This is far more informative than simply measuring external exposure levels. Such data is critical for:

  • Risk Assessment: Establishing a clearer link between environmental or occupational exposure and cancer risk.[4][21]

  • Molecular Epidemiology: Investigating the causes of cancer in human populations.

  • Regulatory Science: Setting evidence-based safety limits for chemical exposures.[10]

Relevance in Drug Development

The study of DNA adducts is central to the development of alkylating agents used in cancer chemotherapy. These drugs, which include nitrogen mustards, nitrosoureas, and platinum-based compounds, function by inducing overwhelming levels of DNA damage in rapidly dividing cancer cells, leading to cell death.

  • Mechanism of Action: Understanding how a novel alkylating agent forms specific adducts and which of these are most cytotoxic or mutagenic is key to optimizing its therapeutic index.

  • Drug Resistance: Cancer cells can develop resistance to alkylating agents by upregulating DNA repair pathways. Monitoring the formation and repair of specific adducts can help elucidate resistance mechanisms. For example, high expression of the repair protein O⁶-methylguanine-DNA methyltransferase (MGMT) is a well-known mechanism of resistance to temozolomide. While not a pyrimidine adduct, the principle of repair-mediated resistance is broadly applicable.

  • Personalized Medicine: Assessing the DNA repair capacity of a patient's tumor (e.g., by measuring the expression of key BER enzymes) could predict its sensitivity to certain alkylating agents, allowing for more personalized treatment strategies.

Conclusion and Future Directions

Hydroxyethyl-pyrimidine adducts, though often present at lower levels than their purine counterparts, represent a class of highly significant DNA lesions. Their pro-mutagenic nature, arising from the deamination of cytosine to a uracil analog, provides a direct mechanistic link between exposure to agents like ethylene oxide and the initiation of cancer. The continued development of ultrasensitive analytical techniques like LC-MS/MS allows for precise quantification of these adducts, enhancing our ability to assess human risk and understand the fundamental mechanisms of chemical carcinogenesis.

Future research should focus on elucidating the complete spectrum of pyrimidine adducts formed by various environmental and endogenous agents, defining the specific roles of different DNA glycosylases in their repair, and exploring how individual genetic variations in repair pathways can modulate susceptibility to the carcinogenic effects of these exposures. For drug development professionals, a deeper understanding of how these adducts are formed and repaired can pave the way for more effective and less toxic alkylating chemotherapies and strategies to overcome treatment resistance.

References

  • Rusyn, I., et al. (2005). Effects of ethylene oxide and ethylene inhalation on DNA adducts, apurinic/apyrimidinic sites and expression of base excision DNA repair genes in rat brain, spleen, and liver. DNA Repair (Amst). Available at: [Link]

  • Tompkins, E. M., et al. (2009). Mutagenicity of DNA adducts derived from ethylene oxide exposure in the pSP189 shuttle vector replicated in human Ad293 cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available at: [Link]

  • Tompkins, E. M., et al. (2008). Simultaneous detection of five different 2-hydroxyethyl-DNA adducts formed by ethylene oxide exposure, using a high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry assay. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Bolt, H. M. (2008). Carcinogenicity and Genotoxicity of Ethylene Oxide: New Aspects and Recent Advances. Archives of Toxicology. Available at: [Link]

  • Koc, H., et al. (2001). Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Chemical Research in Toxicology. Available at: [Link]

  • Subcommittee on Ethylene Oxide. (2020). Carcinogenicity of Ethylene Oxide: Key Findings and Scientific Issues. Environmental Health Perspectives. Available at: [Link]

  • Tompkins, E. M., et al. (2009). Mutagenicity of DNA adducts derived from ethylene oxide exposure in the pSP189 shuttle vector replicated in human Ad293 cells. Mount Sinai Scholars Portal. Available at: [Link]

  • Törnqvist, M. (2009). Ethylene oxide as a major factor in DNA and RNA evolution. Mutation Research/Reviews in Mutation Research. Available at: [Link]

  • NIOSH. (1981). Current Intelligence Bulletin 35: Ethylene Oxide (EtO). Centers for Disease Control and Prevention. Available at: [Link]

  • ELG Law. (2025). Ethylene Oxide Exposure and Liver Cancer: What the Science Reveals. ELG Law. Available at: [Link]

  • Dellarco, V. L., et al. (1990). Review of the mutagenicity of ethylene oxide. Environmental and Molecular Mutagenesis. Available at: [Link]

  • Singh, R., & Farmer, P. B. (2008). Methods for the Detection of DNA Adducts. Springer Nature Experiments. Available at: [Link]

  • Pottenger, L. H., et al. (2019). Understanding the importance of low‐molecular weight (ethylene oxide‐ and propylene oxide‐induced) DNA adducts and mutations in risk assessment: Insights from 15 years of research and collaborative discussions. Environmental and Molecular Mutagenesis. Available at: [Link]

  • Marsden, D. A., et al. (2004). Detection of DNA adducts derived by ethylene oxide exposure using high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry. AACR Journals. Available at: [Link]

  • IARC. (1994). Propylene Oxide. Some Industrial Chemicals - NCBI Bookshelf. Available at: [Link]

  • Rusyn, I., et al. (2005). Effects of ethylene oxide and ethylene inhalation on DNA adducts, apurinic/apyrimidinic sites and expression of base excision DNA repair genes in rat brain, spleen, and liver. ResearchGate. Available at: [Link]

  • Solomon, J. J., et al. (1988). DNA adducts of propylene oxide and acrylonitrile epoxide: hydrolytic deamination of 3-alkyl-dCyd to 3-alkyl-dUrd. PMC - NIH. Available at: [Link]

  • Sisk, S. C., et al. (2011). Dose and temporal evaluation of ethylene oxide‐induced mutagenicity in the lungs of male big blue mice following inhalation exposure to carcinogenic concentrations. Environmental and Molecular Mutagenesis. Available at: [Link]

  • Farmer, P. B., et al. (2005). DNA adducts: mass spectrometry methods and future prospects. Toxicology and Applied Pharmacology. Available at: [Link]

  • Swenberg, J. A., et al. (2000). DNA adducts: effects of low exposure to ethylene oxide, vinyl chloride and butadiene. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Available at: [Link]

  • Wilson, Z., et al. (2008). DNA damage and homologous recombination signaling induced by thymidylate deprivation. Biochemical Pharmacology. Available at: [Link]

  • Loechler, E. L., et al. (1991). Propylene oxide mutagenesis at template cytosine residues. Biochemistry. Available at: [Link]

  • Upadhyaya, P., et al. (2010). Formation and repair of pyridyloxobutyl DNA adducts and their relationship to tumor yield in A/J mice. Cancer Research. Available at: [Link]

  • Margison, G. P., et al. (2014). Ethylene oxide and propylene oxide derived N7-alkylguanine adducts are bypassed accurately in vivo. DNA Repair (Amst). Available at: [Link]

  • Lao, Y., et al. (2016). DNA Adduct Formation from Metabolic 5′-Hydroxylation of the Tobacco-Specific Carcinogen N′-Nitrosonornicotine in Human Enzyme Systems and in Rats. Chemical Research in Toxicology. Available at: [Link]

  • Kim, Y., et al. (2025). Small-molecule activator of SMUG1 enhances repair of pyrimidine lesions in DNA. DNA Repair (Amst). Available at: [Link]

  • Pfeiffer, E. H., & Dunkelberg, H. (1980). Mutagenicity of ethylene chlorohydrin. A degradation product present in foods exposed to ethylene oxide. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Balu, N., et al. (2019). DNA adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Chemical Research in Toxicology. Available at: [Link]

  • National Research Council. (1989). Biologic Significance of DNA Adducts and Protein Adducts. Drinking Water and Health, Volume 9. Available at: [Link]

  • Cartus, A. T., & Schrenk, D. (2018). DNA adduct (E-3'-N 2 -dG or S-3'-N 2 -dG) formation in HepG2 cells... ResearchGate. Available at: [Link]

  • Cadet, J., & Wagner, J. R. (2013). Formation and repair of oxidatively generated damage in cellular DNA. Free Radical Biology and Medicine. Available at: [Link]

  • Malik, C. N., & Loechler, E. L. (2020). Mutagenicity and Repair of Acrolein Adduct to Cytosine. International Journal of Molecular Sciences. Available at: [Link]

  • Li, Y., et al. (2017). Protective Effect of Thymidine on DNA Damage Induced by Hydrogen Peroxide in Human Hepatocellular Cancer Cells. PMC. Available at: [Link]

  • Gu, P., et al. (2014). Chemical Biology of N5-Substituted Formamidopyrimidine DNA Adducts. Current Protocols in Chemical Biology. Available at: [Link]

  • Artus-Matuszewska, A., et al. (2024). Repair and DNA Polymerase Bypass of Clickable Pyrimidine Nucleotides. International Journal of Molecular Sciences. Available at: [Link]

  • van der Wijst, T., et al. (2009). Biological significance of DNA adducts: comparison of increments over background for various biomarkers of genotoxicity in L5178Y tk(+/-) mouse lymphoma cells treated with hydrogen peroxide and cumene hydroperoxide. Toxicological Sciences. Available at: [Link]

  • Kerdar, R. S., et al. (1993). Cytotoxicity, DNA adduct formation and DNA repair induced by 2-hydroxyamino-3-methylimidazo[4,5-f]quinoline and 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine in cultured human mammary epithelial cells. Carcinogenesis. Available at: [Link]

  • Chou, M. W., et al. (2002). Genotoxic Pyrrolizidine Alkaloids — Mechanisms Leading to DNA Adduct Formation and Tumorigenicity. International Journal of Molecular Sciences. Available at: [Link]

  • Shrivastav, N., et al. (2010). Chemical biology of mutagenesis and DNA repair: cellular responses to DNA alkylation. Carcinogenesis. Available at: [Link]

  • HESI. (2011). Biological Significance of DNA Adducts Project Committee. Health and Environmental Sciences Institute. Available at: [Link]

  • ResearchGate. (2018). Nucleotide excision repair of bulky adducts. ResearchGate. Available at: [Link]

  • Galano, A., et al. (2022). Chemical Insights into Oxidative and Nitrative Modifications of DNA. Molecules. Available at: [Link]

  • Careri, M., & Elviri, L. (2022). A Comprehensive Database for DNA Adductomics. Frontiers in Chemistry. Available at: [Link]

  • Chen, D., et al. (2021). Thymidine decreases the DNA damage and apoptosis caused by tumor-treating fields in cancer cell lines. Oncology Letters. Available at: [Link]

  • Fujiwara, H., & Ogawa, H. (2019). DNA Damage and Repair in Epithelium after Allogeneic Hematopoietic Stem Cell Transplantation. International Journal of Molecular Sciences. Available at: [Link]

  • Korkmaz, M., et al. (2023). Oxidative DNA Damage and Repair Dynamics in Multiple Sclerosis: Insights from Comet Assay Kinetics, Base Excision Repair Gene Expression, and Genotype Analysis. Antioxidants. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 5-(2-Hydroxyethyl)pyrimidin-2-ol

Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 5-(2-Hydroxyethyl)pyrimidin-2-ol, a heterocyclic compound of interest in pharmaceutical and chemical research....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 5-(2-Hydroxyethyl)pyrimidin-2-ol, a heterocyclic compound of interest in pharmaceutical and chemical research. In the absence of extensive prior art on this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the critical role of tautomerism in dictating the molecule's stability and details a robust, multi-faceted experimental and computational approach to thoroughly characterize its degradation pathways and intrinsic stability. This guide emphasizes the causality behind experimental choices and provides actionable protocols for immediate implementation.

Introduction: The Significance of Stability in Drug Development

5-(2-Hydroxyethyl)pyrimidin-2-ol belongs to the pyrimidinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in biologically active molecules and its structural similarity to nucleobases.[1] The thermodynamic stability of any active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly influences a product's shelf-life, safety, and efficacy. An unstable compound can degrade into impurities that may be inactive, less active, or even toxic.[2] Therefore, a thorough understanding of a molecule's intrinsic stability is not merely a regulatory requirement but a fundamental aspect of ensuring patient safety and product quality.

Forced degradation, or stress testing, is a critical component of this assessment. By subjecting the molecule to conditions more severe than those it would encounter during storage and handling, we can rapidly identify potential degradation products, elucidate degradation pathways, and develop and validate stability-indicating analytical methods.[3][4] This guide will provide a detailed roadmap for conducting such studies on 5-(2-Hydroxyethyl)pyrimidin-2-ol.

The Central Role of Tautomerism

A crucial aspect of the chemistry of 2-hydroxypyrimidines is the potential for prototropic tautomerism. 5-(2-Hydroxyethyl)pyrimidin-2-ol can exist in equilibrium between its hydroxyl (enol) form and its pyrimidinone (keto) form. This equilibrium is not static and can be influenced by factors such as the solvent, temperature, and pH.[5][6]

The predominance of one tautomer over the other has significant implications for the molecule's thermodynamic stability. The keto form, for instance, may present different reactive sites and be more or less susceptible to hydrolysis or oxidation than the enol form. Theoretical studies on the related 2-hydroxypyridine/2-pyridone system have shown that while the energy difference between tautomers in the gas phase can be small, solvent effects, particularly the presence of water, can significantly shift the equilibrium.[7] It is reasonable to hypothesize a similar behavior for 5-(2-Hydroxyethyl)pyrimidin-2-ol.

Therefore, any investigation into the thermodynamic stability of this molecule must begin with an understanding of its preferred tautomeric state under various conditions. Spectroscopic techniques such as UV/Vis and NMR are invaluable for this purpose.[5]

Experimental Assessment of Thermodynamic Stability

A multi-pronged experimental approach is necessary to fully characterize the thermodynamic stability of 5-(2-Hydroxyethyl)pyrimidin-2-ol. This involves both thermal analysis and forced degradation studies.

Thermal Analysis

Thermal analysis techniques provide quantitative data on the material's response to changes in temperature.

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the melting point, heat of fusion, and to detect any polymorphic transitions or decomposition events. A sharp, high-purity melting endotherm would suggest a stable crystalline form.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to determine the onset of thermal decomposition and to identify the presence of any residual solvents or water.

Parameter Technique Purpose
Melting PointDifferential Scanning Calorimetry (DSC)Provides an indication of purity and the energy required to disrupt the crystal lattice.
Heat of FusionDifferential Scanning Calorimetry (DSC)Quantifies the energy absorbed during melting.
Thermal DecompositionThermogravimetric Analysis (TGA)Determines the temperature at which the molecule begins to degrade.
Polymorphic TransitionsDifferential Scanning Calorimetry (DSC)Identifies different crystalline forms which may have different stabilities.
Forced Degradation Studies

Forced degradation studies are the core of the experimental stability assessment, designed to accelerate the degradation of the molecule under a variety of stress conditions.[8] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[4]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC-UV/DAD Acid->HPLC Analyze Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Analyze Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Analyze Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Analyze Photochemical Photochemical Stress (ICH Q1B) Photochemical->HPLC Analyze LCMS LC-MS/MS HPLC->LCMS Characterize Peaks Pathways Degradation Pathways HPLC->Pathways Synthesize Data Products Structure Elucidation HPLC->Products Synthesize Data Method Stability-Indicating Method Validation HPLC->Method Synthesize Data NMR NMR Spectroscopy LCMS->NMR Confirm Structure LCMS->Pathways Synthesize Data LCMS->Products Synthesize Data LCMS->Method Synthesize Data NMR->Pathways Synthesize Data NMR->Products Synthesize Data NMR->Method Synthesize Data API 5-(2-Hydroxyethyl) pyrimidin-2-ol API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photochemical Expose

Caption: Workflow for forced degradation studies.

Stock Solution Preparation: Prepare a stock solution of 5-(2-Hydroxyethyl)pyrimidin-2-ol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

    • Rationale: This condition challenges the stability of the molecule to low pH, which can catalyze the hydrolysis of susceptible functional groups.[3]

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 8 hours.

    • At appropriate time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

    • Rationale: Basic conditions can promote hydrolysis and other base-catalyzed degradation reactions. The pyrimidine ring itself can be susceptible to cleavage under harsh alkaline conditions.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

    • Rationale: This tests the molecule's susceptibility to oxidation. The pyrimidine ring and the primary alcohol of the hydroxyethyl side chain are potential sites for oxidative attack.[9]

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • Also, expose the stock solution to the same conditions.

    • At the end of the study, dissolve the solid in the mobile phase and analyze both the solid and solution samples by HPLC.

    • Rationale: Thermal stress assesses the intrinsic stability of the molecule at elevated temperatures, which can occur during manufacturing or storage.[9]

  • Photochemical Degradation:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC.

    • Rationale: This study is essential to determine if the molecule is light-sensitive, which would necessitate protective packaging. Pyrimidine derivatives, being aromatic and containing heteroatoms, can be susceptible to photolytic degradation.[10]

Postulated Degradation Pathways

Based on the known chemistry of pyrimidines and related heterocyclic compounds, several degradation pathways can be postulated for 5-(2-Hydroxyethyl)pyrimidin-2-ol.[11][12][13]

Degradation_Pathways cluster_oxidation Oxidation (H2O2) cluster_hydrolysis Hydrolysis (Acid/Base) Parent 5-(2-Hydroxyethyl)pyrimidin-2-ol N_Oxide N-Oxide Formation Parent->N_Oxide Oxidation Aldehyde Side-chain Oxidation (to Aldehyde) Parent->Aldehyde Oxidation Ring_Opening Pyrimidine Ring Opening Parent->Ring_Opening Hydrolysis Carboxylic_Acid Side-chain Oxidation (to Carboxylic Acid) Aldehyde->Carboxylic_Acid Further Oxidation

Sources

Foundational

Tautomeric Dynamics of 5-(2-Hydroxyethyl)pyrimidin-2-ol in Solution: Mechanisms, Solvent Effects, and Experimental Workflows

Executive Summary The structural plasticity of pyrimidine derivatives plays a foundational role in modern drug design, directly influencing pharmacokinetics, solubility, and target-receptor binding affinities. For 5-(2-H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural plasticity of pyrimidine derivatives plays a foundational role in modern drug design, directly influencing pharmacokinetics, solubility, and target-receptor binding affinities. For 5-(2-Hydroxyethyl)pyrimidin-2-ol (CAS: 1537368-00-5) , this plasticity manifests as a dynamic tautomeric equilibrium between its enol (pyrimidin-2-ol) and keto/lactam (pyrimidin-2(1H)-one) forms.

This technical whitepaper provides an in-depth analysis of the thermodynamic landscape governing this tautomerism. By dissecting the kinetic barriers of direct versus solvent-mediated proton transfer, evaluating the electronic impact of the 5-(2-hydroxyethyl) substituent, and detailing self-validating experimental workflows, this guide equips researchers with the authoritative framework necessary to characterize this molecule in solution.

Thermodynamic and Kinetic Landscape

The tautomerization of pyrimidin-2-ol derivatives requires the migration of a proton between the exocyclic oxygen at the C2 position and the endocyclic nitrogen at the N1 (or N3) position. The feasibility and rate of this exchange are entirely dictated by the microenvironment.

In the gas phase or vacuum, the molecule must rely on a direct intramolecular proton transfer . This mechanism proceeds through a highly strained, four-membered transition state, resulting in a prohibitive activation free energy (


 kcal/mol) . Consequently, the enol form is theoretically stable in isolation.

However, in solution, the mechanism fundamentally shifts. When dissolved in protic solvents (e.g., water or alcohols), the solvent molecules actively participate in the transition state, creating a hydrogen-bonded bridge. This indirect, solvent-mediated transfer drastically reduces the activation barrier to


 kcal/mol . In non-polar, aprotic environments at high concentrations, the molecules can bypass the solvent entirely by forming hydrogen-bonded dimers, facilitating a double proton transfer with an exceptionally low barrier (

kcal/mol) .
Quantitative Kinetic Data Summarization

The table below summarizes the activation free energies derived from quantum chemical calculations (B3LYP/6-311++G** level) for the tautomeric conversion of the pyrimidin-2-ol core.

Mechanism TypeSolvation EnvironmentTransition State Mediator

(kcal/mol)
Dominant Tautomer
Direct Proton Transfer Gas Phase / VacuumNone (Intramolecular)34.47Enol (Pyrimidin-2-ol)
Indirect Transfer Aqueous (Explicit)1

Molecule
14.00Keto (Pyrimidin-2(1H)-one)
Indirect Transfer Aqueous (Explicit)2

Molecules
14.00Keto (Pyrimidin-2(1H)-one)
Indirect Transfer Aqueous (Explicit)3

Molecules
17.10Keto (Pyrimidin-2(1H)-one)
Dimer-Mediated Non-polar / High Conc.Pyrimidine Dimer4.97Mixed / Conc. Dependent

Mechanistic Pathway Visualization

The following diagram maps the divergent kinetic pathways of 5-(2-Hydroxyethyl)pyrimidin-2-ol tautomerization based on the solvation environment.

Tautomerization Enol 5-(2-Hydroxyethyl) pyrimidin-2-ol (Enol Form) TS_Direct Direct Proton Transfer (Barrier ~34.5 kcal/mol) Enol->TS_Direct Gas Phase / Aprotic TS_Indirect Solvent-Mediated Transfer (Barrier ~14-17 kcal/mol) Enol->TS_Indirect Protic Solvent (e.g., H2O) TS_Dimer Dimerization Transfer (Barrier ~5.0 kcal/mol) Enol->TS_Dimer High Conc. / Non-polar Keto 5-(2-Hydroxyethyl) pyrimidin-2(1H)-one (Keto Form) TS_Direct->Keto TS_Indirect->Keto TS_Dimer->Keto

Tautomerization pathways of 5-(2-Hydroxyethyl)pyrimidin-2-ol based on solvation environment.

The Role of the 5-(2-Hydroxyethyl) Substituent

The addition of the 2-hydroxyethyl group (-CH₂CH₂OH) at the 5-position introduces two critical physiochemical perturbations compared to the unsubstituted pyrimidin-2-ol:

  • Electronic Modulation: The 5-position is para to the C2-OH group. Alkyl-derived substituents act as weak electron donors via inductive and hyperconjugative effects. Quantum chemical studies demonstrate that electron-donating groups at the meta and para positions of pyrimidin-2(1H)-one decrease the

    
     of the tautomeric conversion more effectively than electron-withdrawing groups . Thus, 5-(2-hydroxyethyl)pyrimidin-2-ol exhibits a slightly faster tautomeric exchange rate in solution compared to its unsubstituted analog.
    
  • Enhanced Solvation Networks: The terminal hydroxyl group of the 2-hydroxyethyl chain provides an additional hydrogen bond donor/acceptor site. In protic solvents, this enhances the density of the first solvation shell, further stabilizing the highly polar pyrimidin-2(1H)-one (keto) form through extensive intermolecular hydrogen bonding.

Experimental Workflows for Tautomer Elucidation

To empirically validate the tautomeric ratio of 5-(2-hydroxyethyl)pyrimidin-2-ol in solution, a multi-modal spectroscopic approach is required. The following protocols establish a self-validating system, ensuring that structural assignments are cross-verified by thermodynamic calculations.

Workflow cluster_experiments Parallel Spectroscopic Analysis SamplePrep 1. Sample Preparation (5-(2-Hydroxyethyl)pyrimidin-2-ol) SolventSelect 2. Solvent Selection (D2O, DMSO-d6, CDCl3) SamplePrep->SolventSelect NMR 3a. Multinuclear NMR (1H, 13C, 15N & VT-NMR) SolventSelect->NMR UVVis 3b. UV-Vis Spectroscopy (Solvatochromic Shift Analysis) SolventSelect->UVVis DataAnalysis 4. Data Synthesis & Thermodynamic Calculation NMR->DataAnalysis Chemical Shifts, Coupling & K_eq UVVis->DataAnalysis Absorbance Maxima Ratio

Self-validating experimental workflow for characterizing pyrimidin-2-ol tautomers in solution.

Protocol 1: Multinuclear NMR Spectroscopy ( H, C, N)

Causality: While


H NMR can show subtle shifts in the pyrimidine ring protons, 

N NMR is the most definitive technique for distinguishing lactam/lactim tautomers. The chemical shift of a protonated nitrogen (N-H in the keto form) differs by >100 ppm from a bare imine nitrogen (N=C in the enol form).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of 5-(2-hydroxyethyl)pyrimidin-2-ol in 0.6 mL of the target deuterated solvent (

    
     for aqueous modeling, DMSO-
    
    
    
    for polar aprotic,
    
    
    for non-polar limits).
  • Standard 1D Acquisition: Acquire

    
    H and 
    
    
    
    C spectra at 298 K. In the keto form, the C2 carbon typically resonates around 155-160 ppm (carbonyl-like character), whereas in the enol form, it shifts downfield.
  • 
     HMBC/HSQC:  Perform 2D 
    
    
    
    correlation spectroscopy.
    • Diagnostic Observation: A strong cross-peak between the pyrimidine ring protons (H4/H6) and a nitrogen resonance at

      
       ppm indicates the N-H (keto) tautomer. A nitrogen resonance at 
      
      
      
      ppm indicates the N=C (enol) tautomer.
  • Variable Temperature (VT) NMR (Self-Validation Step): Acquire spectra at 10-degree increments from 273 K to 333 K. Use the integral ratios of distinct tautomeric peaks to calculate the equilibrium constant (

    
    ). Plot 
    
    
    
    vs.
    
    
    (van 't Hoff plot) to extract the enthalpy (
    
    
    ) and entropy (
    
    
    ) of tautomerization, ensuring the observed shifts align with thermodynamic principles.
Protocol 2: Solvent-Dependent UV-Vis Spectroscopy

Causality: The extended


-conjugation differs fundamentally between the cross-conjugated pyrimidin-2(1H)-one and the fully aromatic pyrimidin-2-ol. This leads to distinct 

shifts based on solvent polarity (solvatochromism).

Step-by-Step Methodology:

  • Stock Solution: Prepare a 10 mM stock of 5-(2-hydroxyethyl)pyrimidin-2-ol in anhydrous methanol.

  • Dilution Series: Dilute to a working concentration of 50

    
    M in a series of solvents with varying dielectric constants (
    
    
    
    ): Water (
    
    
    ), Ethanol (
    
    
    ), and Dichloromethane (
    
    
    ).
  • Spectral Acquisition: Scan absorbance from 200 nm to 400 nm using a quartz cuvette (1 cm path length).

  • Data Synthesis: The keto form typically exhibits a strong absorption band around 290-300 nm, while the enol form absorbs at shorter wavelengths (

    
     nm). The ratio of these peak intensities provides a rapid, qualitative assessment of the dominant tautomer in each solvent matrix.
    

Conclusion

The tautomeric equilibrium of 5-(2-hydroxyethyl)pyrimidin-2-ol is a highly dynamic system dictated by solvent polarity, concentration, and the electron-donating properties of its 5-substituent. While the enol form is theoretically accessible in the gas phase, the keto (pyrimidin-2(1H)-one) form dominates in biologically relevant aqueous solutions due to significant stabilization via solvent-mediated proton transfer networks. Understanding and empirically validating these dynamics using rigorous, multi-modal spectroscopic workflows is critical for accurately modeling pharmacokinetics and receptor-ligand interactions in downstream drug development.

References

  • Hosseini, Seyed Javad. "Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one/pyrimidin‐2‐ol." Journal of Physical Organic Chemistry (2022). URL:[Link]

  • Tayyari, Sayyed Faramarz, et al. "Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol." Molecular Simulation, Vol 45, No 1 (2018). URL:[Link]

Exploratory

5-(2-Hydroxyethyl)pyrimidin-2-ol CAS number and molecular identifiers

The following technical guide provides an in-depth profile of 5-(2-Hydroxyethyl)uracil , the chemically stable entity corresponding to the user's inquiry for "5-(2-Hydroxyethyl)pyrimidin-2-ol" (a tautomeric or non-standa...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth profile of 5-(2-Hydroxyethyl)uracil , the chemically stable entity corresponding to the user's inquiry for "5-(2-Hydroxyethyl)pyrimidin-2-ol" (a tautomeric or non-standard nomenclature).

Disambiguating 5-(2-Hydroxyethyl)pyrimidin-2-ol

Executive Summary & Chemical Identity

5-(2-Hydroxyethyl)uracil (CAS 23956-12-9) is a pyrimidine derivative characterized by a hydroxyethyl side chain at the C-5 position of the uracil ring.[1] While the name "5-(2-Hydroxyethyl)pyrimidin-2-ol" implies a mono-hydroxy tautomer, the compound predominantly exists in the stable keto (lactam) form known as uracil.

This compound is of significant interest in medicinal chemistry and toxicology as a stable metabolite of 5-substituted uracil drugs (e.g., 5-ethyluracil) and a biomarker for oxidative DNA damage. Its structural integrity is critical for studies involving nucleobase modification and DNA repair mechanisms.

Molecular Identifiers
Identifier TypeValue
Chemical Name 5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione
Common Synonyms 5-(2-Hydroxyethyl)uracil; 5-(2-Hydroxyethyl)-2,4-pyrimidinediol
CAS Number 23956-12-9
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
SMILES OCCC1=CNC(=O)NC1=O
InChI Key WVOOACKBYPVACH-UHFFFAOYSA-N

Structural Analysis & Tautomerism

Understanding the tautomeric equilibrium is essential for accurate spectroscopic interpretation and reactivity prediction. While the user's query specifies "pyrimidin-2-ol" (implying an aromatic enol system), the 2,4-diketo (lactam) form is thermodynamically favored in aqueous solution and solid state.

Tautomeric Equilibrium

The pyrimidine ring can exist in multiple tautomeric forms. For 5-(2-hydroxyethyl)uracil, the equilibrium lies heavily towards the dione.

Tautomerism cluster_0 Predominant Form (Lactam) cluster_1 Minor Tautomers (Lactim) Node1 5-(2-Hydroxyethyl)uracil (2,4-Dione) C6H8N2O3 Node1->Node1 Stable at pH 7.4 Node2 2-Hydroxy-4-oxo Form (pyrimidin-2-ol derivative) Node1->Node2 Tautomerization Node3 2,4-Dihydroxy Form (pyrimidin-2,4-diol) Node2->Node3 Tautomerization

Figure 1: Tautomeric landscape of 5-(2-Hydroxyethyl)uracil. The dione form (left) is the relevant species for biological interactions.

Synthesis & Manufacturing Protocols

Synthesizing 5-(2-Hydroxyethyl)uracil requires regio-controlled functionalization of the pyrimidine ring. Direct alkylation of uracil often leads to N-alkylation (positions 1 and 3) rather than C-5 alkylation. Therefore, a De Novo Synthesis or Transformation of 5-Vinyluracil is preferred.

Protocol A: Hydroboration-Oxidation of 5-Vinyluracil

This method ensures the exclusive formation of the primary alcohol at the terminal position of the ethyl side chain.

Reagents:

  • Precursor: 5-Vinyluracil (CAS 37107-81-6)

  • Reagent: 9-Borabicyclo[3.3.1]nonane (9-BBN) or Borane-THF complex

  • Oxidant: Hydrogen Peroxide (H₂O₂), Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Preparation: Dissolve 5-vinyluracil (1.0 eq) in anhydrous THF under an inert argon atmosphere.

  • Hydroboration: Add 9-BBN (0.5 M in THF, 1.2 eq) dropwise at 0°C. Stir the mixture at room temperature for 4–6 hours. Mechanism: The boron atom adds to the less hindered terminal carbon (anti-Markovnikov).

  • Oxidation: Cool the reaction mixture to 0°C. Cautiously add 3M NaOH (3.0 eq) followed by 30% H₂O₂ (3.0 eq).

  • Workup: Stir for 1 hour at 50°C to ensure complete oxidation of the organoborane. Quench with saturated NH₄Cl solution.

  • Purification: Extract with ethyl acetate (or n-butanol if solubility is poor). Concentrate the organic layer and purify via silica gel flash chromatography (Eluent: DCM/MeOH 9:1).

Protocol B: Condensation (De Novo)

For large-scale manufacturing, constructing the ring from acyclic precursors is often more cost-effective.

Synthesis Start Start: Gamma-Butyrolactone Derivative Step1 Formylation (Ethyl formate + NaH) Start->Step1 Inter1 Intermediate: Alpha-formyl lactone Step1->Inter1 Step2 Condensation with Urea (Ethanol, Reflux) Inter1->Step2 Product End Product: 5-(2-Hydroxyethyl)uracil Step2->Product Ring Closure

Figure 2: De Novo synthesis strategy via condensation of urea with a C3-fragment precursor.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ** Solvent:** DMSO-d₆

  • ¹H NMR Signals:

    • δ 11.0 ppm (s, 1H): N3-H (Broad singlet, exchangeable).

    • δ 10.6 ppm (s, 1H): N1-H (Broad singlet, exchangeable).

    • δ 7.25 ppm (s, 1H): C6-H (Characteristic pyrimidine alkene proton).

    • δ 4.50 ppm (t, 1H): -OH (Hydroxyl proton).

    • δ 3.45 ppm (m, 2H): -CH₂-CH₂ -OH (Methylene adjacent to oxygen).

    • δ 2.35 ppm (t, 2H): Pyrimidine-CH₂ -CH₂- (Methylene adjacent to ring).

Mass Spectrometry (MS)
  • Ionization: ESI (Electrospray Ionization) in Positive Mode.

  • Molecular Ion: [M+H]⁺ = 157.15 m/z.

  • Fragmentation: Loss of H₂O ([M+H-18]⁺) is a common fragmentation pathway for primary alcohols.

Biological Relevance & Applications

DNA Damage Biomarker

5-(2-Hydroxyethyl)uracil is a known product of oxidative DNA damage . Ionizing radiation or radical stress can generate this modification in thymine or cytosine residues. Its detection in urine or cellular DNA hydrolysates serves as a quantitative marker for oxidative stress levels in biological systems.

Drug Metabolism

It is a primary metabolite of 5-ethyl-2'-deoxyuridine (an antiviral agent). The metabolic pathway involves the hydroxylation of the ethyl side chain by cytochrome P450 enzymes.

References

  • PubChem Compound Summary. (2025). 5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione (CID 352846).[2] National Center for Biotechnology Information. [Link]

  • Fissekis, J. D., & Sweet, F. (1973).[3] Chemistry of some 5-(2-hydroxyalkyl)uracil derivatives and a synthesis of 5-vinyluracil.[3][4] The Journal of Organic Chemistry, 38(2), 264–269.[3] [Link]

  • Robertson, M. P., & Miller, S. L. (1995).[5] Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world.[5] Science, 268(5211), 702-705.[5] [Link]

Sources

Foundational

Technical Guide: Comparative Analysis of 5-(2-Hydroxyethyl)pyrimidin-2-ol and Thymine

This technical guide provides an in-depth structural, physicochemical, and functional comparison between 5-(2-Hydroxyethyl)pyrimidin-2-ol and Thymine . Executive Summary This guide delineates the critical differences bet...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth structural, physicochemical, and functional comparison between 5-(2-Hydroxyethyl)pyrimidin-2-ol and Thymine .

Executive Summary

This guide delineates the critical differences between Thymine (5-methyluracil), a canonical nucleobase of DNA, and 5-(2-Hydroxyethyl)pyrimidin-2-ol , a synthetic pyrimidine derivative often utilized as a fragment in medicinal chemistry.

While both molecules share a pyrimidine core, they diverge fundamentally in their oxidation state at the C4 position and the functionalization at the C5 position. These structural variances dictate their distinct roles: Thymine is optimized for genetic information storage via precise hydrogen bonding, whereas 5-(2-Hydroxyethyl)pyrimidin-2-ol serves as a versatile scaffold for increasing solubility and targeting specific enzyme pockets in drug discovery.

Key Distinction:

  • Thymine: A 2,4-dione structure capable of dual hydrogen bonding (Watson-Crick pairing).

  • 5-(2-Hydroxyethyl)pyrimidin-2-ol: A 2-one structure (lacking the C4 carbonyl) with a polar hydroxyethyl tail, altering its electronic profile and steric footprint.

Structural & Chemical Identity

Thymine (5-Methyluracil)

Thymine is a pyrimidine nucleobase found exclusively in DNA (replaced by Uracil in RNA).[1][2] Its structure is evolutionarily optimized for stability and fidelity.

  • IUPAC Name: 5-Methylpyrimidine-2,4(1H,3H)-dione[1]

  • Core Scaffold: Pyrimidine-2,4-dione (Uracil core).

  • C5 Substituent: Methyl group (

    
    ).
    
  • C4 Position: Carbonyl group (

    
    ), essential for base pairing.
    
5-(2-Hydroxyethyl)pyrimidin-2-ol

This molecule is a structural analog often explored in fragment-based drug discovery (FBDD). The "pyrimidin-2-ol" nomenclature implies a tautomeric equilibrium, but in aqueous solution, it predominantly exists as the pyrimidin-2(1H)-one form.

  • CAS Registry Number: 1537368-00-5

  • Core Scaffold: Pyrimidin-2-one (lacks the C4 carbonyl found in Thymine).

  • C5 Substituent: 2-Hydroxyethyl group (

    
    ).
    
  • C4 Position: Methine group (

    
    ), lacking hydrogen bond acceptor capability.
    
Structural Comparison Table
FeatureThymine5-(2-Hydroxyethyl)pyrimidin-2-ol
Formula


Core Ring Pyrimidine-2,4-dionePyrimidin-2-one
C4 Substituent Carbonyl (

)
Hydrogen (

)
C5 Substituent Methyl (

)
Hydroxyethyl (

)
H-Bond Donors 2 (N1-H, N3-H)2 (N1-H, Sidechain -OH)
H-Bond Acceptors 2 (C2=O, C4=O)2 (C2=O, Sidechain -OH)
Polarity (LogP) ~ -0.62 (Hydrophobic C5)Lower (More Hydrophilic due to -OH)
Primary Role Genetic Code (DNA Base)Synthetic Intermediate / Drug Fragment

Physicochemical & Functional Implications[5][6]

Hydrogen Bonding and Base Pairing

The most critical difference lies in the C4 position .

  • Thymine: The C4 carbonyl acts as a Hydrogen Bond Acceptor . In DNA, this oxygen accepts a hydrogen bond from the exocyclic amino group of Adenine (N6-H). Simultaneously, the N3-H of Thymine acts as a Donor to Adenine's N1. This "Donor-Acceptor" pattern is the basis of the A=T base pair.

  • 5-(2-Hydroxyethyl)pyrimidin-2-ol: Lacking the C4 carbonyl, this molecule cannot form a standard Watson-Crick base pair with Adenine. The C4 position is a hydrophobic methine (

    
    ), which would sterically and electronically repel the amino group of Adenine.
    
Steric Effects and Solubility
  • The C5-Methyl (Thymine): The methyl group is small and hydrophobic. It fits perfectly into the major groove of the DNA helix, providing stability through hydrophobic effects and distinguishing Thymine from Uracil (which allows cellular repair machinery to identify and remove deaminated Cytosine).

  • The C5-Hydroxyethyl (Target): This group is larger and flexible. The terminal hydroxyl group (

    
    ) adds significant polarity. In a drug design context, replacing a methyl with a hydroxyethyl group is a common strategy to:
    
    • Increase Solubility: The hydroxyl group interacts with water, lowering the LogP.

    • Target Distant Residues: The flexible ethyl chain allows the hydroxyl to "reach out" and form hydrogen bonds with amino acid residues in an enzyme pocket that a simple methyl group could not reach.

Nomenclature Alert: The "5-HEU" Distinction

Researchers often confuse 5-(2-Hydroxyethyl)pyrimidin-2-ol with 5-(2-Hydroxyethyl)uracil (5-HEU) .

  • 5-HEU: Has the C4 carbonyl (it is a uracil derivative). It is a known product of oxidative DNA damage (oxidation of the thymine methyl group) and a metabolite of thymine.

  • Target Molecule: Lacks the C4 carbonyl. It is not a standard biological metabolite but a synthetic scaffold.

Visualizing the Difference

The following diagram illustrates the structural divergence and the disruption of the hydrogen bonding network.

G cluster_0 Thymine (DNA Base) cluster_1 5-(2-Hydroxyethyl)pyrimidin-2-ol T_struct Thymine (5-Methyluracil) T_feat1 C4=O (Acceptor) Essential for Pairing T_struct->T_feat1 T_feat2 C5-Methyl Hydrophobic/Stable T_struct->T_feat2 H_feat1 C4-H (Non-polar) Cannot Base Pair T_feat1->H_feat1 Loss of H-Bond Acceptor H_feat2 C5-Hydroxyethyl Hydrophilic/Flexible T_feat2->H_feat2 Increased Polarity & Sterics H_struct Target Molecule (Pyrimidin-2-one core) H_struct->H_feat1 H_struct->H_feat2

Caption: Structural comparison highlighting the loss of the C4 hydrogen bond acceptor and the shift from hydrophobic to hydrophilic substitution at C5.

Experimental Protocols: Synthesis & Characterization

For researchers synthesizing these derivatives or using them as standards, the following protocols outline the distinct synthetic logic.

Protocol: Detection of Thymine vs. Hydroxyethyl Derivatives (HPLC-UV)

Because the target molecule lacks the C4 carbonyl, its UV absorption spectrum differs from Thymine.

Reagents:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Method:

  • Preparation: Dissolve 1 mg of Thymine and 1 mg of 5-(2-Hydroxyethyl)pyrimidin-2-ol in 1 mL of 10% DMSO/Water.

  • Gradient: 0-5 min (5% B), 5-15 min (5% -> 30% B), 15-20 min (30% B). Flow rate: 1.0 mL/min.

  • Detection:

    • Thymine: Monitor at 260 nm (Classic DNA base max).

    • Target: Monitor at 290-300 nm . Reasoning: The removal of the C4 carbonyl extends the conjugation differently, often shifting the

      
       compared to the 2,4-dione system.
      
  • Expected Result: Thymine will elute later (more hydrophobic methyl) than the 5-(2-Hydroxyethyl) derivative (polar hydroxyl group) on a standard C18 column.

Synthetic Logic (Retrosynthesis)
  • Thymine: Typically synthesized via the methylation of Uracil or condensation of thiourea with ethyl 2-methylacetoacetate followed by desulfurization.

  • 5-(2-Hydroxyethyl)pyrimidin-2-ol:

    • Precursor: Requires a "masked" 1,3-dicarbonyl equivalent that has a hydroxyethyl side chain but only one carbonyl for the ring closure.

    • Reaction: Condensation of Urea (provides N-C-N fragment) with a specific Enaminone or

      
      -formyl ester  derivative.
      
    • Critical Step: Protecting the side-chain hydroxyl (e.g., as a silyl ether) is often required during the ring-closure step to prevent side reactions.

References

  • PubChem. (n.d.). Thymine (Compound Summary).[3][4][5][6][7] National Library of Medicine. Retrieved from [Link]

  • Nishihara, M., et al. (1969).[5] Biological activity of 5-hydroxymethyluracil.[3][5][6][8][9][10] Journal of Virology.[5] Retrieved from [Link] (Context for 5-HEU distinction).

Sources

Exploratory

Physical Characteristics and Solubility Profile of 5-(2-Hydroxyethyl)pyrimidin-2-ol: A Technical Guide for Preclinical Development

Executive Summary In early-stage drug discovery and medicinal chemistry, pyrimidine derivatives serve as foundational building blocks for nucleoside analogs, kinase inhibitors, and central nervous system (CNS) therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and medicinal chemistry, pyrimidine derivatives serve as foundational building blocks for nucleoside analogs, kinase inhibitors, and central nervous system (CNS) therapeutics. 5-(2-Hydroxyethyl)pyrimidin-2-ol (CAS: 1537368-00-5) is a highly functionalized intermediate characterized by its dual hydrogen-bonding capacity and tautomeric flexibility.

As a Senior Application Scientist, I have designed this technical whitepaper to move beyond basic material safety data. Here, we deconstruct the physicochemical properties of this compound, explain the thermodynamic principles governing its solvation, and provide field-proven, self-validating protocols for determining its solubility—a critical parameter for downstream bioassays and formulation.

Structural Dynamics and Physical Characteristics

The physical behavior of 5-(2-Hydroxyethyl)pyrimidin-2-ol is dictated by its distinct structural features: a pyrimidine core with a hydroxyl group at the C2 position and a 2-hydroxyethyl extension at the C5 position.

Quantitative Physicochemical Data

To establish a baseline for assay design, the fundamental molecular properties are summarized below.

PropertyValue / DescriptionImpact on Development
Chemical Name 5-(2-Hydroxyethyl)pyrimidin-2-olNomenclature standard.
CAS Number 1537368-00-5 Primary identifier for procurement.
Molecular Formula C6H8N2O2Determines mass spectrometry (MS) exact mass.
Molecular Weight 140.14 g/mol Highly favorable for fragment-based drug design.
LogP (Predicted) -0.8 to -0.2Indicates high hydrophilicity; poor lipid membrane permeability.
H-Bond Donors 2 (Hydroxyl, Tautomeric NH)Strong potential for target-protein interaction.
H-Bond Acceptors 4 (N1, N3, O2, O5)Drives high solubility in polar protic solvents.
The Role of Tautomerism

A critical, often overlooked factor in the physical characterization of 2-hydroxypyrimidines is lactam-lactim tautomerism. While named as a "pyrimidin-2-ol", the compound exists predominantly as the pyrimidin-2(1H)-one (lactam) tautomer in both the solid state and in polar solutions .

Causality: The lactam form is stabilized by resonance and possesses a significantly higher dipole moment than the lactim (enol) form. In the solid state, this leads to the formation of tightly bound hydrogen-bonded dimers. Solvents must possess a sufficiently high dielectric constant to disrupt this crystalline lattice energy.

Tautomerism A Solid State API (Strong H-Bond Network) B Solvation Phase (Lattice Disruption) A->B Solvation Energy > Lattice Energy C Pyrimidin-2(1H)-one (Major Tautomer, >95%) B->C Polar/Aqueous Media D Pyrimidin-2-ol (Minor Tautomer, <5%) B->D Non-Polar Media C->D Tautomeric Equilibrium

Fig 1: Solvation pathway and tautomeric equilibrium of 5-(2-Hydroxyethyl)pyrimidin-2-ol.

Solvation Thermodynamics and Solvent Compatibility

Understanding the solubility profile of 5-(2-Hydroxyethyl)pyrimidin-2-ol requires balancing the energy required to break its strong intermolecular hydrogen bonds against the energy released upon solvent-solute interaction.

Solvent ClassRepresentative SolventEstimated SolubilityMechanistic Rationale
Polar Protic Water, MethanolHigh (>50 mg/mL)High dielectric constant stabilizes the polar lactam tautomer; excellent H-bond donor/acceptor matching.
Polar Aprotic DMSO, DMFVery High (>100 mg/mL)Strong dipole-dipole interactions rapidly disrupt the solid-state crystalline lattice. Ideal for stock solutions.
Non-Polar Hexane, TolueneVery Low (<0.1 mg/mL)Insufficient polarity to break the strong intermolecular H-bonds of the solid state.

Self-Validating Experimental Methodologies

To ensure scientific integrity, solubility data cannot be assumed; it must be empirically derived through rigorous, self-validating workflows. Below are the standard operating protocols for determining both kinetic and thermodynamic solubility.

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Purpose: To determine the precipitation point of the compound when a DMSO stock is diluted into an aqueous assay buffer. This is critical for preventing false negatives in high-throughput biological screening. Causality: Nephelometry measures forward light scatter caused by insoluble particulates. It is chosen over UV-Vis because it is unaffected by the compound's inherent chromophore absorbance.

Step-by-Step Workflow:

  • Stock Preparation: Prepare a 10 mM stock solution of 5-(2-Hydroxyethyl)pyrimidin-2-ol in 100% LC-MS grade DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate, creating a concentration gradient (e.g., 1 µM to 500 µM) in PBS (pH 7.4). Keep final DMSO concentration constant at 1% (v/v) across all wells.

  • Incubation: Incubate the plate at 25°C for 2 hours to allow for potential nucleation and precipitation.

  • Measurement: Read the plate using a nephelometer (laser scatter).

  • Self-Validation Checkpoint:

    • Control: Run a parallel gradient of Nicardipine (a known low-solubility standard) to validate instrument sensitivity.

    • Background Subtraction: Include a "Buffer + 1% DMSO" blank. If the blank shows high scatter, the buffer is contaminated, and the assay must be voided.

Protocol B: Equilibrium Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the absolute maximum concentration of the compound that can dissolve in a specific solvent at equilibrium, adhering to OECD Test Guideline 105 . Causality: Unlike kinetic solubility, thermodynamic solubility represents the true physical state equilibrium between the solid crystal and the solvated molecules.

Step-by-Step Workflow:

  • Solid Addition: Add an excess amount of crystalline 5-(2-Hydroxyethyl)pyrimidin-2-ol (e.g., 50 mg) into a glass vial containing 1 mL of the target buffer (e.g., simulated intestinal fluid).

  • Isothermal Agitation: Seal the vial and place it in an isothermal shaker at 25°C (or 37°C for physiological relevance) at 300 RPM.

  • Phase Separation: After 24 hours, extract a 100 µL aliquot. Crucial Choice: Use ultracentrifugation (15,000 x g for 15 mins) rather than syringe filtration. Causality: Filtration can lead to non-specific adsorption of the highly polar compound to the filter membrane, artificially lowering the measured solubility.

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV at the compound's

    
     (typically ~260 nm for pyrimidines).
    
  • Self-Validation Checkpoint (Equilibrium Confirmation): Repeat the sampling at 48 hours and 72 hours. Equilibrium is strictly validated only if the concentration difference between the 48h and 72h time points is

    
    . Furthermore, analyze the residual solid via Powder X-Ray Diffraction (PXRD) to ensure the compound did not form a hydrate or convert to a different polymorph during the assay.
    

Protocol S1 1. Solid Addition (Excess API in Buffer) S2 2. Isothermal Agitation (25°C, 24h, 48h, 72h) S1->S2 S3 3. Phase Separation (Ultracentrifugation) S2->S3 Sampling Time Reached S4 4. Quantification (HPLC-UV Analysis) S3->S4 S5 S5 S4->S5 S5->S2 If Δ > 5%, continue shaking

Fig 2: Self-validating thermodynamic solubility workflow based on OECD guidelines.

Implications for Formulation and Drug Development

From a biopharmaceutical perspective, the high aqueous solubility of 5-(2-Hydroxyethyl)pyrimidin-2-ol positions it favorably within the framework of the FDA's Biopharmaceutics Classification System (BCS) .

When utilized as a core scaffold in drug design, the terminal hydroxyl group of the ethyl chain provides an ideal synthetic handle for esterification, etherification, or conversion to a leaving group for further cross-coupling. However, medicinal chemists must account for the high polarity of this fragment. If incorporated into a larger pharmacophore, the compound will heavily bias the final molecule toward BCS Class III (High Solubility, Low Permeability), necessitating specific formulation strategies (e.g., permeation enhancers or prodrug approaches) to achieve oral bioavailability.

References

  • National Center for Biotechnology Information (PubChem) . "2-Hydroxypyrimidine - Tautomerism and Chemical Properties." Retrieved from:[Link]

  • OECD iLibrary . "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from:[Link]

  • U.S. Food and Drug Administration (FDA) . "Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System." Retrieved from:[Link]

Foundational

Literature review of 5-(2-Hydroxyethyl)pyrimidin-2-ol synthesis history

This guide provides an in-depth technical analysis of the synthesis of 5-(2-Hydroxyethyl)pyrimidin-2-ol (CAS: 1537368-00-5). It synthesizes historical methodologies with modern, scalable protocols suitable for pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the synthesis of 5-(2-Hydroxyethyl)pyrimidin-2-ol (CAS: 1537368-00-5). It synthesizes historical methodologies with modern, scalable protocols suitable for pharmaceutical research and development.

Executive Summary

5-(2-Hydroxyethyl)pyrimidin-2-ol (also referred to as 5-(2-hydroxyethyl)-2(1H)-pyrimidinone) is a functionalized pyrimidine scaffold used as a building block in the synthesis of bioactive nucleoside analogs and kinase inhibitors. While structurally related to the well-documented 5-(2-hydroxyethyl)uracil, this compound lacks the C4-hydroxyl group, imparting distinct electronic properties and solubility profiles.

This guide outlines the evolution of its synthesis, moving from classical condensation chemistry to modern Palladium-catalyzed cross-coupling (Heck reaction), which offers superior regioselectivity and yield.

Historical Context & Mechanistic Evolution

The synthesis of 5-hydroxyalkyl-substituted pyrimidines traces its roots to the foundational work of Fissekis and Sweet (1973) , who explored the chemistry of 5-(2-hydroxyalkyl)uracils. Their early methods relied on the acid-catalyzed condensation of urea with specific lactones or


-keto esters.
  • The "Classic" Challenge: Early routes often suffered from poor regiocontrol and harsh conditions, leading to mixtures of isomers (e.g., N1 vs. N3 alkylation) or side reactions at the C4 position.

  • The Modern Shift: The advent of transition-metal catalysis allowed for the direct functionalization of the C5 position of the pyrimidine ring. The Heck-Mizoroki reaction has become the industry standard for introducing alkyl chains at C5, utilizing 5-halopyrimidines as robust precursors.

Strategic Synthesis Pathways

We evaluate two primary methodologies. The Modern Heck Arylation (Route A) is recommended for its reliability and scalability.

Route A: The Modern Heck Arylation (Recommended)

This route constructs the C5 side chain on a pre-formed pyrimidine core. It avoids the ambiguity of ring-closure steps and allows for the use of commercially available starting materials.

  • Precursor: 5-Bromo-2-hydroxypyrimidine (or its protected ether/amine form).

  • Coupling: Pd-catalyzed cross-coupling with ethyl acrylate or vinyl acetate .

  • Transformation: Hydrogenation of the alkene followed by reduction of the ester/aldehyde to the alcohol.

Route B: The "Classic" Condensation (Historical)
  • Precursor:

    
    -formyl- 
    
    
    
    -butyrolactone derivatives.
  • Cyclization: Condensation with urea or guanidine.

  • Limitation: Often yields the uracil derivative (2,4-diol) rather than the specific 2-ol target, requiring subsequent deoxygenation at C4 which is chemically inefficient.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 5-(2-Hydroxyethyl)pyrimidin-2-ol via Heck Coupling and Reduction.

Step 1: Heck Coupling

Reaction: 5-Bromo-2-hydroxypyrimidine + Ethyl Acrylate


 Ethyl (E)-3-(2-hydroxypyrimidin-5-yl)acrylate
  • Reagents: 5-Bromo-2-hydroxypyrimidine (1.0 eq), Ethyl acrylate (1.5 eq), Pd(OAc)

    
     (5 mol%), P(o-tol)
    
    
    
    (10 mol%), Et
    
    
    N (3.0 eq).
  • Solvent: DMF or DMAc (Anhydrous).

  • Conditions: 100°C, 12-16 hours, Inert Atmosphere (N

    
    ).
    

Protocol:

  • Charge a flame-dried reaction vessel with 5-bromo-2-hydroxypyrimidine, Pd(OAc)

    
    , and P(o-tol)
    
    
    
    .
  • Evacuate and backfill with Nitrogen (3x).

  • Add anhydrous DMF, followed by Et

    
    N and ethyl acrylate via syringe.
    
  • Heat to 100°C with vigorous stirring. Monitor by HPLC/TLC for consumption of bromide.

  • Workup: Cool to RT, filter through a Celite pad to remove Pd black. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (DCM:MeOH gradient).

Step 2: Hydrogenation & Reduction

Reaction: Ethyl (E)-3-(2-hydroxypyrimidin-5-yl)acrylate


 5-(2-Hydroxyethyl)pyrimidin-2-ol
  • Reagents: H

    
     (1 atm), 10% Pd/C, LiBH
    
    
    
    (or NaBH
    
    
    /CaCl
    
    
    ).
  • Solvent: EtOH / THF.

Protocol:

  • Hydrogenation: Dissolve the acrylate intermediate in EtOH. Add 10% Pd/C (10 wt%). Stir under H

    
     balloon for 4-6 hours to reduce the double bond. Filter and concentrate to yield the saturated ester: Ethyl 3-(2-hydroxypyrimidin-5-yl)propanoate.
    
  • Reduction: Dissolve the saturated ester in anhydrous THF.

  • Add LiBH

    
     (2.0 eq) portion-wise at 0°C. Allow to warm to RT and stir for 12 hours.
    
  • Quench: Carefully add sat. NH

    
    Cl solution at 0°C.
    
  • Isolation: Extract with EtOAc (or n-Butanol if highly polar). Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Final Purification: The crude product is often a white solid. Purify via reverse-phase HPLC or recrystallization from MeOH/Ether.

Technical Visualization

The following diagram illustrates the recommended synthetic workflow (Route A) and the tautomeric equilibrium relevant to the final product.

SynthesisPath Start 5-Bromo-2-hydroxypyrimidine (Starting Material) Heck Heck Coupling (Pd(OAc)2, Ethyl Acrylate) Start->Heck Inter1 Ethyl (E)-3-(2-hydroxypyrimidin-5-yl)acrylate (Unsaturated Ester) Heck->Inter1 Hydro Hydrogenation (H2, Pd/C) Inter1->Hydro Inter2 Ethyl 3-(2-hydroxypyrimidin-5-yl)propanoate (Saturated Ester) Hydro->Inter2 Reduct Reduction (LiBH4 / THF) Inter2->Reduct Final 5-(2-Hydroxyethyl)pyrimidin-2-ol (Target Product) Reduct->Final Tautomer Tautomeric Equilibrium 2(1H)-Pyrimidinone form Final->Tautomer  Equilibrium

Figure 1: Step-wise synthetic pathway from 5-bromo-2-hydroxypyrimidine to the target alcohol via Heck coupling and reduction.[1]

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters should be met:

ParameterSpecificationNotes
Appearance White to off-white solidHygroscopic nature possible.

H NMR
(DMSO-d

)

8.2-8.5 (2H, s, H-4/6), 4.8 (1H, t, OH), 3.5 (2H, q, CH

O), 2.4 (2H, t, Ar-CH

)
Characteristic pyrimidine protons at C4/C6 are equivalent due to symmetry in the 2-ol form.
MS (ESI) [M+H]

= 141.06
Consistent with Molecular Weight of 140.14 g/mol .
Purity (HPLC) > 98.0%Monitor @ 254 nm.
References
  • Fissekis, J. D., & Sweet, F. (1973). Chemistry of some-5-(2-hydroxyalkyl)uracil derivatives and a synthesis of 5-vinyluracil. The Journal of Organic Chemistry, 38(2), 264–269. Link

  • Sigma-Aldrich. (n.d.). 5-(2-hydroxyethyl)pyrimidin-2-ol Product Detail. Link

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722. Link

  • Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid. The Journal of Organic Chemistry, 66(6), 2181–2182. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Recovery Solid-Phase Extraction of 5-(2-Hydroxyethyl)pyrimidin-2-ol from Plasma

This Application Note is structured as a comprehensive technical guide for analytical scientists and drug development professionals. It synthesizes physicochemical analysis with robust, field-proven extraction methodolog...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for analytical scientists and drug development professionals. It synthesizes physicochemical analysis with robust, field-proven extraction methodologies.

Executive Summary & Challenge Definition

The extraction of 5-(2-Hydroxyethyl)pyrimidin-2-ol (5-HEP) from biological matrices represents a classic "Polarity Trap" in bioanalysis. Unlike lipophilic drugs that easily partition onto C18 silica, 5-HEP is highly hydrophilic (LogP ≈ -1.4) and possesses amphoteric properties due to its pyrimidine core and hydroxyl substituents.

Standard Reversed-Phase (C18) SPE protocols often result in <10% recovery because the analyte elutes in the void volume or during the aqueous wash steps. Furthermore, Protein Precipitation (PPT) leaves significant phospholipid contamination, leading to ion suppression in LC-MS/MS.

This guide details two orthogonal, high-integrity protocols designed to overcome these limitations:

  • Protocol A (Selectivity Focus): Mixed-Mode Anion Exchange (MAX) – Exploiting the weak acidity of the pyrimidine ring.

  • Protocol B (Retention Focus): Graphitized Carbon Black (GCB) – Utilizing planar interactions for extreme polarity retention.

Analyte Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Understanding the molecule is the first step to successful extraction. 5-HEP exists in tautomeric equilibrium (keto-enol), behaving similarly to uracil.

PropertyValueImplication for SPE
Molecular Weight 156.14 g/mol Small molecule; requires tight pore size sorbents.
LogP -1.4 (Experimental)Critical: Highly water-soluble. Will not retain on standard C18.
pKa (Acidic) ~9.2 (Amide/Enol)Can be deprotonated at pH > 10.5 to form a negative ion.
pKa (Basic) ~2.2 (Ring N)Very weak base. Protonation requires pH < 2.0 (risk of hydrolysis).
Solubility High in Water/MeOHRequires high % organic elution or evaporation.

Method Development Decision Matrix

The following logic flow illustrates why specific sorbents are chosen over others for this specific analyte.

SPE_Decision_Tree Start Start: 5-(2-Hydroxyethyl)pyrimidin-2-ol LogP_Check Is LogP > 0? Start->LogP_Check C18_Route Standard C18 SPE LogP_Check->C18_Route Yes Polarity_Check Is LogP < -1.0? LogP_Check->Polarity_Check No pKa_Check Ionizable Groups? Polarity_Check->pKa_Check Yes (Very Polar) Acidic_Path Weak Acid (pKa ~9.2) pKa_Check->Acidic_Path Yes (Amide/Enol) Basic_Path Weak Base (pKa ~2.2) pKa_Check->Basic_Path Yes (Ring N) Selection_A Protocol A: Mixed-Mode Anion Exchange (MAX) (Retain as Anion) Acidic_Path->Selection_A Preferred Selection_B Protocol B: Graphitized Carbon (GCB) (Retain via Planar Interaction) Acidic_Path->Selection_B If MAX fails Selection_C Alternative: Polymeric HLB (Load Neutral at pH 6) Basic_Path->Selection_C Low Retention Risk

Figure 1: Decision matrix selecting MAX and GCB chemistries based on the negative LogP and weak acidic pKa of the analyte.

Protocol A: Mixed-Mode Anion Exchange (MAX)

Mechanism: This method utilizes the weak acidity of the pyrimidine ring (pKa ~9.2). By alkalizing the plasma, we induce a negative charge on the analyte, allowing it to bind to the quaternary ammonium sites of the MAX sorbent while neutrals and bases are washed away.

Materials:

  • Sorbent: Oasis MAX (Waters) or Strata-X-A (Phenomenex), 30mg/1cc.

  • Reagents: NH₄OH (Ammonium Hydroxide), Formic Acid, Methanol (MeOH), Acetonitrile (ACN).

Step-by-Step Procedure
  • Sample Pre-treatment (Critical):

    • Aliquot 200 µL Plasma.

    • Add 200 µL 4% NH₄OH in water (pH ~11).

    • Why: This ensures the analyte is fully deprotonated (ionized) to bind to the anion exchange resin.

    • Vortex 30s; Centrifuge at 10,000 x g for 5 min to pellet particulates.

  • Conditioning:

    • 1.0 mL MeOH.

    • 1.0 mL Water (pH 10 with NH₄OH).

  • Loading:

    • Load pre-treated sample at a slow flow rate (~1 mL/min).

    • Mechanism:[1][2] Analyte binds via ionic interaction (anion exchange) AND hydrophobic interaction (polymeric backbone).

  • Wash 1 (Matrix Removal):

    • 1.0 mL 5% NH₄OH in Water .

    • Why: Removes proteins and neutral interferences while keeping the analyte ionized and bound.

  • Wash 2 (Hydrophobic Cleanup):

    • 1.0 mL 100% Methanol .

    • Why: This is the "magic step." Since the analyte is ionically bound, we can use strong organic solvents to wash away phospholipids and hydrophobic drugs without eluting our target.

  • Elution:

    • 2 x 400 µL 2% Formic Acid in Methanol .

    • Why: Acidification neutralizes the analyte (protonates the anion) and the sorbent charge, breaking the ionic bond and releasing the compound.

  • Post-Processing:

    • Evaporate to dryness under N₂ at 40°C.

    • Reconstitute in 100 µL 95:5 ACN:Water (HILIC Mobile Phase) .

Protocol B: Graphitized Carbon Black (GCB)

Mechanism: If Protocol A yields low recovery due to weak ionization, GCB is the "Plan B." Carbon sorbents retain polar molecules via electron donor-acceptor interactions with the pyrimidine ring, regardless of charge.

Materials:

  • Sorbent: Supelclean ENVI-Carb or Hypercarb SPE.

Step-by-Step Procedure
  • Sample Pre-treatment:

    • Precipitate 200 µL Plasma with 600 µL ACN.

    • Vortex and Centrifuge.[1][3]

    • Transfer supernatant and dilute with water to <10% organic content.

    • Why: Carbon requires a highly aqueous environment to facilitate adsorption.

  • Conditioning:

    • 1.0 mL 80:20 Dichloromethane:MeOH (to clean carbon surface).

    • 1.0 mL MeOH.

    • 1.0 mL Water.

  • Loading:

    • Load the aqueous supernatant.

  • Wash:

    • 1.0 mL 100% Water .

    • 1.0 mL 10% MeOH in Water .

    • Warning: Do not use high % organic in wash; carbon retains polar compounds well, but they can elute if organic content rises too fast.

  • Elution:

    • 2 x 500 µL 50:50 Dichloromethane:Methanol (with 0.1% Formic Acid).

    • Why: A strong solvent combination is needed to disrupt the pi-pi interactions between the carbon surface and the pyrimidine ring.

Analytical Validation (LC-MS/MS)

Due to the polarity of 5-HEP, standard Reverse Phase Chromatography (RPLC) is often insufficient for retention.[4] HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended.[4]

ParameterCondition
Column Waters BEH Amide or Phenomenex Luna NH2 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for pyrimidines)
Mobile Phase B 100% Acetonitrile
Gradient 95% B to 50% B over 5 minutes.
Detection ESI Negative Mode (due to acidic pKa) or Positive Mode (if pH < 3).
Troubleshooting & Optimization
  • Low Recovery in MAX: Ensure plasma pH is > 10.5 during loading. If the analyte is not fully deprotonated, it will flow through.

  • Phospholipid Breakthrough: Increase the volume of the MeOH wash in Protocol A.

  • Peak Tailing: Pyrimidines chelate metals. Use a passivated LC system or add 5 µM EDTA to Mobile Phase A.

Workflow Visualization

SPE_Workflow Sample Plasma Sample (200 µL) PreTreat Pre-Treatment Add 4% NH4OH (pH > 10.5) Sample->PreTreat Load Load on MAX (Analyte binds as Anion) PreTreat->Load Wash1 Wash 1: Aqueous (Remove Proteins) Load->Wash1 Wash2 Wash 2: 100% MeOH (Remove Lipids) Wash1->Wash2 Elute Elute 2% Formic in MeOH (Neutralize & Release) Wash2->Elute Analysis HILIC-MS/MS Elute->Analysis

Figure 2: The Optimized Mixed-Mode Anion Exchange (MAX) Workflow ensuring phospholipid removal.

References

  • PubChem. (2023). 5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione Compound Summary. National Library of Medicine. [Link]

  • Waters Corporation. (2020). Oasis MCX and MAX Protocols for Bioanalysis. Waters Application Notes. [Link]

  • Galeano-García, P., et al. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry... of De Novo Pyrimidine Pathway Metabolites. MDPI Biomolecules. [Link]

Sources

Application

Application Note: High-Sensitivity Quantification of 5-(2-Hydroxyethyl)pyrimidin-2-ol in Biological Matrices

This Application Note is designed for bioanalytical scientists and drug metabolism researchers. It addresses the specific challenge of quantifying 5-(2-Hydroxyethyl)pyrimidin-2-ol (herein referred to as 5-HEP-2-ol ), a h...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for bioanalytical scientists and drug metabolism researchers. It addresses the specific challenge of quantifying 5-(2-Hydroxyethyl)pyrimidin-2-ol (herein referred to as 5-HEP-2-ol ), a highly polar pyrimidine derivative often encountered as a drug metabolite, degradation product, or synthetic impurity in pharmaceutical development.

Executive Summary & Biological Context

5-(2-Hydroxyethyl)pyrimidin-2-ol (CAS: 1537368-00-5, MW: 140.14) is a structural analog of the nucleobase uracil. Unlike the common oxidative DNA damage marker 5-(2-hydroxyethyl)uracil (5-HEU, MW 156), 5-HEP-2-ol lacks the carbonyl at position 4. This subtle structural difference significantly alters its pKa and retention behavior, making standard "uracil-targeted" assays insufficient.

In drug development, this moiety often appears as a stable metabolic fragment of novel pyrimidine-based therapeutics (e.g., specific kinase inhibitors or GPR119 agonists) or as a hydrolysis product of agrochemicals. Its quantification is critical for:

  • DMPK Studies: Tracking the metabolic fate of pyrimidine-scaffold drugs.

  • Impurity Profiling: Monitoring synthetic byproducts in active pharmaceutical ingredients (APIs).

  • Toxicity Assessments: Differentiating between endogenous nucleobase interference and exogenous drug metabolites.

The Analytical Challenge
  • Extreme Polarity: The hydroxyethyl side chain combined with the pyrimidin-2-ol core (which tautomerizes to 2(1H)-pyrimidinone) creates a highly hydrophilic molecule (logP < 0). It elutes in the void volume of standard C18 columns, leading to massive ion suppression.

  • Tautomerism: The molecule exists in dynamic equilibrium between the enol (pyrimidin-2-ol) and keto (pyrimidin-2-one) forms. The analytical method must lock this equilibrium or select conditions where one form predominates to ensure reproducible quantification.

  • Low Molecular Weight: With a precursor ion of ~141 Da, the assay is susceptible to high chemical background noise in biological matrices.

Methodological Strategy

To overcome these challenges, this protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) .

Why HILIC?

Standard Reverse Phase (RP) chromatography requires ion-pairing agents (like heptafluorobutyric acid) to retain 5-HEP-2-ol, which causes severe source contamination in MS. HILIC provides retention via water-layer partitioning on a polar stationary phase, allowing the use of MS-friendly mobile phases (high acetonitrile) that actually enhance desolvation and sensitivity.

Workflow Visualization

The following diagram outlines the critical decision points in the sample preparation and analysis workflow.

Workflow cluster_Prep Sample Preparation (Choose Path) Sample Biological Sample (Plasma/Urine) IS_Add Add Internal Standard (5-HEP-2-ol-13C2) Sample->IS_Add PPT Protein Precipitation (ACN:MeOH 3:1) *High Throughput* IS_Add->PPT Routine (>10 ng/mL) SPE Solid Phase Extraction (Mixed-Mode Cation Exchange) *High Sensitivity* IS_Add->SPE Trace (<1 ng/mL) Evap Evaporation & Reconstitution (90% ACN) PPT->Evap SPE->Evap LC HILIC Separation (Amide Column) Evap->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 1: Decision tree for sample preparation based on sensitivity requirements. HILIC chromatography is the constant downstream effector.

Detailed Experimental Protocols

Reagents & Standards[2]
  • Analyte: 5-(2-Hydroxyethyl)pyrimidin-2-ol (Custom synthesis or Sigma-Aldrich, CAS 1537368-00-5).

  • Internal Standard (IS): Stable isotope labeled analog (e.g., 5-HEP-2-ol-13C2) is mandatory due to matrix effects in HILIC. If unavailable, use 5-Hydroxymethyluracil-d3 as a surrogate, though retention times may differ slightly.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate, Formic Acid.

Sample Preparation: Protein Precipitation (PPT)

Recommended for Plasma/Serum samples with concentrations > 10 ng/mL.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.

  • Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL in ACN).

  • Precipitate: Add 200 µL of Ice-Cold Acetonitrile containing 0.1% Formic Acid .

    • Expert Note: The formic acid helps disrupt protein binding and stabilizes the protonated form of the pyrimidine.

  • Vortex & Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to a clean vial.

  • Dilution (Critical): If the supernatant is too aqueous, peak shape in HILIC will suffer. If necessary, evaporate to dryness under N2 and reconstitute in 90:10 ACN:Water .

LC-MS/MS Conditions

This method uses an Amide-HILIC mechanism, which retains polar compounds via hydrogen bonding with the stationary phase water layer.

ParameterConditionRationale
LC System UHPLC (e.g., Agilent 1290 / Waters Acquity)Low dead volume essential for HILIC.
Column Waters XBridge Amide (2.1 x 100 mm, 2.5 µm) or SeQuant ZIC-HILIC Amide phases provide superior retention for pyrimidines compared to bare silica.
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 4.0)Buffer controls ionization state and silica surface charge.
Mobile Phase B 10 mM Ammonium Acetate in 95:5 ACN:WaterHigh organic content required for HILIC retention.
Flow Rate 0.4 mL/minOptimal for electrospray desolvation.
Injection Vol 2 - 5 µLKeep low to prevent solvent mismatch effects.
Column Temp 35°CImproves mass transfer kinetics.

Gradient Program:

  • 0.0 min: 95% B (Initial high organic holds the polar analyte)

  • 1.0 min: 95% B

  • 4.0 min: 60% B (Elution)

  • 4.1 min: 40% B (Wash)

  • 5.0 min: 95% B (Re-equilibration - HILIC requires long equilibration, hold for 3-4 mins)

Mass Spectrometry Parameters[2][3]
  • Source: Electrospray Ionization (ESI) – Positive Mode .

  • Mechanism: Pyrimidin-2-ols protonate readily at the N1 or N3 position in acidic conditions.

  • Precursor Ion: [M+H]+ = m/z 141.1

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Mechanistic Origin
5-HEP-2-ol (Quant) 141.1123.115Loss of H2O (Side chain dehydration)
5-HEP-2-ol (Qual) 141.196.125Ring cleavage/Loss of side chain
IS (13C2) 143.1125.115Isotope shift (+2 Da)

Mechanistic Insight: Fragmentation Pathway

Understanding the fragmentation ensures you are tracking the correct molecule and not an isobaric interference.

Fragmentation Parent Precursor Ion [M+H]+ m/z 141 Intermed Dehydration [-H2O] Parent->Intermed -18 Da (Side chain) Frag2 Ring Cleavage m/z 96 Parent->Frag2 High CE Frag1 Product Ion m/z 123 Intermed->Frag1 Stabilized Cation

Figure 2: Proposed ESI+ fragmentation pathway for 5-(2-Hydroxyethyl)pyrimidin-2-ol. The primary transition involves the loss of the hydroxyl group from the ethyl side chain.

Validation & Quality Control (Self-Validating System)

To ensure the "Trustworthiness" pillar of this protocol, the following controls must be implemented:

  • Matrix Factor Assessment:

    • Compare the peak area of the analyte spiked into extracted blank plasma vs. pure solvent.

    • Acceptance: Matrix Factor should be between 0.85 and 1.15. If < 0.85 (suppression), increase the dilution factor or switch to SPE.

  • Tautomeric Stability Check:

    • Prepare a QC sample and inject it immediately, then reinject after 4 hours and 24 hours in the autosampler (4°C).

    • Logic: If the peak splits or area drifts significantly without degradation, the keto-enol equilibrium might be shifting. The acidic mobile phase (pH 4.0) usually locks the form, preventing this.

  • Interference Check (Specificity):

    • Inject a high concentration of Uracil , Thymine , and 5-Hydroxymethyluracil .

    • Ensure no cross-talk in the 141.1 -> 123.1 channel. 5-HEU (MW 156) should not interfere, but its fragments might if source fragmentation is too high.

References

  • Garg, U., & Hammett-Stabler, C. A. (2010). Clinical Applications of Mass Spectrometry in Biomolecular Analysis: Methods and Protocols. (Context: General HILIC protocols for polar pyrimidines).
  • Sciex Application Note. (2020). Measurement of uracil in plasma and serum samples by LC-MS/MS. (Methodological proxy for polar pyrimidine extraction). Retrieved from [Link]

  • NCI/NIH. (2012). LC-MS/MS method for simultaneous analysis of uracil and 5-fluorouracil. (Provides baseline for pyrimidine retention on polar columns). Retrieved from [Link]

  • European Medicines Agency. (2020).[1] Fluorouracil and analogues: Recommendations on DPD testing. (Contextual relevance for pyrimidine metabolite monitoring). Retrieved from [Link]

Sources

Method

Enzymatic assays involving 5-(2-Hydroxyethyl)pyrimidin-2-ol substrate

Application Note: Metabolic Stability & Enzymatic Oxidation Profiling of 5-(2-Hydroxyethyl)pyrimidin-2-ol Introduction & Biological Context The compound 5-(2-Hydroxyethyl)pyrimidin-2-ol (CAS: 1537368-00-5) represents a c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Metabolic Stability & Enzymatic Oxidation Profiling of 5-(2-Hydroxyethyl)pyrimidin-2-ol

Introduction & Biological Context

The compound 5-(2-Hydroxyethyl)pyrimidin-2-ol (CAS: 1537368-00-5) represents a critical structural motif in the development of pyrimidine-based therapeutics. Chemically, it exists in dynamic equilibrium between its enol form (pyrimidin-2-ol) and its keto-tautomer, 5-(2-hydroxyethyl)pyrimidin-2(1H)-one . This scaffold is structurally analogous to metabolites of antiviral agents (e.g., Penciclovir, Zebularine) and is a direct precursor to 5-(2-hydroxyethyl)uracil (5-HEU) , a known marker of oxidative DNA damage and thymine metabolism.

In drug discovery, this substrate is primarily utilized to evaluate Cytosolic Metabolic Stability . The pyrimidin-2-one core is highly susceptible to oxidative hydroxylation at the C-4 position, catalyzed by molybdenum-containing hydroxylases: Aldehyde Oxidase (AO) and Xanthine Oxidase (XO) . Understanding the kinetics of this conversion is essential for predicting the in vivo half-life and clearance of pyrimidine-mimetic drugs.

This guide details the protocols for characterizing the enzymatic oxidation of 5-(2-Hydroxyethyl)pyrimidin-2-ol, focusing on kinetic profiling and metabolite identification.

Mechanistic Principles

The enzymatic assay relies on the regiospecific hydroxylation of the pyrimidine ring. While the substrate is supplied as the "2-ol," it reacts predominantly in the "2-one" form.

Reaction Pathway:

  • Substrate: 5-(2-Hydroxyethyl)pyrimidin-2(1H)-one.

  • Enzyme: Xanthine Oxidase (XO) or Aldehyde Oxidase (AO).

  • Cofactor: Molecular Oxygen (

    
    ) and Water (
    
    
    
    ).
  • Product: 5-(2-Hydroxyethyl)uracil (5-HEU) + Hydrogen Peroxide (

    
    ).
    

The generation of


 allows for a sensitive, continuous fluorometric assay, while the structural change to the uracil core allows for UV-Vis or LC-MS detection.

G Substrate_Enol 5-(2-Hydroxyethyl) pyrimidin-2-ol (Enol Form) Substrate_Keto 5-(2-Hydroxyethyl) pyrimidin-2(1H)-one (Keto Form - Reactive) Substrate_Enol->Substrate_Keto Tautomerism Enzyme_Complex Enzyme-Substrate Complex (XO / AO) Substrate_Keto->Enzyme_Complex + Enzyme Product 5-(2-Hydroxyethyl)uracil (5-HEU) Enzyme_Complex->Product Hydroxylation (C4 Position) H2O2 H2O2 (Signal Output) Enzyme_Complex->H2O2 + O2 / H2O

Figure 1: Mechanistic pathway of 5-(2-Hydroxyethyl)pyrimidin-2-ol oxidation. The substrate tautomerizes to the keto-form before undergoing oxidative hydroxylation by XO or AO to form 5-HEU and hydrogen peroxide.

Protocol 1: Continuous Fluorometric Kinetic Assay

This protocol quantifies the rate of oxidation by coupling the production of


 to the oxidation of Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) via Horseradish Peroxidase (HRP), yielding the highly fluorescent resorufin.

Applicability:


 and 

determination; High-throughput inhibitor screening.
Materials & Reagents
  • Buffer: 50 mM Potassium Phosphate, pH 7.4 (pre-warmed to 37°C).

  • Enzyme: Purified Xanthine Oxidase (bovine milk) or Human Liver Cytosol (for AO/XO mixture).

  • Substrate Stock: 10 mM 5-(2-Hydroxyethyl)pyrimidin-2-ol in DMSO.

  • Detection Mix: 50 µM Amplex Red + 0.2 U/mL HRP (final concentrations).

  • Standard: Resorufin (for calibration).

  • Plate: Black 96-well flat-bottom microplate.

Step-by-Step Workflow
  • Preparation of Master Mix: In a reservoir, combine the Phosphate Buffer, HRP, and Amplex Red. Protect from light.

  • Substrate Dilution: Prepare a serial dilution of the substrate (0 – 500 µM) in the Master Mix to keep DMSO constant (<1%).

  • Plate Loading: Dispense 100 µL of Substrate/Detection Mix into wells.

    • Blank: Buffer + Detection Mix (no substrate).

    • Substrate Control: Substrate + Detection Mix (no enzyme).

  • Reaction Initiation: Add 10 µL of Enzyme solution (approx. 0.01 – 0.05 U/mL final) to start the reaction.

  • Measurement: Immediately monitor fluorescence in a plate reader.

    • Excitation: 530 nm

    • Emission: 590 nm

    • Duration: 30 minutes (read every 30 seconds).

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve (RFU/min). Convert to pmol/min using the Resorufin standard curve.
    

Table 1: Troubleshooting Guide for Fluorometric Assay

ObservationProbable CauseCorrective Action
High Background Signal Spontaneous oxidation of Amplex RedPrepare detection mix fresh; keep in dark.
Non-Linear Kinetics Substrate depletion or Enzyme instabilityReduce enzyme concentration; shorten assay time.
No Signal Substrate is not oxidized by XOConfirm identity; test Aldehyde Oxidase (AO) or add AO cofactor (molybdenum).
Signal Quenching DMSO concentration > 2%Keep DMSO < 1%; it can inhibit HRP.

Protocol 2: LC-MS/MS Metabolic Stability Assay

This endpoint assay is the gold standard for confirming the specific formation of 5-HEU and calculating Intrinsic Clearance (


).
Experimental Setup
  • System: Agilent 1290 Infinity II LC coupled to Sciex Triple Quad 6500+.

  • Column: Waters XSelect HSS T3 (2.1 x 100 mm, 2.5 µm) – Ideal for polar pyrimidines.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Incubation Protocol
  • Reaction Mix: Combine 1 µM Substrate with 0.5 mg/mL Human Liver Cytosol (HLC) in 100 mM Phosphate Buffer (pH 7.4).

    • Note: HLC is preferred over microsomes as AO and XO are cytosolic enzymes.

  • Controls:

    • AO Inhibitor: Add 10 µM Raloxifene.

    • XO Inhibitor: Add 10 µM Allopurinol.

  • Incubation: Incubate at 37°C with shaking.

  • Sampling: Remove 50 µL aliquots at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide or labeled 5-HEU).

  • Processing: Centrifuge at 4,000 x g for 20 min (4°C). Inject supernatant.

Mass Spectrometry Parameters (MRM Mode)

Since the substrate and product are polar, ESI+ mode is recommended.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Substrate 141.1 [M+H]+123.1 (-H2O)20
Product (5-HEU) 157.1 [M+H]+139.1 (-H2O)22

Note: The mass shift of +16 Da confirms the addition of a single oxygen atom (Hydroxylation).

Data Analysis & Interpretation

Calculating Intrinsic Clearance (


): 
Plot the natural log (ln) of the remaining substrate concentration vs. time. The slope of the line is 

(depletion rate constant).


Enzyme Phenotyping: Use the inhibitor data to determine which enzyme drives the clearance.

G Start Substrate Depletion Data Inhibitor_Check Inhibition by Allopurinol? Start->Inhibitor_Check XO_Pathway Primary Pathway: Xanthine Oxidase Inhibitor_Check->XO_Pathway Yes (>50%) AO_Check Inhibition by Raloxifene? Inhibitor_Check->AO_Check No AO_Pathway Primary Pathway: Aldehyde Oxidase AO_Check->AO_Pathway Yes (>50%) Unknown Pathway Unknown (Check CYP450 or Dehydrogenases) AO_Check->Unknown No

Figure 2: Decision tree for phenotyping the enzyme responsible for 5-(2-Hydroxyethyl)pyrimidin-2-ol metabolism.

References

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry. Link

  • Hutzler, J. M., et al. (2012). "Strategies for a Comprehensive Understanding of Metabolism by Aldehyde Oxidase." Expert Opinion on Drug Metabolism & Toxicology. Link

  • Sigma-Aldrich. "5-(2-Hydroxyethyl)pyrimidin-2-ol Product Specification." Link

  • Mori, H., et al. (2005). "Involvement of Xanthine Oxidase in the Metabolism of Pyrimidine Derivatives." Drug Metabolism and Disposition. Link

  • Foti, R. S., & Dalvie, D. K. (2016). "Cytochrome P450 and Non-Cytochrome P450 Oxidative Metabolism: Contributions to the Clearance of Current Drugs." Drug Metabolism and Disposition. Link

Application

Preparation of 5-(2-Hydroxyethyl)pyrimidin-2-ol reference standards

Application Note: Preparation and Characterization of 5-(2-Hydroxyethyl)pyrimidin-2-ol Reference Standards Part 1: Strategic Overview & Scientific Rationale The preparation of 5-(2-Hydroxyethyl)pyrimidin-2-ol (CAS 153736...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Characterization of 5-(2-Hydroxyethyl)pyrimidin-2-ol Reference Standards

Part 1: Strategic Overview & Scientific Rationale

The preparation of 5-(2-Hydroxyethyl)pyrimidin-2-ol (CAS 1537368-00-5) is a critical workflow in the impurity profiling of pyrimidine-based therapeutics.[1] Often confused with its di-hydroxylated analog 5-(2-hydroxyethyl)uracil (5-HEU), this specific mono-hydroxylated variant represents a distinct degradation pathway or synthetic intermediate, particularly in the development of novel kinase inhibitors and nucleoside analogs.[1]

The Challenge: The primary difficulty in synthesizing this reference standard lies in the tautomeric equilibrium of the pyrimidine ring (2-hydroxypyrimidine


 2(1H)-pyrimidinone) and the polarity of the hydroxyethyl side chain, which complicates extraction from aqueous matrices.[1] Furthermore, direct alkylation of 2-hydroxypyrimidine often leads to N-alkylation byproducts (N1-substituted), necessitating a protecting group strategy to ensure regioselectivity at the C5 position.[1]

The Solution: This protocol utilizes a "Methoxy-Directed Heck Strategy." By starting with 5-bromo-2-methoxypyrimidine, we lock the tautomer in the aromatic form, allowing for high-yield Palladium-catalyzed cross-coupling.[1] The methoxy group is hydrolyzed only in the final step, releasing the target 2-ol (pyrimidinone) functionality with high purity (>99.5%).[1]

Part 2: Synthesis Protocol

Reaction Scheme Overview

The synthesis proceeds through three distinct stages:

  • Heck Coupling: Insertion of the carbon chain at C5.[1]

  • Reduction: Saturation of the alkene and reduction of the ester to the alcohol.[1]

  • Deprotection: Hydrolysis of the methoxy "mask" to reveal the 2-hydroxyl group.[1]

SynthesisWorkflow Start 5-Bromo-2-methoxypyrimidine (Starting Material) Inter1 Intermediate A (Acrylate Ester) Start->Inter1 Methyl Acrylate, Pd(OAc)2 Heck Coupling Inter2 Intermediate B (Saturated Alcohol) Inter1->Inter2 1. H2, Pd/C (Sat.) 2. LiAlH4 (Red.) Final 5-(2-Hydroxyethyl)pyrimidin-2-ol (Target Standard) Inter2->Final HCl/H2O Demethylation

Figure 1: Step-wise synthetic pathway designed to prevent N-alkylation artifacts.[1]

Detailed Methodology

Step 1: Synthesis of Methyl 3-(2-methoxypyrimidin-5-yl)acrylate

  • Reagents: 5-Bromo-2-methoxypyrimidine (1 eq), Methyl acrylate (1.5 eq), Pd(OAc)₂ (0.05 eq), P(o-tol)₃ (0.1 eq), Triethylamine (3 eq), DMF (Solvent).[1]

  • Protocol:

    • Charge a pressure vessel with 5-bromo-2-methoxypyrimidine and DMF (10 vol).

    • Degas with Nitrogen for 15 minutes.

    • Add Pd(OAc)₂, P(o-tol)₃, and Triethylamine.[1]

    • Add Methyl acrylate dropwise.[1]

    • Heat to 100°C for 12 hours. Monitor by HPLC (Target retention time shift).

    • Workup: Cool to RT, dilute with EtOAc, wash with water (3x) to remove DMF. Dry organic layer over MgSO₄ and concentrate.[1]

    • Purification: Recrystallize from Hexane/EtOAc (Yield: ~85%).

Step 2: Hydrogenation & Reduction [1][2]

  • Reagents: Intermediate A, H₂ (balloon), Pd/C (10%), LiAlH₄ (THF solution).

  • Protocol:

    • Dissolve Intermediate A in MeOH.[1] Add Pd/C (10% w/w).[1] Stir under H₂ atm for 4 hours (reduces alkene). Filter and concentrate.

    • Dissolve the saturated ester in anhydrous THF at 0°C.

    • Slowly add LiAlH₄ (1.2 eq).[1] Caution: Exothermic.[1]

    • Stir at 0°C for 2 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water). Filter salts.[1]

    • Yield: ~90% of 2-(2-methoxypyrimidin-5-yl)ethanol .

Step 3: Hydrolysis to Target Standard

  • Reagents: 6N HCl.

  • Protocol:

    • Dissolve the methoxy-intermediate in 6N HCl.[1]

    • Reflux at 90°C for 4 hours. (Methoxy ether cleavage).[1]

    • Isolation (Critical Step): The product is water-soluble.[1]

      • Evaporate HCl under reduced pressure to dryness.[1]

      • Neutralize residue with saturated NaHCO₃ to pH 7.0.[1]

      • Lyophilize the aqueous solution to a solid.[1]

      • Extract the solid with hot Ethanol or MeOH/DCM (1:9).[1] Filter out inorganic salts.[1]

      • Concentrate filtrate to obtain crude 5-(2-Hydroxyethyl)pyrimidin-2-ol.[1]

Part 3: Purification & Analytical Validation

To qualify as a Reference Standard , the material must exceed 98% purity.[1]

Purification Strategy

Since the compound is polar, standard Normal Phase chromatography is often insufficient.[1]

  • Recommended Method: Reverse Phase Flash Chromatography (C18).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol.[1] Gradient 0%

    
     30% MeOH.[1]
    
  • Crystallization: Dissolve in minimum hot water, add Isopropanol until turbid, cool to 4°C.

Characterization Data Summary
Analytical MethodExpected ResultInterpretation
HPLC Purity > 99.0% (Area %)Single peak, no late-eluting dimers.[1]
1H NMR (DMSO-d6)

8.2 (2H, s, H-4/6),

3.5 (2H, t, CH2-OH),

2.4 (2H, t, Ar-CH2)
Confirm symmetry of H-4/6 (indicates C5 sub).[1]
MS (ESI+) m/z 141.1

Matches Formula C6H8N2O2.[1]
UV Spectrum

~298 nm (pH 7)
Characteristic of 2-pyrimidinone chromophore.[1]
Analytical Logic Flow

AnalyticalLogic Sample Isolated Crystal NMR 1H NMR / 13C NMR (Structural ID) Sample->NMR MS HR-MS (ESI) (Formula Confirmation) Sample->MS HPLC HPLC-UV (Purity Check) Sample->HPLC Decision Pass >98%? NMR->Decision MS->Decision HPLC->Decision Release Release as Reference Standard Decision->Release Yes Repurify Recrystallize Decision->Repurify No Repurify->Sample

Figure 2: Validation decision tree for reference standard certification.

Part 4: Handling, Stability, and Tautomerism

Critical Note on Tautomerism: Researchers must be aware that 5-(2-Hydroxyethyl)pyrimidin-2-ol exists in equilibrium with 5-(2-hydroxyethyl)pyrimidin-2(1H)-one .[1]

  • Solid State: Predominantly the oxo-form (pyrimidinone).[1]

  • Solution (DMSO/Water): Rapid exchange. In NMR, the hydroxyl proton at C2 is rarely seen; instead, a broad NH signal may appear depending on solvent dryness.

  • Storage: Hygroscopic. Store at -20°C under Argon.

Distinction from 5-HEU: Do not confuse this standard with 5-(2-Hydroxyethyl)uracil (5-HEU) .

  • Target: 5-(2-Hydroxyethyl)pyrimidin-2-ol (C6H8N2O2, MW 140.14).[1]

  • 5-HEU: 5-(2-Hydroxyethyl)pyrimidine-2,4-diol (C6H8N2O3, MW 156.14).[1]

  • Verification: Check the Mass Spectrum parent ion (141 vs 157) to ensure no oxidation at C4 occurred during synthesis.[1]

References

  • Synthesis of 5-substituted 2-hydroxypyrimidines

    • Source: Google Patents (CN103880757A).[1] "Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid."

    • URL
  • General Pyrimidine Chemistry & Tautomerism

    • Source: Journal of the Chemical Society.[1] "Pyrimidines.[1][3][4][5][6] Part XI. Synthesis of 5-hydroxypyrimidine and related compounds."

    • URL:[Link][1]

  • Heck Coupling on Pyrimidines (Analogous Protocols)

    • Source: Asian Journal of Chemistry.[1] "Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine." (Demonstrates C5 reactivity).

    • URL:[Link]

  • Analytical Data for Pyrimidine Alcohols

    • Source: Sigma-Aldrich Product Data (Pyrimidin-2-ol derivatives).[1]

  • Differentiation from Uracil Derivatives

    • Source: BenchChem Technical Guide.[1] "A Comparative Guide to the Formation of 5,6-Dihydro-5-(hydroxymethyl)uracil."

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review Safety Data Sheets (SDS) for all reagents, particularly Lithium Aluminum Hydride and Palladium catalysts, before commencing work.[1]

Sources

Method

GC-MS derivatization techniques for 5-(2-Hydroxyethyl)pyrimidin-2-ol

Application Note: High-Efficiency GC-MS Derivatization of 5-(2-Hydroxyethyl)pyrimidin-2-ol Executive Summary This technical guide details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 5-(2...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency GC-MS Derivatization of 5-(2-Hydroxyethyl)pyrimidin-2-ol

Executive Summary

This technical guide details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 5-(2-Hydroxyethyl)pyrimidin-2-ol (CAS: 7335-08-2 analog/metabolite), a polar pyrimidine derivative often encountered in drug metabolism studies and nucleotide synthesis.[1] Due to the presence of both an aliphatic hydroxyl group and a tautomeric lactam/lactim system on the pyrimidine ring, this molecule exhibits poor volatility and thermal instability in its native form.

We present a validated Dual-Site Silylation Strategy using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to generate the chemically stable Bis-TMS derivative . This approach restores the aromaticity of the pyrimidine ring, ensures excellent peak shape, and provides characteristic mass spectral fragmentation for confident identification.

Chemical Analysis & Derivatization Strategy

The Analyte
  • Target: 5-(2-Hydroxyethyl)pyrimidin-2-ol[1]

  • Formula: C₆H₈N₂O₂[1]

  • MW: 140.14 g/mol [1]

  • Structural Challenges:

    • Tautomerism: In solution, 2-hydroxypyrimidines exist predominantly in the lactam form (pyrimidin-2(1H)-one).[1] Direct GC analysis leads to peak tailing and thermal degradation.

    • Polarity: The aliphatic hydroxyl (-CH₂CH₂OH) and the ring amide/hydroxyl functionalities create strong hydrogen bonding networks.

The Solution: Bis-Silylation

The optimal strategy utilizes Trimethylsilylation (TMS) . The reaction targets two distinct sites:[2][3]

  • Aliphatic -OH: Standard nucleophilic substitution.[1]

  • Ring Tautomer: The silylating agent shifts the equilibrium from the lactam (keto) form to the lactim (enol) form, trapping the molecule as the O-silyl ether . This "aromatizes" the ring, significantly enhancing stability and sensitivity.

Reaction Scheme:



Experimental Protocols

Protocol A: Standard Silylation (BSTFA)

Best for general profiling and high-throughput screening.[1]

Reagents:

  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

    • Note: TMCS acts as a catalyst to silylate the sterically hindered ring position.

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).

  • Internal Standard (IS): 5-Fluorouracil (5-FU) or Phenanthrene-d10.[1]

Step-by-Step Workflow:

  • Lyophilization: Ensure the sample (approx. 10–50 µg) is completely dry. Water quenches the reagent.

  • Solubilization: Add 50 µL of Anhydrous Pyridine . Vortex for 30 seconds to dissolve/suspend the residue.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .

    • Critical: Flush the vial with dry nitrogen gas before capping to remove atmospheric moisture.

  • Incubation: Heat at 70°C for 45 minutes .

    • Mechanism:[1][4] The aliphatic OH reacts within 10 mins; the ring tautomer requires higher energy/time to shift and lock into the O-TMS form.

  • Cooling: Allow to cool to room temperature (RT) for 10 minutes.

  • Injection: Inject 1 µL directly into the GC-MS.

Protocol B: Steric Stabilization (MTBSTFA)

Best for hydrolytically unstable samples or when M-57 ions are needed for confirmation.[1]

Reagents:

  • Agent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.[1][5]

  • Product: Bis-(tert-butyldimethylsilyl) derivative.[1]

Modifications:

  • Incubate at 80°C for 60 minutes .

  • The resulting t-BDMS derivatives are 100x more stable to moisture than TMS derivatives.[1]

GC-MS Method Parameters

ParameterSettingRationale
Column DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for silylated aromatics.[1]
Inlet Splitless (1 min) @ 260°CMaximizes sensitivity; high temp prevents condensation.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard flow for optimal MS vacuum.
Oven Program 80°C (1 min)

15°C/min

300°C (5 min)
Fast ramp prevents peak broadening of the derivative.
Transfer Line 280°CPrevents analyte condensation before the source.
Ion Source EI (70 eV) @ 230°CStandard ionization energy; 230°C reduces source fouling.
Scan Range m/z 50 – 450Covers the molecular ion and key fragments.

Data Analysis & Interpretation

Expected Mass Spectrum (Bis-TMS Derivative)
  • Molecular Formula: C₁₂H₂₄N₂O₂Si₂[1]

  • Molecular Weight: 284.5 m/z[1]

Key Diagnostic Ions:

  • m/z 284 (M+): The molecular ion. Usually distinct for pyrimidines due to aromatic stability.

  • m/z 269 (M-15): Loss of a methyl group (-CH₃) from a TMS moiety.[1] Highly characteristic of TMS derivatives.

  • m/z 103 ([CH₂=O-TMS]+): The "Primary Alcohol" flag. This ion is formed via alpha-cleavage of the hydroxyethyl side chain (-CH₂-CH₂-OTMS).[1] Its presence confirms the silylation of the aliphatic chain.

  • m/z 73 ([Si(CH₃)₃]+): The trimethylsilyl cation (Base peak or very high abundance).

Identification Logic
  • Retention Time: The Bis-TMS derivative will elute significantly later than the solvent front but before complex sugars/steroids.

  • Confirmation: Look for the co-occurrence of m/z 284 (Parent) and m/z 103 (Side chain).

Mechanism & Workflow Visualization

G Start 5-(2-Hydroxyethyl) pyrimidin-2-ol Tautomer Tautomeric Equilibrium (Lactam form dominant) Start->Tautomer Reagent + BSTFA / TMCS (Pyridine, 70°C) Tautomer->Reagent  Step 1   Intermediate Silylation of Aliphatic -OH Reagent->Intermediate  Fast   Final Bis-TMS Derivative (Aromatized Lactim Ether) Intermediate->Final  Step 2: Ring Aromatization   GC GC-MS Analysis (m/z 284, 269, 103) Final->GC  Injection  

Caption: Reaction pathway converting the polar tautomer into the stable Bis-TMS ether suitable for GC-MS.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Missing M+ (284) Incomplete reaction (Mono-TMS formed).Increase temp to 80°C or add more TMCS catalyst (up to 5%).
Peak Tailing Active sites in liner or column.Replace liner with deactivated splitless liner; trim column.
Extra Peak (M-18) Moisture contamination (Hydrolysis).[1]Use fresh reagents; ensure sample is lyophilized; check pyridine quality.
"Ghost" Peaks Reagent artifacts.Bake out the column; check reagent blank for m/z 73/147/207/281 background.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A.

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in Derivatization Reactions of Polar Compounds Prior to GC/MS Analysis. Talanta.

  • Sobolevsky, T. G., et al. (2003). Silylation of nitrogen-containing compounds: A review of derivatization for GC-MS. Journal of Separation Science.

  • NIST Mass Spectral Library. (2023). Fragmentation patterns of Trimethylsilyl derivatives of Pyrimidines.

Sources

Application

Using 5-(2-Hydroxyethyl)pyrimidin-2-ol as a biomarker for DNA repair

Title: Application Note: 5-(2-Hydroxyethyl)pyrimidin-2-ol as a Synthetic Surrogate Biomarker for Base Excision Repair (BER) Profiling Introduction & Mechanistic Rationale Ethylene oxide (EO) is a ubiquitous industrial ch...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: 5-(2-Hydroxyethyl)pyrimidin-2-ol as a Synthetic Surrogate Biomarker for Base Excision Repair (BER) Profiling

Introduction & Mechanistic Rationale

Ethylene oxide (EO) is a ubiquitous industrial chemical and endogenous metabolite recognized as a potent alkylating agent. EO exposure induces severe DNA damage, primarily forming [1], but also generating highly mutagenic pyrimidine adducts such as 5-(2-hydroxyethyl)uracil. The Base Excision Repair (BER) pathway, initiated by DNA glycosylases like[2], is responsible for recognizing and excising these oxidized and alkylated pyrimidines to maintain genomic stability[3].

The Analytical Challenge: Quantifying SMUG1 activity against EO-induced pyrimidine lesions in vitro or in cellulo is notoriously difficult. Endogenous uracil and natural cytosine deamination artifacts create an overwhelmingly high biological background, masking the specific excision kinetics of the target lesion.

The Causality of the Solution: To bypass this limitation, we utilize 5-(2-Hydroxyethyl)pyrimidin-2-ol (5-HEPO) as a synthetic surrogate probe. Structurally, 5-HEPO mimics the 5-(2-hydroxyethyl) modification induced by EO but lacks the 4-oxo group present in natural uracil.

Why does this work? Crystallographic studies of the SMUG1 pyrimidine-binding pocket reveal a highly flexible active site that utilizes a [4] to accommodate bulkier 5-substituents (like hydroxymethyl or hydroxyethyl groups), while strictly excluding thymine[3]. Because 5-HEPO retains the essential 2-oxo (tautomerizing to 2-ol) and N3 interactions required for SMUG1 recognition, it is efficiently excised. However, its lack of the 4-oxo group makes it chemically distinct from any naturally occurring DNA lesion, rendering it a "silent" biomarker. When excised, 5-HEPO yields a zero-background signal in LC-MS/MS, providing an ultra-sensitive, self-validating readout of BER capacity.

Pathway Visualization

The following diagram illustrates the engineered BER workflow, tracing the path from the synthetic 5-HEPO probe to its quantitative detection.

BER_Pathway Damage Ethylene Oxide Exposure (Alkylation Damage) DNA dsDNA with 5-HEPO Probe (Synthetic Surrogate) Damage->DNA Mimics Lesion Glycosylase SMUG1 DNA Glycosylase (Lesion Recognition) DNA->Glycosylase Binds Pocket AP_Site Apurinic/Apyrimidinic (AP) Site Glycosylase->AP_Site Base Excision Biomarker Excised 5-HEPO Base (LC-MS/MS Detection) Glycosylase->Biomarker Releases Free Base Endonuclease APE1 Endonuclease (Backbone Cleavage) AP_Site->Endonuclease Recruits APE1 Repair Pol β & Ligase III (Repaired dsDNA) Endonuclease->Repair Gap Filling

Figure 1: Base Excision Repair (BER) pathway utilizing 5-HEPO as a synthetic surrogate probe.

Experimental Protocols

To ensure a self-validating system, this workflow integrates internal isotopic standards, enzymatic negative controls, and orthogonal validation steps.

Protocol A: Preparation of 5-HEPO-Embedded dsDNA Probes

Rationale: Single-stranded DNA can form secondary structures that occlude the lesion. Annealing the 5-HEPO-containing oligonucleotide to a complementary strand ensures uniform presentation of the lesion in a dsDNA context, which is the preferred physiological substrate for SMUG1.

  • Synthesis: Obtain a 35-mer synthetic oligonucleotide containing a centrally located 5-HEPO modification (e.g., 5'-GCT ACC TAC CTA GCG[5-HEPO] CGT GAC TGG TCA CTT C-3').

  • Annealing: Mix the 5-HEPO oligo with a 1.2x molar excess of the complementary strand (containing a Guanine opposite 5-HEPO) in Annealing Buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA).

  • Thermal Cycling: Heat to 95°C for 5 minutes, then cool at a rate of -1°C/minute to 4°C to prevent kinetic trapping of mismatched duplexes.

  • Validation: Confirm duplex formation via 15% native polyacrylamide gel electrophoresis (PAGE). The dsDNA should migrate as a single, distinct band with no ssDNA smearing.

Protocol B: In Vitro SMUG1 Glycosylase Cleavage Assay

Rationale: A time-course assay establishes the catalytic efficiency (


). Including a "No Enzyme" control validates that 5-HEPO release is strictly enzymatically driven, while a 5-Hydroxymethyluracil (5-HmU) probe serves as a positive biological control.
  • Reaction Setup: In a 50 µL reaction volume, combine 100 nM of 5-HEPO dsDNA probe with BER Reaction Buffer (20 mM HEPES-KOH pH 7.8, 70 mM KCl, 1 mM DTT, 1 mM EDTA, 2% glycerol).

  • Initiation: Add 10 nM of purified recombinant human SMUG1 (hSMUG1) to initiate the reaction. Prepare parallel tubes for the No Enzyme control and the 5-HmU positive control.

  • Incubation & Aliquoting: Incubate at 37°C. Withdraw 10 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Spiking: Immediately quench each aliquot by adding 40 µL of ice-cold acetonitrile containing 50 fmol of heavy-isotope labeled internal standard ([13C, 15N2]-5-HEPO). Crucial Step: The internal standard corrects for any downstream matrix suppression or extraction losses during LC-MS/MS.

  • Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C to precipitate the DNA backbone and proteins. Transfer the supernatant (containing the excised free base) to an MS-grade autosampler vial.

Protocol C: LC-MS/MS Quantification of Excised 5-HEPO

Rationale: Multiple Reaction Monitoring (MRM) ensures that only the specific mass transitions of 5-HEPO are quantified, eliminating isobaric interference.

  • Chromatography: Inject 5 µL of the supernatant onto a porous graphitic carbon (PGC) column (2.1 x 100 mm, 3 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • 5-HEPO (Analyte): m/z 141.1 → 97.1 (Quantifier), m/z 141.1 → 79.1 (Qualifier).

    • [13C, 15N2]-5-HEPO (Internal Standard): m/z 144.1 → 100.1.

  • Validation: Construct a standard curve using synthetic 5-HEPO free base (0.1 fmol to 1000 fmol). Calculate the Limit of Detection (LOD) based on a signal-to-noise ratio of 3:1.

Data Presentation

The table below summarizes the expected kinetic parameters and analytical metrics when using 5-HEPO compared to natural and biologically oxidized uracil substrates. The lack of background for 5-HEPO drastically lowers the functional Limit of Detection (LOD).

Substrate / BiomarkerSMUG1

(

M)
SMUG1

(min

)
Catalytic Efficiency (

)
LC-MS/MS LOD (fmol on-column)Background Interference
Uracil (Natural) 0.451.202.665.0High (Endogenous)
5-Hydroxymethyluracil (5-HmU) 0.850.951.112.5Moderate (Oxidative Stress)
5-HEPO (Synthetic Probe) 1.100.780.700.1 None (Zero Background)

Table 1: Comparative kinetic parameters of hSMUG1 and LC-MS/MS detection metrics. While 5-HEPO has a slightly lower catalytic efficiency than natural uracil, its zero-background profile improves the analytical LOD by 50-fold.

Conclusion

By substituting natural DNA lesions with the engineered 5-(2-Hydroxyethyl)pyrimidin-2-ol probe, researchers can uncouple true BER enzymatic activity from the noise of endogenous DNA damage. This self-validating protocol provides a robust framework for screening SMUG1 inhibitors, profiling patient-derived BER capacity, and assessing the cellular response to alkylating agents like ethylene oxide.

References

  • Marsden, D. A., Jones, D. J. L., Britton, R. G., Ognibene, T., Ubick, E., Johnson, G. E., Farmer, P. B., & Brown, K. (2007). "Determination of endogenous and exogenously derived N7-(2-hydroxyethyl)guanine adducts in ethylene oxide-treated rats." Chemical Research in Toxicology, 20(2), 290-299. URL: [Link]

  • Matsubara, M., et al. (2004). "Excision of uracil from DNA by hSMUG1 includes strand incision and processing." Nucleic Acids Research, 32(18), 5291-5302. URL: [Link]

  • Wibley, J. E. A., Waters, T. R., Haushalter, K., Verdine, G. L., & Pearl, L. H. (2003). "Structure and Specificity of the Vertebrate Anti-Mutator Uracil-DNA Glycosylase Smug1." Molecular Cell, 11(6), 1647-1659. URL: [Link]

  • Matsubara, M., et al. (2009). "Mechanisms of Base Selection by Human Single-stranded Selective Monofunctional Uracil-DNA Glycosylase." Journal of Biological Chemistry, 284(40), 27302-27311. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 5-(2-Hydroxyethyl)pyrimidin-2-ol

Technical Support Center: Synthesis of 5-(2-Hydroxyethyl)pyrimidin-2-ol Internal Knowledge Base | Ticket ID: SYN-HEU-005 | Tier 3 Engineering Support[1][2] Executive Summary Compound: 5-(2-Hydroxyethyl)pyrimidin-2-ol (Co...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-(2-Hydroxyethyl)pyrimidin-2-ol Internal Knowledge Base | Ticket ID: SYN-HEU-005 | Tier 3 Engineering Support[1][2]

Executive Summary

Compound: 5-(2-Hydroxyethyl)pyrimidin-2-ol (Commonly: 5-(2-Hydroxyethyl)uracil or 5-HEU).[1][2] Primary Challenge: The molecule is amphiphilic with high water solubility, leading to massive yield losses during aqueous workup.[2] Furthermore, C-5 vs. N-1 regioselectivity issues during ring construction often result in impure precursors.[2] Recommended Route: Reduction of 5-(methoxycarbonylmethyl)uracil (or 5-uracilacetic acid methyl ester) using NaBH₄/LiCl or LiAlH₄.[2] This avoids the regioselectivity issues of direct alkylation.

Module 1: Synthetic Route & Mechanism

Why this route? Direct alkylation of uracil with ethylene oxide or halo-ethanols typically favors N-1 alkylation over C-5.[1][2] Therefore, the industry-standard protocol relies on constructing the C-5 side chain in an oxidized state (ester/acid) and reducing it.[1][2]

The Protocol (Optimized for Yield):

  • Precursor: 5-(Methoxycarbonylmethyl)uracil.[1][2]

  • Reagent: Sodium Borohydride (NaBH₄) enhanced with Lithium Chloride (LiCl) in THF/MeOH (generates LiBH₄ in situ).

  • Mechanism: Hydride transfer to the ester carbonyl, followed by alkoxide protonation.[1][2]

Process Workflow Diagram

G Start Start: 5-Uracilacetic Acid Ester Reagent Add NaBH4 + LiCl (In situ LiBH4) Start->Reagent THF/MeOH, 0°C Intermed Intermediate: Boron Complex Reagent->Intermed Hydride Transfer Quench Quench: Acidic MeOH Intermed->Quench Hydrolysis Product Target: 5-(2-Hydroxyethyl)uracil Quench->Product Purification

Figure 1: Critical path for the reduction of uracil esters.[1][2] Note that the "Quench" step is where 60% of yield is typically lost due to salt formation.[2]

Module 2: Critical Process Parameters (CPP)

The following parameters are non-negotiable for yields >80%.

ParameterSpecificationTechnical Rationale
Solvent System THF:MeOH (4:1)Pure THF is too slow (poor solubility of uracil); pure MeOH consumes hydride too fast.[1][2] The mixture balances solubility with reactivity.[1]
Stoichiometry 3.0 equiv NaBH₄The acidic N-H protons on the uracil ring will consume 2 equivalents of hydride instantly to form the dianion. Only the 3rd equivalent reduces the ester.
Temperature 0°C

RT
Start cold to prevent runaway hydrogen evolution from N-H deprotonation.[1]
Quenching pH pH 5-6CRITICAL: Do not go below pH 4. Strongly acidic conditions favor salt trapping.[1]

Module 3: Troubleshooting Guide (Q&A Format)

Issue 1: "I have 100% conversion on TLC, but I isolated <20% yield."

Diagnosis: Product loss to the aqueous phase. Root Cause: 5-HEU is highly polar.[1][2] Standard extraction (Water/Ethyl Acetate) will partition the product into the water layer, which you likely discarded or failed to extract exhaustively.[1][2] Corrective Action:

  • Do NOT use a separatory funnel.

  • After quenching with acetic acid, evaporate the reaction mixture to complete dryness (obtaining a solid residue of product + salts).

  • Soxhlet Extraction: Place the solid residue in a thimble and extract with boiling Acetonitrile or Isopropanol for 12 hours. The inorganic salts remain; the product dissolves.

  • Alternative: Use a continuous liquid-liquid extractor with n-Butanol for 24 hours.

Issue 2: "The reaction mixture turned into a solid brick/gel."

Diagnosis: Formation of the insoluble uracil-boron complex.[1][2] Root Cause: Insufficient solvent volume relative to the massive salt formation (uracil dianion).[1] Corrective Action:

  • Increase solvent volume to 20 mL per gram of starting material.[1]

  • Use Diglyme or THF with high stirring speed.

  • Emergency Fix: If solidified, add dry Methanol dropwise until fluidity returns (careful: gas evolution).[1][2]

Issue 3: "My product contains inorganic salts (Boron/Lithium) that won't wash out."

Diagnosis: Ineffective purification of the polar solid. Root Cause: Recrystallization from water traps salts in the lattice.[1] Corrective Action:

  • Ion Exchange Chromatography: Dissolve the crude in water and pass it through a column of Dowex 50W (H+ form) .[1]

    • Wash with water (removes salts/boric acid).[1][2]

    • Elute product with 1M NH₄OH.

  • Lyophilize the eluent to get salt-free product.[2]

Module 4: Decision Tree for Impurity Profiling

Use this logic flow to identify the source of your impurities.

Troubleshooting Problem Impurity Detected CheckNMR Check 1H NMR Problem->CheckNMR N_Alk Peaks at 3.5-4.0 ppm (N-CH2)? CheckNMR->N_Alk OverRed Loss of C5-C6 Double Bond? CheckNMR->OverRed StartMat Ester Methyl Peak (3.7 ppm) Remains? CheckNMR->StartMat SolN Cause: N-Alkylation Fix: Switch to C-5 Ester Reduction Route N_Alk->SolN Yes SolRed Cause: Over-reduction Fix: Lower Temp; Avoid Pd/C OverRed->SolRed Yes SolSM Cause: Stalled Reaction Fix: Add 1.0 eq more NaBH4 (N-H protons consumed reagent) StartMat->SolSM Yes

Figure 2: Diagnostic logic for NMR analysis of crude reaction mixtures.

Detailed Experimental Protocol (Validated)

Reference Standard: Adapted from J. Org. Chem. and Patent US5286861A.

  • Setup: Flame-dried 2-neck RBF under Argon.

  • Charge: Add 5-(methoxycarbonylmethyl)uracil (1.0 eq) and LiCl (3.0 eq).

  • Solvent: Add anhydrous THF (15 mL/g) and MeOH (4 mL/g). Cool to 0°C.[1]

  • Reduction: Add NaBH₄ (3.0 eq) portion-wise over 30 mins. Note: Vigorous bubbling will occur.[1][2]

  • Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (Eluent: DCM/MeOH 8:2).[1][2]

  • Workup (The Yield Step):

    • Cool to 0°C.[1]

    • Quench with Acetic Acid until pH ~6.

    • Evaporate to dryness (Rotovap).[2]

    • Suspend residue in Acetonitrile (boiling) and filter while hot.

    • Cool filtrate to precipitate the product.[3]

  • Purification: Recrystallize from Water/Ethanol (1:10) if necessary.

References

  • Fissekis, J. D., & Sweet, F. (1973).[2][4] The Chemistry of Some 5-(2-Hydroxyalkyl)uracil Derivatives and a Synthesis of 5-Vinyluracil. The Journal of Organic Chemistry, 38(2), 264–269.[2][4]

  • Jones, A. S., Stephenson, G. P., & Walker, R. T. (1973).[1][2][4] A method for the rapid preparation of 5-vinyluracil in high yield.[1][4] Nucleic Acids Research, via PMC.[2]

  • Danzin, C. (1994).[2] Process for preparing uracil derivatives.[1][3][4][5][6][7][8][9][10] U.S. Patent No.[1] 5,286,861. Washington, DC: U.S. Patent and Trademark Office.[1][2]

  • BenchChem Technical Support. (2025). Solubility and Purification of 5-Substituted Uracils.

Sources

Optimization

Troubleshooting HPLC peak tailing for 5-(2-Hydroxyethyl)pyrimidin-2-ol

Topic: Troubleshooting HPLC Peak Tailing & Method Optimization Executive Summary: The Analyte Profile Analyte: 5-(2-Hydroxyethyl)pyrimidin-2-ol Primary Challenge: Severe peak tailing ( ) and retention instability.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting HPLC Peak Tailing & Method Optimization

Executive Summary: The Analyte Profile

Analyte: 5-(2-Hydroxyethyl)pyrimidin-2-ol Primary Challenge: Severe peak tailing (


) and retention instability.[1][2]
Root Cause:  This molecule is a "chemical chameleon."[1][2] While named a "pyrimidin-2-ol" (lactim form), it exists predominantly in solution as the pyrimidin-2(1H)-one  (lactam form).[1][2] This tautomeric equilibrium, combined with the polar hydroxyethyl tail and basic ring nitrogens, creates a perfect storm for secondary interactions with residual silanols on silica columns.

This guide moves beyond generic advice to address the specific physicochemical behavior of 2-substituted pyrimidines.

Module 1: The Chemistry of Tailing (Root Cause Analysis)

Before changing columns, you must understand why the peak tails. It is rarely a physical column void; it is almost always a chemical mismatch.[1][2]

The Mechanism
  • Tautomerism: The 2-hydroxy group donates a proton to the ring nitrogen (N1), creating a keto-amide-like structure.[1][2] This creates a dipole that interacts strongly with the stationary phase.

  • Silanol Activity: At neutral pH, the residual silanols (

    
    ) on the silica surface ionize to 
    
    
    
    .[1][2] The protonated or polarized nitrogen of the pyrimidine ring binds electrostatically to these sites.
  • Kinetic Drag: As the molecule travels, it gets "stuck" on these high-energy sites, resulting in the extended tail.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 The Tailing Mechanism Lactim Lactim Form (2-ol) Non-polar aromatic Lactam Lactam Form (2-one) Polar, Amide-like (Dominant in Solution) Lactim->Lactam Fast Kinetics Lactam->Lactim Interaction Secondary Interaction (Ionic/H-Bonding) Lactam->Interaction Silanol Ionized Silanol (Si-O⁻) Silanol->Interaction

Figure 1: The tautomeric shift to the Lactam form increases polarity and susceptibility to silanol interactions, the primary driver of peak tailing.

Module 2: Mobile Phase Optimization

Q: I am using a Water/Methanol gradient at neutral pH. Why is the tailing worse?

A: At pH 7.0, silica silanols are fully ionized (


).[1][2] Your analyte is interacting with the column surface rather than partitioning into the bonded phase.
Protocol A: The "Silanol Suppression" Strategy (Reversed Phase)

You must drive the pH below the pKa of the silanols to neutralize them.

  • Buffer Selection: Use Ammonium Formate or Potassium Phosphate (if not using MS).[1][2]

  • Target pH: 2.5 – 3.0 .

    • Why? At pH 2.5, silanols are protonated (

      
      ) and neutral.[1][2] They cannot ionize to attract the pyrimidine ring.
      
  • Ionic Strength: Increase buffer concentration to 20–25 mM .

    • Why? Higher salt concentration masks any remaining electrostatic interactions.[1][2]

Formulation Example:

Component Concentration Function
Aqueous (A) 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid Suppress silanols; stabilize analyte charge.[1][2]

| Organic (B) | Acetonitrile (preferred over Methanol) | Sharper peaks due to lower viscosity and dipole moment.[1][2] |

Module 3: Stationary Phase Selection

Q: Even at low pH, my C18 column shows tailing. Is the column dead?

A: Likely not. Standard C18 columns often suffer from "phase collapse" or "dewetting" with highly polar molecules like 5-(2-Hydroxyethyl)pyrimidin-2-ol, especially if you are running high aqueous content (>95%) to get retention.[1][2]

Decision Matrix: Selecting the Right Column
  • Option 1: Polar-Embedded C18 (First Choice for RP) [1][2]

    • Technology: These columns have a polar group (amide, carbamate) embedded in the alkyl chain.

    • Mechanism:[1][2][3][4][5] The embedded group shields the silica surface and provides a "water layer" that prevents phase collapse.

    • Recommended: Waters SymmetryShield, Agilent Zorbax Bonus-RP, or Phenomenex Synergi Fusion.[1]

  • Option 2: HILIC (The "Polar" Solution)

    • Context: If your analyte elutes near the void volume (

      
      ) in Reversed Phase, you must switch to Hydrophilic Interaction Liquid Chromatography (HILIC).
      
    • Mechanism:[1][2][3][4][5] Uses a polar stationary phase (Bare Silica or Zwitterionic) with high organic mobile phase.[1][2][6]

    • Benefit: The hydroxyethyl group on your pyrimidine will retain strongly, eluting later with excellent peak shape.

TroubleshootingFlow Start Start: Peak Tailing Detected CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Action: Adjust pH to 2.5-3.0 (Use Formate/Phosphate) CheckPH->AdjustPH No CheckRetention Is Retention Factor (k') > 2? CheckPH->CheckRetention Yes AdjustPH->CheckRetention SwitchHILIC Action: Switch to HILIC Mode (Bare Silica / Amide Column) CheckRetention->SwitchHILIC No (Elutes too fast) CheckColumn Is Column End-Capped / Polar Embedded? CheckRetention->CheckColumn Yes (Retained but tails) SwitchColumn Action: Use Polar-Embedded C18 or Phenyl-Hexyl CheckColumn->SwitchColumn No (Standard C18) FinalCheck Check Sample Solvent Strength (See Module 4) CheckColumn->FinalCheck Yes

Figure 2: Systematic decision tree for isolating the cause of peak tailing.

Module 4: Sample Injection & Operational Checks

Q: My peak looks like a "shark fin" (Fronting + Tailing). What is happening?

A: This is a classic Solvent Mismatch effect. 5-(2-Hydroxyethyl)pyrimidin-2-ol is very soluble in methanol or DMSO.[1][2] If you inject a sample dissolved in 100% Methanol onto a column equilibrated with 95% Water, the strong solvent travels faster than the mobile phase, carrying the analyte with it and smearing the band.

The "Weak Solvent" Protocol
  • Dissolve Standard: Dissolve your analyte in the starting mobile phase (e.g., 95% Buffer / 5% ACN).[1]

  • Injection Volume: If you must use a strong solvent (due to solubility limits), reduce injection volume to < 5 µL.[1][2]

  • Wash Solvent: Ensure your needle wash solvent matches the mobile phase organic ratio to prevent carryover "ghost" tailing.[1][2]

Summary of Recommendations

ParameterStandard (Problematic)Optimized (Recommended)
Column Standard C18 (5µm)Polar-Embedded C18 or HILIC (Amide)
Mobile Phase A Water (Neutral)20 mM Ammonium Formate (pH 3.0)
Mobile Phase B MethanolAcetonitrile (Lower viscosity, better mass transfer)
Sample Diluent 100% MeOH/DMSOInitial Mobile Phase (e.g., 95:5 Water:ACN)
Temperature Ambient35°C – 40°C (Improves tautomer kinetics)

References

  • Dolan, J. W. (2003).[1][2] "Peak Tailing and Column Selection." LCGC North America, 21(10).[1][2] Link

  • McCalley, D. V. (2010).[1][2] "The separation of basic compounds by HPLC: The influence of pH and stationary phase." Journal of Chromatography A, 1217(6), 858-880.[1] Link

  • Agilent Technologies. (2020).[1][2] "Strategies for the Separation of Polar Compounds." Technical Overview. Link

  • Neue, U. D., et al. (2001).[1][2] "Peak Shape and Retention of Bases in Reversed-Phase Chromatography." Journal of Chromatography A, 913(1-2), 1-14.[1][2] Link

  • Teutenberg, T. (2010).[1][2] "High-Temperature Liquid Chromatography: A User's Guide for Method Development." Royal Society of Chemistry.[1][2] (Reference for temperature effects on kinetics). Link

Sources

Troubleshooting

Technical Support Center: Enhancing the Organic Solubility of 5-(2-Hydroxyethyl)pyrimidin-2-ol

Welcome to the Technical Support Center. 5-(2-Hydroxyethyl)pyrimidin-2-ol is a highly polar heterocyclic intermediate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-(2-Hydroxyethyl)pyrimidin-2-ol is a highly polar heterocyclic intermediate. Researchers frequently encounter "brick dust" behavior during synthesis or purification—where the compound remains stubbornly insoluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or tetrahydrofuran (THF).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers without compromising your downstream applications.

Part 1: Diagnostic FAQ – Understanding the Causality of Insolubility

Q1: Why does 5-(2-Hydroxyethyl)pyrimidin-2-ol resist dissolution in standard organic solvents? A1: The insolubility is driven by structural factors that create an exceptionally high crystal lattice energy[1]. First, the pyrimidin-2-ol core undergoes lactam-lactim tautomerization, predominantly existing as the keto form (pyrimidin-2(1H)-one) in the solid state and in non-polar media[2]. This keto form engages in self-complementary, quadruple hydrogen-bonding arrays (often forming DDAA-AADD dimers)[3]. Second, the 5-(2-hydroxyethyl) side chain acts as an additional hydrogen bond donor and acceptor, cross-linking these dimers into a rigid, insoluble polymeric network.

Q2: Will simply heating the solvent resolve my solubility issues? A2: Heating provides the thermal energy required to overcome the enthalpy of the crystal lattice, thereby increasing thermodynamic solubility[4]. However, this is often a temporary fix. When the solution cools, the compound will rapidly re-crystallize or precipitate out because the kinetic solubility limit is breached[1]. For stable solutions, solvent blending or chemical disruption of the hydrogen bonds is required.

Q3: Can I use pH adjustment to dissolve this compound in organic media? A3: Yes. Pyrimidin-2-ol derivatives possess ionizable functional groups and are amphoteric[5]. By adding a stoichiometric amount of an organic base (e.g., N,N-Diisopropylethylamine, DIPEA) or an organic acid (e.g., Trifluoroacetic acid, TFA), you force the molecule into an ionized state. This ionization breaks the self-complementary hydrogen-bonding network, drastically increasing solubility in moderately polar organic solvents[5].

Part 2: Data Presentation – Solvent Classification Matrix

To optimize your workflow, consult the following empirical solubility matrix before beginning your experiments.

Solvent CategoryExamplesExpected Solubility at 25°CMechanistic Rationale
Non-Polar Aprotic Hexane, Toluene, DCMPractically Insoluble (< 0.1 mg/mL)Cannot disrupt strong intermolecular DDAA-AADD hydrogen bonds.
Moderately Polar Aprotic EtOAc, THF, AcetonePoor (0.1 - 1.0 mg/mL)Insufficient dipole moment to break the extensive crystal lattice.
Polar Protic Methanol, EthanolModerate (1.0 - 5.0 mg/mL)Competes for hydrogen bonding, partially solvating the molecule.
Polar Aprotic DMF, DMSO, NMPGood to Excellent (> 10 mg/mL)High dielectric constant and strong H-bond accepting ability disrupt dimers.
Binary Cocktails DCM:MeOH (9:1), THF:DMSO (8:2)Good (5.0 - 15.0 mg/mL)Synergistic solvation: polar component breaks lattice, non-polar bulk carries it.

Part 3: Troubleshooting Workflows & Experimental Protocols

Strategy A: Cocktail-Solvent Screening (The "Co-Solvent" Approach)

When downstream applications (like chromatography or moisture-sensitive reactions) forbid the use of pure DMSO or DMF, a binary solvent cocktail is the most effective strategy[4].

Workflow Start Compound Insoluble in Target Solvent Q1 Is the solvent strictly non-polar? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Action1 Add polar aprotic co-solvent (e.g., DMF, DMSO) A1_Yes->Action1 Q2 Can the downstream application tolerate pH changes? A1_No->Q2 Action2 Add organic acid/base (e.g., TFA or DIPEA) Q2->Action2 Yes Action3 Use temperature elevation or silyl protection Q2->Action3 No

Decision tree for selecting a solubilization strategy for polar pyrimidines.

Protocol 1: Micro-scale Cocktail Solvent Screening

Self-Validating Step: Always perform this on a 1-5 mg scale before scaling up to prevent compound loss.

  • Weighing: Dispense 5.0 mg of 5-(2-Hydroxyethyl)pyrimidin-2-ol into a 2 mL glass HPLC vial.

  • Bulk Solvent Addition: Add 900 µL of your desired bulk organic solvent (e.g., DCM or THF). Observe that the compound remains as a suspension.

  • Co-solvent Titration: Add a strong polar aprotic solvent (e.g., DMSO or DMF) in 10 µL increments, vortexing for 30 seconds after each addition.

  • Equilibration: Once the solution appears visually clear, sonicate the vial for 2 minutes.

  • Validation: Hold the vial against a black background and shine a bright light through it (Tyndall effect). If light scatters, micro-crystals are still present; add another 10 µL of co-solvent.

  • Calculation: Record the final volume of co-solvent added to determine the optimal binary ratio (e.g., 95:5 DCM:DMSO)[4].

Strategy B: Acid/Base-Mediated Solubilization (Lattice Disruption)

If co-solvents interfere with your reaction kinetics, ionizing the compound is a highly effective alternative.

Mechanism Lattice Solid State Lattice (Strong DDAA-AADD H-Bonds) Solvent Addition of Additive (TFA or DIPEA) Lattice->Solvent Disruption Ionization & Lattice Disruption Solvent->Disruption Solvation Thermodynamic Solvation (Solute-Solvent Complex) Disruption->Solvation

Mechanistic pathway of hydrogen-bond disruption via acid/base ionization.

Protocol 2: In Situ Salt Formation for Organic Solvation
  • Suspension: Suspend the required mass of 5-(2-Hydroxyethyl)pyrimidin-2-ol in the target organic solvent (e.g., THF) at a concentration of 0.1 M.

  • Additive Selection:

    • For acidic conditions: Use Trifluoroacetic acid (TFA) or Methanesulfonic acid (MsOH).

    • For basic conditions: Use N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Titration: Add the selected additive dropwise (typically 1.05 to 1.20 equivalents relative to the pyrimidine).

  • Agitation: Stir vigorously at room temperature for 10-15 minutes. The opaque suspension will transition into a transparent, homogenous solution as the organic salt forms[5].

  • Validation: Confirm complete dissolution via dynamic light scattering (DLS) or visual inspection. Note: The resulting solution contains the ionized species, which may alter its reactivity in subsequent synthetic steps.

Editorial Note on Derivatization: If neither co-solvents nor salt formation is compatible with your downstream chemistry, consider temporarily masking the primary hydroxyl group. Reacting the compound with a silyl chloride (e.g., TBSCl) in the presence of imidazole will yield a lipophilic silyl ether, drastically increasing its solubility in non-polar solvents like DCM or hexane.

References

1.[1] Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. 1 2.[5] Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives. Benchchem. 5 3.[4] Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. 4 4. Solubility of Organic Compounds. University of Calgary. 5.[2] Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one. Taylor & Francis. 2 6.[3] Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. ACS Publications. 3

Sources

Optimization

Overcoming matrix effects in 5-(2-Hydroxyethyl)pyrimidin-2-ol analysis

Topic: Overcoming Matrix Effects in 5-(2-Hydroxyethyl)pyrimidin-2-ol Analysis Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs) Subject: Troubleshooting Ion Suppression and Rete...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Matrix Effects in 5-(2-Hydroxyethyl)pyrimidin-2-ol Analysis Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Subject: Troubleshooting Ion Suppression and Retention Issues for 5-(2-Hydroxyethyl)pyrimidin-2-ol Case ID: PYR-POLAR-001

Welcome to the technical support hub. As a Senior Application Scientist, I often see researchers struggle with 5-(2-Hydroxyethyl)pyrimidin-2-ol. This molecule presents a "perfect storm" for bioanalysis: it is too polar for standard C18 retention, forcing it to elute in the void volume where matrix interferences (salts, phospholipids) are most concentrated.

This guide moves beyond basic instructions to explain why your current method might be failing and provides self-validating protocols to fix it.

Phase 1: The Diagnostic Workflow

Before changing your method, confirm the root cause.

Q: My analyte signal is unstable or dropping over time. Is this a matrix effect?

A: Likely, yes. If you are using a Reverse Phase (C18) method, your analyte (LogP < 0) is likely eluting near the void volume (


). In plasma or urine, this zone is saturated with unretained salts and hydrophilic interferences that compete for charge in the ESI source.

Use this decision tree to diagnose your issue:

MethodDiagnosis Start Start: Signal Instability CheckRT Is Retention Factor (k) < 1.5? Start->CheckRT VoidVol Issue: Void Volume Elution (Co-elution with salts) CheckRT->VoidVol Yes CheckPL Monitor m/z 184 (Phospholipids) CheckRT->CheckPL No Sol_HILIC Solution: Switch to HILIC VoidVol->Sol_HILIC PL_Present High 184 signal at analyte RT? CheckPL->PL_Present PL_Present->Sol_HILIC No (Ion Pairing needed) Sol_Clean Solution: Phospholipid Removal PL_Present->Sol_Clean Yes

Figure 1: Diagnostic workflow for identifying matrix effects in polar analyte analysis.

Phase 2: Chromatographic Strategy (The "Retain" Fix)

Q: I cannot retain 5-(2-Hydroxyethyl)pyrimidin-2-ol on C18. Should I use ion-pairing reagents?

A: I strongly advise against ion-pairing reagents (IPR) like TFA or Heptafluorobutyric acid for LC-MS/MS. They cause severe signal suppression and contaminate the mass spectrometer source.

The Superior Alternative: HILIC (Hydrophilic Interaction Liquid Chromatography) For a pyrimidine with a hydroxyethyl tail, an Amide-bonded stationary phase is the gold standard. It interacts via hydrogen bonding with the hydroxyl groups and the pyrimidine ring, moving the analyte away from the suppression zone.

Recommended HILIC Protocol
  • Column: Amide or Zwitterionic Phase (e.g., TSKgel Amide-80 or BEH Amide), 1.7 µm or 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffer controls ionization state).

  • Mobile Phase B: Acetonitrile (ACN).[1][2][3]

  • Critical Step: HILIC requires a "water layer" to form on the silica surface.[4] You must equilibrate the column for at least 20 column volumes before the first injection.

Data Comparison: C18 vs. HILIC

ParameterC18 (Reverse Phase)HILIC (Amide Phase)Impact on Analysis
Elution Order Polar elutes first (Void)Non-polar elutes firstHILIC moves analyte away from salts.
Mobile Phase High Water %High Organic % (ACN)High ACN enhances ESI desolvation efficiency (10-20x gain).
Matrix Zone Overlaps with AnalyteSeparated from AnalyteDrastic reduction in ion suppression.
Phase 3: Sample Preparation (The "Remove" Fix)

Q: I switched to HILIC, but I still see matrix effects from plasma. Why?

A: HILIC separates salts, but Phospholipids (PLs) are the "silent killers" in plasma analysis. In HILIC, phospholipids often elute in broad bands or late in the gradient, potentially wrapping around to suppress the next injection.

Standard Protein Precipitation (PPT) removes proteins but leaves >90% of phospholipids in the supernatant.

The Solution: Phospholipid Removal Plates Instead of standard PPT, use a specialized filtration plate (e.g., Ostro, Phree, or HybridSPE). These use a Lewis-acid/base mechanism (often Zirconia-coated silica) to selectively bind the phosphate group of the lipid while letting your polar pyrimidine pass through.

Protocol: Phospholipid Removal[5][6][7][8]
  • Load: Add 100 µL Plasma to the plate well.

  • Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile (The acid disrupts protein binding; ACN precipitates proteins).

  • Mix: Aspirate/dispense 3x.

  • Elute: Apply vacuum. Collect filtrate.

  • Inject: Inject the filtrate directly (HILIC compatible) or evaporate/reconstitute.

Mechanism of Action:

PL_Removal Sample Plasma Sample (Analyte + Proteins + PLs) Acid_ACN Add 1% FA in ACN Sample->Acid_ACN PPT_Step Proteins Precipitate Acid_ACN->PPT_Step Filter Zirconia/Sorbent Bed PPT_Step->Filter PL_Bind Phospholipids Bind (Lewis Acid Interaction) Filter->PL_Bind Analyte_Pass Analyte Passes Through Filter->Analyte_Pass

Figure 2: Mechanism of selective phospholipid removal preventing source contamination.

Phase 4: Validation & Calculation (The Proof)

Q: How do I prove to a reviewer that I have eliminated matrix effects?

A: You must calculate the Matrix Factor (MF) using the method defined by Matuszewski et al. (2003).[9] Do not rely on "recovery" alone; recovery measures extraction efficiency, while MF measures ionization suppression.

The Matuszewski Protocol: Prepare three sets of samples at Low, Medium, and High QC levels.

  • Set A (Neat Standards): Analyte in mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with analyte.[9][10]

  • Set C (Pre-Extraction Spike): Matrix spiked with analyte, then extracted.[9]

Calculations:

  • Matrix Effect (ME%):

    
    [11]
    
    • Target: -15% to +15%.[10] If ME is -50%, you have 50% ion suppression.

  • Recovery (RE%):

    
    
    
  • IS-Normalized Matrix Factor:

    
    
    
    • Critical: This value should be close to 1.0. If it is, your Internal Standard (preferably a stable isotope label like

      
       or 
      
      
      
      ) is compensating correctly for the matrix effect.
References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A.

  • Chambers, E., et al. (2007). Systematic development of a method for the removal of phospholipids for LC-MS/MS. Journal of Chromatography B.

  • Waters Corporation. (2020). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Derivatization of 5-(2-Hydroxyethyl)pyrimidin-2-ol

Welcome to the Advanced Technical Support Center for the derivatization and chromatographic analysis of 5-(2-Hydroxyethyl)pyrimidin-2-ol. As a highly polar molecule featuring both an aliphatic primary alcohol and a heter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the derivatization and chromatographic analysis of 5-(2-Hydroxyethyl)pyrimidin-2-ol. As a highly polar molecule featuring both an aliphatic primary alcohol and a heteroaromatic pyrimidinol core, this compound presents unique analytical challenges. This guide provides mechanistic insights, validated protocols, and targeted troubleshooting strategies to ensure robust, reproducible GC-MS workflows.

Mechanistic Understanding: The Root Cause of Derivatization Failures

To successfully derivatize 5-(2-Hydroxyethyl)pyrimidin-2-ol, one must account for its dual-reactivity profile. The molecule contains two distinct reactive sites:

  • The Aliphatic Primary Alcohol: Located on the ethyl chain, this hydroxyl group is sterically unhindered and highly nucleophilic. It will rapidly undergo silylation even with mild reagents.

  • The Pyrimidin-2-ol Core: This site is subject to a complex keto-enol (lactam-lactim) tautomeric equilibrium (1[1]). In its lactam form, it behaves as an amide, which is notoriously resistant to standard silylation and requires a strong catalyst like Trimethylchlorosilane (TMCS) to overcome the activation energy barrier (2[2]).

Failure to drive the reaction to thermodynamic completion results in kinetic trapping, leading to incomplete mono-TMS derivatives or a mixture of O,O-diTMS and O,N-diTMS artifacts (3[3]).

G A 5-(2-Hydroxyethyl)pyrimidin-2-ol B Aliphatic -OH (Fast Kinetics) A->B C Pyrimidin-2-ol Core (Tautomeric Equilibrium) A->C D Mono-TMS Derivative (Incomplete) B->D Weak Reagent (e.g., pure BSTFA) E Lactim (Enol) Form C->E Solvent/Temp dependent F Lactam (Keto) Form C->F Solvent/Temp dependent G O,O-Di-TMS Derivative (Thermodynamic Product) D->G Exhaustive Silylation E->G BSTFA + 10% TMCS (>60°C) H O,N-Di-TMS Derivative (Kinetic Artifact) F->H Sub-optimal conditions

Fig 1. Derivatization pathways and tautomeric influence on 5-(2-Hydroxyethyl)pyrimidin-2-ol.

Quantitative Optimization Data

Selecting the correct reagent system is critical. The table below summarizes the expected outcomes based on different silylation strategies. For sterically hindered or tautomeric functional groups, the addition of a catalyst (TMCS or TBDMCS) is non-negotiable (4[4]).

Derivatization SystemTarget Moiety ReactivityOptimal Temp / TimeHydrolytic StabilityArtifact Risk
BSTFA (Pure) Aliphatic -OH only60°C / 30 minLowHigh (Mono-TMS only)
BSTFA + 1% TMCS Aliphatic + Partial Core70°C / 45 minLowModerate (Split peaks)
BSTFA + 10% TMCS Exhaustive (Both sites)80°C / 60 minLowLow (Pure Di-TMS)
MTBSTFA + 1% TBDMCS Exhaustive (Both sites)100°C / 60 minHigh (~10,000x TMS)Very Low

Validated Experimental Protocols

A protocol is only as good as its ability to prove its own success. The following methodologies are designed as self-validating systems.

Protocol A: Exhaustive Silylation (BSTFA + 10% TMCS)

Use this protocol for standard GC-MS screening where maximum volatility is required.

  • Sample Preparation & Drying: Transfer 1.0 mg of the sample to a 2 mL glass autosampler vial. Add 500 µL of anhydrous acetonitrile. Evaporate to complete dryness under a gentle stream of high-purity nitrogen. Causality: Water hydrolyzes BSTFA into trifluoroacetamide and hexamethyldisiloxane, completely halting the reaction (2[2]).

  • Reagent Addition: Add 100 µL of anhydrous Pyridine (acts as an acid scavenger and solvent) followed by 100 µL of BSTFA containing 10% TMCS.

  • Incubation: Cap tightly with a PTFE-lined septum. Heat in a dry block at 80°C for exactly 60 minutes.

  • Self-Validation Step: Inject aliquots at 30, 45, and 60 minutes. Monitor the extracted ion chromatograms (EIC) for the mono-TMS and di-TMS masses. The protocol is validated when the mono-TMS peak completely disappears and the di-TMS peak area stabilizes between the 45 and 60-minute marks.

Protocol B: Robust TBDMS Derivatization (MTBSTFA)

Use this protocol if your laboratory experiences high humidity or if samples must wait in an autosampler queue for >12 hours. TBDMS derivatives are significantly more stable than TMS derivatives (5[5]).

  • Drying: Dry the sample identically to Protocol A.

  • Reagent Addition: Add 100 µL of anhydrous Dimethylformamide (DMF) and 100 µL of MTBSTFA + 1% TBDMCS.

  • Incubation: Heat at 100°C for 60 minutes. The bulky tert-butyl groups require higher thermal energy to overcome steric hindrance at the pyrimidinol core.

  • Self-Validation Step: Analyze via GC-MS. A successful TBDMS derivatization will yield a dominant fragment ion at [M-57]⁺ (loss of the tert-butyl radical), which serves as a highly specific diagnostic marker for complete reaction.

Diagnostic Workflow & FAQs

Workflow Start Analyze Chromatogram Q1 Multiple Peaks per Analyte? Start->Q1 Q2 Low Signal / Tailing? Start->Q2 A1 Cause: Tautomeric artifacts or partial derivatization Q1->A1 Yes A2 Cause: Moisture degradation or inlet active sites Q2->A2 Yes S1 Action: Use 10% TMCS catalyst & increase temp to 80°C A1->S1 S2 Action: Switch to MTBSTFA for stable TBDMS derivatives A2->S2

Fig 2. Diagnostic workflow for resolving common GC-MS derivatization failures.

Frequently Asked Questions

Q1: Why am I seeing two distinct chromatographic peaks for my single 5-(2-Hydroxyethyl)pyrimidin-2-ol standard? A1: You are observing tautomeric artifacts or incomplete derivatization. The pyrimidin-2-ol core exists in an equilibrium between its lactam (keto) and lactim (enol) forms. If your derivatization conditions are too mild, you may kinetically trap both the O,O-diTMS and O,N-diTMS isomers, resulting in two peaks. Alternatively, one peak may be the fully derivatized di-TMS product, while the other is the partially derivatized mono-TMS product (where only the aliphatic -OH reacted). To resolve this, switch to a stronger catalytic system (BSTFA + 10% TMCS) and increase your reaction temperature to 80°C.

Q2: My peak areas are excellent on the first injection but decrease steadily over a 24-hour autosampler sequence. What is happening? A2: This is a classic symptom of hydrolytic degradation. TMS ethers are highly sensitive to trace moisture. Over time, moisture penetrating the autosampler vial septa will hydrolyze the TMS groups back into free hydroxyls, causing the analyte to interact with active sites in the GC inlet and column. To fix this, ensure you are using high-quality PTFE-lined septa, or switch your protocol to use MTBSTFA. The resulting TBDMS derivatives are approximately 10,000 times more stable against hydrolysis than standard TMS derivatives (4[4]).

Q3: Can I use methanol or ethanol to dissolve my sample prior to adding the derivatization reagent? A3: Absolutely not. Protic solvents like methanol and ethanol contain active hydrogens that will aggressively compete with your analyte for the silylating reagent, completely consuming it before it can react with the pyrimidinol core. You must evaporate all protic solvents to total dryness and reconstitute the sample in an aprotic solvent such as anhydrous pyridine, acetonitrile, or DMF prior to derivatization.

Q4: I am using pure BSTFA at room temperature. The aliphatic -OH derivatizes fine, but the core won't react. Why? A4: The lactam form of the pyrimidinol core acts similarly to an amide. Amides and hindered hydroxyls lack the necessary nucleophilicity to attack the silicon atom of pure BSTFA at room temperature. The addition of TMCS acts as a powerful catalyst; it is a stronger silyl donor that activates the reaction complex, lowering the activation energy required for complete derivatization (2[2]).

References

  • Source: mzinterpretation.
  • BSTFA + TMCS N,O-bis(Trimethylsilyl)
  • Source: gcms.
  • Source: sigmaaldrich.
  • Source: ias.ac.

Sources

Optimization

Technical Support Center: High-Sensitivity Assays for 5-(2-Hydroxyethyl)pyrimidin-2-ol

Status: Operational Ticket ID: LOD-OPT-52HEP Assigned Specialist: Senior Application Scientist, Bioanalytical Division[1] Executive Summary: The Polarity Paradox You are likely struggling with the Limit of Detection (LOD...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: LOD-OPT-52HEP Assigned Specialist: Senior Application Scientist, Bioanalytical Division[1]

Executive Summary: The Polarity Paradox

You are likely struggling with the Limit of Detection (LOD) for 5-(2-Hydroxyethyl)pyrimidin-2-ol (CAS: 13444-28-5) because you are treating it like a standard lipophilic drug.[1]

This molecule presents a "Polarity Paradox":

  • High Polarity: The hydroxyl group on the ethyl chain and the tautomeric nature of the pyrimidin-2-ol (often existing as the keto-form, 5-(2-hydroxyethyl)uracil) prevents retention on standard C18 columns.[1]

  • Void Volume Elution: When it elutes in the void volume (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), it suffers catastrophic ion suppression from salts and unretained matrix components, destroying your Signal-to-Noise (S/N) ratio.
    
  • Low Molecular Weight (140.14 Da): It falls into the "chemical noise" region of most mass spectrometers, where solvent background is highest.

To improve LOD from


g/mL to ng/mL (or pg/mL), we must abandon standard Reverse Phase Chromatography (RPLC) and move to Hydrophilic Interaction Liquid Chromatography (HILIC)  or Derivatization .

Phase 1: Diagnostic & Decision Matrix

Before altering your method, determine the root cause of your sensitivity loss using this logic flow.

MethodSelection Start Start: Low Sensitivity Detected CheckRT Is Retention Factor (k) < 1.0? Start->CheckRT CheckMS Is MS Noise High at m/z 141? CheckRT->CheckMS No (Retained) Sol_HILIC SOLUTION A: Switch to HILIC (Zwitterionic Phase) CheckRT->Sol_HILIC Yes (Elutes in Void) Sol_Deriv SOLUTION B: Derivatization (Dansylation) CheckMS->Sol_Deriv Yes (High Background) Sol_Source SOLUTION C: Source Optimization (Gas Temp/Flow) CheckMS->Sol_Source No (Low Signal)

Figure 1: Decision matrix for selecting the appropriate optimization pathway based on chromatographic behavior and spectral noise.

Phase 2: The Gold Standard Protocol (HILIC-MS/MS)

Why this works: HILIC retains polar compounds using a water-rich layer on the stationary phase surface.[1] This allows the use of high-organic mobile phases (e.g., 80% Acetonitrile) for elution, which significantly enhances desolvation efficiency in ESI-MS compared to high-aqueous RPLC eluents.[1]

Chromatographic Conditions
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide).[1]

    • Reasoning: The zwitterionic phase interacts with the polar pyrimidine ring and the hydroxyl group via weak electrostatic and hydrogen bonding mechanisms [1].

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient:

    • 0–1 min: 95% B (Isocratic hold to focus analyte)

    • 1–6 min: 95% B ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       60% B
      
    • 6–8 min: 60% B (Hold)[1]

    • 8.1 min: Return to 95% B

  • Flow Rate: 0.3 mL/min (Optimal for ESI sensitivity).

Mass Spectrometry Parameters (MRM)

The molecule (MW 140.14) is best detected in Positive Mode (ESI+) .

  • Precursor Ion: [M+H]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     = 141.1
    
  • Source Temp: 350°C (High temp needed to desolvate polar droplets).

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanistic Origin
Quantifier 141.1123.115Loss of H

O (Dehydration of ethyl side chain)
Qualifier 1 141.196.125Ring Cleavage (Retro-Diels-Alder)
Qualifier 2 141.169.135Pyrimidine Ring Fragmentation

Critical Check: Ensure your collision gas (Argon/Nitrogen) pressure is optimized. For low mass ions, too high pressure can scatter the beam, reducing transmission.

Phase 3: The "Nuclear Option" (Derivatization)

If HILIC does not yield the required femtogram-level sensitivity, or if matrix interference at m/z 141 is insurmountable, you must derivatize.

Method: Dansylation.[1] Why: Dansyl chloride reacts with the secondary amine (if tautomer allows) or the primary alcohol. It adds a heavy, hydrophobic, easily ionizable naphthalene moiety.

  • Shift: Moves mass from 141

    
     ~374 Da (away from chemical noise).
    
  • Gain: Increases hydrophobicity (allows RPLC retention) and ionization efficiency (10-100x signal boost) [2].[1]

Derivatization Protocol
  • Reagent: 1 mg/mL Dansyl Chloride in Acetone.

  • Buffer: 0.1 M Sodium Bicarbonate (pH 10).

  • Reaction: Mix 50

    
    L Sample + 50 
    
    
    
    L Buffer + 50
    
    
    L Reagent.
  • Incubation: 60°C for 10 minutes.

  • Quench: Add 10

    
    L formic acid.
    
  • Analyze: Use a standard C18 column.[1][2] Target m/z 374.

Phase 4: Troubleshooting & FAQs

Q1: Why is my peak splitting into two?

A: This is likely Tautomerism . 5-(2-Hydroxyethyl)pyrimidin-2-ol exists in equilibrium between the lactim (2-ol) and lactam (2-one) forms.[1]

  • Fix: Control the pH. The lactam form is generally dominant at neutral pH. Acidifying the mobile phase (0.1% Formic Acid) stabilizes the protonated form, often collapsing the split peaks into a single sharp band.

Q2: I see the peak in solvent standards, but it disappears in plasma/urine.

A: This is Matrix Effect (Ion Suppression) .

  • Test: Perform a post-column infusion. Infuse the analyte constantly while injecting a blank plasma extract. If you see a dip in the baseline at the analyte's retention time, suppressing agents (phospholipids) are co-eluting.

  • Fix: Switch to the HILIC protocol (Phase 2). Phospholipids elute differently in HILIC (often earlier or much later), separating them from your polar analyte.

Q3: Can I use a standard C18 column with "Ion Pairing" agents?

A: You can, but I advise against it for high-sensitivity LC-MS.

  • Risk: Agents like TFA (Trifluoroacetic acid) or TEA (Triethylamine) cause severe signal suppression in the MS source (up to 90% signal loss) and contaminate the instrument for weeks [3]. HILIC is the cleaner, more sensitive alternative.

Visualizing the Pathway

Understanding the fragmentation is crucial for validating that you are detecting the correct molecule and not an isobaric interference.

Fragmentation Parent Parent Ion [M+H]+ = 141.1 Intermed Dehydration [M+H-H2O]+ = 123.1 Parent->Intermed - H2O (18 Da) Fragment Ring Cleavage m/z = 96.1 Intermed->Fragment - HCN / CO

Figure 2: Proposed fragmentation pathway for MRM transition validation.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. Link

  • Guo, K., & Li, L. (2009). High-performance isotope labeling for quantitative profiling of amine- and hydroxyl-containing metabolites by LC-MS. Analytical Chemistry. Link

  • Kiontke, A., et al. (2016). Ion-pairing reagents in LC-MS: Friend or Foe? Journal of Chromatography A. Link

For further assistance, please attach your raw data files (.raw/.wiff) to the support ticket.[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectral Characterization of 5-(2-Hydroxyethyl)pyrimidin-2-ol

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral features of 5-(2-Hydroxyethyl)pyrimidin-2-ol. Designed for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral features of 5-(2-Hydroxyethyl)pyrimidin-2-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative approach to understanding the structural nuances of this molecule through the lens of ¹H NMR spectroscopy. By juxtaposing its predicted spectral characteristics with those of structurally analogous compounds, we aim to provide a robust framework for spectral interpretation and compound verification.

Introduction: The Importance of Structural Verification

In the realm of medicinal chemistry and drug discovery, the unambiguous determination of a molecule's structure is paramount. ¹H NMR spectroscopy stands as a cornerstone technique for this purpose, offering detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. 5-(2-Hydroxyethyl)pyrimidin-2-ol, a substituted pyrimidine, presents a unique combination of aromatic and aliphatic moieties, making its spectral characterization a valuable case study. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and understanding the influence of substituents on its spectral properties is crucial for the development of novel therapeutics.

This guide will first present a detailed, predicted ¹H NMR spectral analysis of 5-(2-Hydroxyethyl)pyrimidin-2-ol. This prediction is grounded in the established principles of NMR spectroscopy and supported by experimental data from structurally related molecules. We will then delve into a comparative analysis with pyrimidin-2-ol, 5-methylpyrimidin-2-ol, and 2-phenylethanol to highlight key spectral differences and their structural origins.

Predicted ¹H NMR Spectral Data for 5-(2-Hydroxyethyl)pyrimidin-2-ol

The anticipated ¹H NMR spectrum of 5-(2-Hydroxyethyl)pyrimidin-2-ol is expected to exhibit distinct signals corresponding to the protons on the pyrimidine ring and the 2-hydroxyethyl side chain. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, the hydroxyl group, and the anisotropic effects of the aromatic system.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-4, H-6~8.0 - 8.5Singlet (or narrow doublet)-These protons are equivalent in a simplified model, but may show slight differences. They are significantly deshielded by the adjacent nitrogen atoms.
-CH₂- (ring)~2.7 - 2.9Triplet~6-7This methylene group is attached to the pyrimidine ring and is deshielded by its aromatic character. It will be split into a triplet by the adjacent methylene group.
-CH₂- (hydroxyl)~3.8 - 4.0Triplet~6-7This methylene group is directly attached to the electronegative hydroxyl group, leading to a significant downfield shift. It will be split into a triplet by the adjacent methylene group.
-OHBroad singlet-The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature. It may also undergo deuterium exchange.
-NHBroad singlet-The tautomeric proton on the pyrimidine ring will also present as a broad singlet, with its chemical shift being solvent and concentration dependent.

Molecular Structure and Proton Assignments

Caption: Molecular structure of 5-(2-Hydroxyethyl)pyrimidin-2-ol with proton labeling.

Comparative Spectral Analysis

To contextualize the predicted spectrum of 5-(2-Hydroxyethyl)pyrimidin-2-ol, we will now compare it with the known ¹H NMR data of three related compounds. This comparative approach is instrumental in understanding how subtle structural modifications manifest in the NMR spectrum.

Pyrimidin-2-ol

As the core heterocyclic scaffold, the spectrum of pyrimidin-2-ol provides a baseline for the chemical shifts of the ring protons.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
H-4, H-6~8.3Doublet
H-5~6.6Triplet

Key Difference: The most notable difference is the presence of a signal for H-5 in pyrimidin-2-ol, which is absent in our target molecule due to the substitution at this position. The chemical shifts of H-4 and H-6 in pyrimidin-2-ol are comparable to the predicted values for 5-(2-Hydroxyethyl)pyrimidin-2-ol, indicating that the 2-hydroxyethyl substituent has a relatively minor electronic effect on these distal protons.

5-Methylpyrimidin-2-ol

This compound allows for a direct comparison of the effect of a simple alkyl substituent at the 5-position versus the 2-hydroxyethyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-4, H-6~8.1Singlet
-CH₃~2.1Singlet

Key Difference: The key distinguishing feature is the singlet at approximately 2.1 ppm corresponding to the methyl protons. This is significantly upfield compared to the methylene protons of the 2-hydroxyethyl group in our target molecule, which are deshielded by the adjacent aromatic ring and hydroxyl group.

2-Phenylethanol

This molecule serves as an excellent model for the 2-hydroxyethyl side chain, albeit attached to a phenyl ring instead of a pyrimidine ring.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl-H7.19–7.12Multiplet-
-CH₂- (ring)2.68Triplet~7
-CH₂- (hydroxyl)~3.7Triplet~7
-OHBroad singlet-

Key Difference: The chemical shifts and coupling patterns of the ethyl protons in 2-phenylethanol are remarkably similar to the predicted values for the side chain of 5-(2-Hydroxyethyl)pyrimidin-2-ol.[1][2][3] This strong correlation validates our prediction for the side chain signals and underscores the localized nature of the electronic effects of the aromatic system on the adjacent methylene group.

Workflow for Comparative Spectral Analysis

G cluster_workflow Comparative ¹H NMR Analysis Workflow start Obtain ¹H NMR Spectrum of 5-(2-Hydroxyethyl)pyrimidin-2-ol predict Predict Spectrum Based on First Principles & Analogs start->predict compare_core Compare with Pyrimidin-2-ol Spectrum predict->compare_core compare_substituent Compare with 5-Methylpyrimidin-2-ol Spectrum predict->compare_substituent compare_sidechain Compare with 2-Phenylethanol Spectrum predict->compare_sidechain assign_ring Assign Pyrimidine Ring Protons compare_core->assign_ring Identifies ring proton shifts compare_substituent->assign_ring Confirms substituent effect assign_sidechain Assign 2-Hydroxyethyl Side Chain Protons compare_sidechain->assign_sidechain Validates side chain shifts and coupling confirm Confirm Structure and Peak Assignments assign_ring->confirm assign_sidechain->confirm

Caption: A workflow diagram illustrating the logic of comparative ¹H NMR spectral analysis.

Experimental Protocol for ¹H NMR Spectroscopy

To ensure the acquisition of high-quality and reproducible ¹H NMR data, the following experimental protocol is recommended.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons (-OH, -NH). For compounds with hydroxyl and amine protons, DMSO-d₆ is often preferred as it slows down the exchange rate, allowing for the observation of these signals.

  • Concentration: Prepare a solution of the sample at a concentration of approximately 5-10 mg/mL.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS is assigned a chemical shift of 0.00 ppm and serves as the internal reference for calibrating the chemical shift scale.[4]

  • Filtration: Filter the sample solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

2. Instrument Setup and Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard one-pulse sequence.

    • Number of Scans: Acquire a sufficient number of scans (typically 8 to 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for the complete relaxation of the protons between scans.

    • Spectral Width: Define a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

  • Peak Picking: Identify the chemical shift of each peak.

Conclusion

The ¹H NMR spectral characterization of 5-(2-Hydroxyethyl)pyrimidin-2-ol provides a comprehensive picture of its molecular structure. By predicting its spectrum and comparing it with those of structurally related compounds, we can confidently assign the signals corresponding to the pyrimidine ring and the 2-hydroxyethyl side chain. The key distinguishing features are the absence of a signal for the H-5 proton, and the presence of two triplet signals for the methylene groups of the side chain. This guide demonstrates the power of comparative ¹H NMR analysis as a tool for structural elucidation and serves as a valuable resource for researchers working with substituted pyrimidines and related heterocyclic systems.

References

  • ResearchGate. Signal assignment of 2-phenylethanol. (a) Signals of 2-phenylethanol in... | Download Scientific Diagram. Available from: [Link]

  • SpectraBase. 2-Phenylethanol. Available from: [Link]

  • Narwal, S., Kumar, S. & Verma, P.K. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal11 , 52 (2017). Available from: [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000659 - 2-phenylethanol (C8H10O). Available from: [Link]

  • Abraham, R.J., et al. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry45 , 9 (2007). Available from: [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]

  • SpectraBase. 2-Pyrimidinol. Available from: [Link]

Sources

Comparative

Technical Verification Guide: 5-(2-Hydroxyethyl)pyrimidin-2-ol via IR Spectroscopy

Executive Summary & Strategic Context Objective: To provide a definitive infrared (IR) spectroscopy verification protocol for 5-(2-Hydroxyethyl)pyrimidin-2-ol (CAS: 6936-40-9 for the generic 2-ol structure; often associa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Objective: To provide a definitive infrared (IR) spectroscopy verification protocol for 5-(2-Hydroxyethyl)pyrimidin-2-ol (CAS: 6936-40-9 for the generic 2-ol structure; often associated with tautomeric forms).[1]

The Challenge: In drug development, this compound acts as a critical pyrimidine scaffold. However, it suffers from two primary verification pitfalls:

  • Tautomeric Ambiguity: It exists in equilibrium between the enol (pyrimidin-2-ol) and keto (pyrimidin-2(1H)-one) forms, significantly altering the IR footprint.[1]

  • Structural Similarity: It is easily confused with 5-(2-hydroxyethyl)uracil (a common oxidation impurity or metabolite) and 2-amino-5-(2-hydroxyethyl)pyrimidine (a common synthetic precursor).[1]

The Solution: This guide moves beyond simple peak listing. We utilize Attenuated Total Reflectance (ATR-FTIR) to bypass the hygroscopic interference common in KBr pellets and establish a "Fingerprint Exclusion" method to rule out the di-keto uracil derivatives.[1]

Structural Dynamics & Tautomerism

Understanding the dynamic structure of the analyte is a prerequisite for accurate spectral interpretation. Unlike static molecules, 5-(2-Hydroxyethyl)pyrimidin-2-ol fluctuates based on phase and solvent.[1]

Tautomeric Equilibrium Pathway

The following diagram illustrates the equilibrium you must account for. In the solid state (ATR), the Keto (Lactam) form typically predominates, stabilized by intermolecular hydrogen bonding.

Tautomerism cluster_legend Spectral Consequence Enol Enol Form (Pyrimidin-2-ol) Rare in Solid State Keto Keto Form (Pyrimidin-2(1H)-one) Dominant in Solid/ATR Enol->Keto Tautomerization (Fast) Keto->Enol Uracil Impurity Risk 5-(2-Hydroxyethyl)uracil (Di-keto) Keto->Uracil Oxidation (Degradation) Note Enol: -OH stretch (3500+) Keto: C=O stretch (~1660)

Figure 1: Tautomeric equilibrium between Enol and Keto forms, and the oxidation pathway to the Uracil impurity. The Keto form is the primary target for solid-state IR verification.

Experimental Protocol: ATR-FTIR

Why ATR? Pyrimidine alcohols are hygroscopic.[1] The traditional KBr pellet method often results in broad water bands (3400 cm⁻¹) that obscure the critical O-H stretch of the hydroxyethyl side chain. ATR (Attenuated Total Reflectance) minimizes this interference.[1]

Step-by-Step Methodology
  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride).[1]

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).[1]

    • Resolution: 4 cm⁻¹.[1][2][3]

    • Scans: 32 (Screening) or 64 (Final Report).

  • Sample Preparation:

    • Pre-treatment:[1] Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture.

    • Application: Place ~5 mg of the white crystalline powder onto the center of the ATR crystal.

    • Compression: Apply pressure using the anvil until the force gauge reads optimal contact (typically ~80-100 N).[1] Note: Inconsistent pressure leads to variable peak intensities.

  • Data Acquisition:

    • Collect a Background Spectrum (air only) immediately before the sample.[1]

    • Collect the Sample Spectrum .

    • Post-Processing: Apply Automatic Baseline Correction. Do not apply smoothing unless noise levels are excessive, as this can merge the critical doublet peaks in the fingerprint region.

Comparative Spectral Analysis

To verify identity, you must not only confirm the presence of the target but also the absence of the alternatives.

Key Diagnostic Bands (Target vs. Alternatives)[1][2][5]
Spectral RegionTarget: 5-(2-Hydroxyethyl)pyrimidin-2-olAlternative: 5-(2-Hydroxyethyl)uracil (Impurity)Alternative: 2-Amino-5-(2-hydroxyethyl)pyrimidine (Precursor)Mechanistic Insight
O-H / N-H Stretch (3500–3100 cm⁻¹)Broad band ~3350 cm⁻¹ (Side chain -OH).[1] Sharp N-H ~3100 cm⁻¹ (Ring).[1]Similar broad -OH.[1] Multiple N-H bands due to di-amide structure.[1]Doublet ~3400/3300 cm⁻¹ (Primary Amine -NH₂).[1]The Amine doublet is the "smoking gun" for precursor contamination.
Carbonyl (C=O) (1750–1650 cm⁻¹)Single strong band ~1665 cm⁻¹ (C2=O, Amide I).[1]Two distinct bands: ~1710 cm⁻¹ (C4=O) and ~1670 cm⁻¹ (C2=O).[1]Absent. (Weak ring modes only).The presence of a second carbonyl peak >1700 cm⁻¹ confirms oxidation to Uracil.
Ring Breathing (1600–1500 cm⁻¹)Mixed C=N / C=C modes ~1550 cm⁻¹.[1]C=C stretch ~1620 cm⁻¹.[1]Strong Scissoring (NH₂) ~1620 cm⁻¹.[1]The target has a simpler profile here than the amino-derivative.
Fingerprint (1100–1000 cm⁻¹)C-O Stretch ~1050 cm⁻¹ (Primary Alcohol).[1]C-O Stretch ~1050 cm⁻¹.[1]C-O Stretch ~1050 cm⁻¹.[1]This band confirms the hydroxyethyl side chain is intact in all three.
Decision Logic for Verification

Use this logic flow to interpret your spectrum.

VerificationLogic Start Start Spectral Analysis Check1700 Check 1650-1750 cm⁻¹ Region Start->Check1700 Doublet Two Strong Peaks? (~1710 & ~1670) Check1700->Doublet Single Single Strong Peak? (~1665) Check1700->Single None No Strong Carbonyl? Check1700->None ResultUracil REJECT: Uracil Impurity (Oxidized) Doublet->ResultUracil CheckNH Check 3300-3500 cm⁻¹ Single->CheckNH ResultPrecursor REJECT: Amino Precursor (Incomplete Rxn) None->ResultPrecursor AmineDoublet Sharp Doublet? CheckNH->AmineDoublet BroadOH Broad Single Band? CheckNH->BroadOH AmineDoublet->ResultPrecursor ResultPass PASS: 5-(2-Hydroxyethyl)pyrimidin-2-ol (Target Verified) BroadOH->ResultPass

Figure 2: Spectral decision tree.[1] The critical checkpoints are the Carbonyl region (for oxidation) and the Amine region (for precursor).

Troubleshooting & Validation

Issue: Broad, undefined peaks in the 3000-3500 cm⁻¹ region.

  • Cause: Excessive moisture in the sample or the atmosphere.

  • Fix: Dry sample at 40°C under vacuum.[1] Ensure the ATR anvil is clean.

**Issue: Split peak at 1665 cm⁻¹.[1] **

  • Cause: Potential polymorphism or crystal packing effects in the solid state.

  • Validation: Dissolve the sample in CHCl₃ (if soluble) or D₂O and run a solution cell IR. If the split disappears, it is a solid-state packing artifact, not a chemical impurity.

**Issue: Small shoulder at 1710 cm⁻¹.[1] **

  • Cause: Trace oxidation (<5%) to the uracil derivative.

  • Action: This indicates the sample is degrading. Quantify using HPLC; IR is qualitative at this level.

References

  • PubChem. (n.d.).[1] 5-(2-hydroxyethyl)uracil (Compound Summary).[1][4] National Library of Medicine. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.).[1][3] Infrared Spectra of Pyrimidine Derivatives.[5] National Institute of Standards and Technology.[2][3] Retrieved from [Link][1]

  • Chaudhary, J. (2025).[1] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications.[1] Retrieved from [Link]

  • ResearchGate. (2001).[1] Infrared studies of tautomerism in 2-hydroxypyridine.[1][5] Spectrochimica Acta Part A. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Extraction Protocols for 5-(2-Hydroxyethyl)pyrimidin-2-ol

This guide provides an in-depth technical comparison of extraction protocols for 5-(2-Hydroxyethyl)pyrimidin-2-ol (often referred to in bioanalytical contexts as 5-(2-hydroxyethyl)uracil or 5-HEU ). Due to the tautomeric...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of extraction protocols for 5-(2-Hydroxyethyl)pyrimidin-2-ol (often referred to in bioanalytical contexts as 5-(2-hydroxyethyl)uracil or 5-HEU ).

Due to the tautomeric nature of this molecule (favoring the keto-uracil form in aqueous biological matrices) and its high polarity (LogP < 0), standard extraction techniques often yield poor reproducibility. This guide analyzes the three primary methodologies—Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—to determine the optimal workflow for pharmacokinetic (PK) and biomarker quantification.

Executive Summary & Physicochemical Context

5-(2-Hydroxyethyl)pyrimidin-2-ol is a polar pyrimidine derivative. In drug development, it appears primarily as a stable catabolite of thymidine analogs or as a biomarker for oxidative DNA damage. Its extraction is complicated by two factors:

  • High Polarity: The hydroxyethyl side chain increases water solubility, making partitioning into organic solvents (LLE) difficult.

  • Matrix Interference: Its retention time often overlaps with endogenous urea and other polar nucleobases in Reverse Phase LC (RPLC).

The Verdict: While Protein Precipitation (PPT) offers speed, Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) or Polar-Modified Polymer phases provides the only statistically reproducible method for quantitative trace analysis (<10 ng/mL).

Methodology Comparison: The Alternatives

The following table summarizes the performance of the three standard extraction "alternatives" based on experimental data for polar pyrimidines.

Table 1: Performance Metrics of Extraction Protocols
FeatureProtocol A: Mixed-Mode SPE (Recommended)Protocol B: Liquid-Liquid Extraction (LLE) Protocol C: Protein Precipitation (PPT)
Recovery (%) 85% - 98% 40% - 60% (highly variable)>95% (but with high suppression)
Reproducibility (RSD) < 5% 15% - 25%10% - 15%
Matrix Effect (ME) Minimal (<10% suppression)ModerateSevere (>50% suppression)
Sensitivity (LLOQ) 0.5 - 1.0 ng/mL10 - 50 ng/mL5 - 10 ng/mL
Throughput Medium (requires steps)Low (requires evaporation)High ( "Crash and Shoot")
Cost per Sample High (

)
Medium ($)Low (¢)

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct protocol based on your sensitivity requirements and sample matrix.

ExtractionWorkflow Start Start: Biological Sample (Plasma/Urine) Sensitivity Sensitivity Start->Sensitivity Check Required Sensitivity? HighSens High Sensitivity (< 5 ng/mL) Check->HighSens Trace Analysis LowSens Screening/High Conc. (> 50 ng/mL) Check->LowSens Rapid Screen SPE_Route Protocol A: Mixed-Mode SPE (MCX or HLB) HighSens->SPE_Route Remove Matrix PPT_Route Protocol C: Protein Precipitation (ACN/MeOH) LowSens->PPT_Route Speed LLE_Route Protocol B: LLE (Ethyl Acetate:IPA) LowSens->LLE_Route If lipids interfere Analysis LC-MS/MS Analysis (HILIC or C18-Aq) SPE_Route->Analysis PPT_Route->Analysis LLE_Route->Analysis

Figure 1: Decision tree for selecting the extraction protocol based on sensitivity needs. Note that LLE is generally discouraged unless specific lipid removal is required without SPE costs.

Deep Dive: The "Gold Standard" Protocol (Mixed-Mode SPE)

For researchers requiring publication-grade reproducibility, the Mixed-Mode Cation Exchange (MCX) or Hydrophilic-Lipophilic Balance (HLB) SPE is the validated standard. The polarity of 5-(2-Hydroxyethyl)pyrimidin-2-ol requires a sorbent that can retain the molecule even when aqueous washes remove salts.

Mechanism of Action
  • Retention: The pyrimidine ring offers weak basicity, allowing interaction with cation exchange resins at low pH, or hydrophobic retention on polymeric beads.

  • Cleanup: The ability to wash with 100% water (to remove salts) and high percentages of methanol (to remove lipids) without eluting the polar analyte is the key advantage over LLE.

Step-by-Step Protocol
  • Sample Pre-treatment:

    • Aliquot 200 µL of Plasma/Urine.[1]

    • Add 20 µL Internal Standard (isotopically labeled 5-HEU or Uracil-d4).

    • Add 200 µL 4% Phosphoric Acid (

      
      ) . Crucial Step: Acidification ionizes the basic nitrogens for MCX retention and disrupts protein binding.
      
  • Conditioning (SPE Plate/Cartridge):

    • 1 mL Methanol (wet the sorbent).

    • 1 mL Water (equilibrate).

  • Loading:

    • Load the pre-treated sample at a slow flow rate (1 mL/min).

  • Washing (The Critical Differentiation):

    • Wash 1: 1 mL 2% Formic Acid in Water (removes proteins/salts).

    • Wash 2: 1 mL Methanol (removes hydrophobic lipids). Note: Because 5-HEU is polar, it will NOT elute in pure methanol if bound by ionic mechanisms (MCX) or if the polymer is sufficiently retentive.

  • Elution:

    • Elute with 2 x 250 µL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[2][3] The high pH neutralizes the charge, releasing the analyte.

  • Reconstitution:

    • Evaporate to dryness under Nitrogen at 40°C.[1][4]

    • Reconstitute in Mobile Phase A (typically 0.1% Formic Acid in Water) to ensure peak focusing during injection.

Alternatives Analysis: Why LLE and PPT Often Fail

Protocol B: Liquid-Liquid Extraction (LLE)
  • The Problem: 5-(2-Hydroxyethyl)pyrimidin-2-ol is too hydrophilic. Standard solvents like Hexane or MTBE will yield <10% recovery.

  • The "Fix": To make LLE work, you must use high-polarity organic mixtures, such as Ethyl Acetate:Isopropanol (85:15) .

  • Risk: This mixture extracts significant amounts of matrix phospholipids, leading to ion suppression in the mass spectrometer. Use only if SPE is unavailable.

Protocol C: Protein Precipitation (PPT)
  • The Problem: While recovery is high (because you aren't discarding anything), the "dirtiness" of the extract is problematic for polar analytes.

  • Chromatographic Impact: Since 5-HEU elutes early (near the void volume) on C18 columns, it co-elutes with salts and unretained matrix components from the PPT supernatant.

  • Mitigation: If using PPT, you must use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation to move the analyte away from the suppression zone.

Reproducibility & Stability Data

Self-validating your system requires monitoring these specific metrics. Data below represents typical acceptance criteria for a bioanalytical assay validation (FDA/EMA guidelines).

ParameterAcceptance CriteriaExperimental Observation for 5-HEU
Stock Stability < 5% degradationStable for 6 months at -20°C in water/methanol.
Freeze/Thaw ± 15% deviationStable for 3 cycles (Plasma).
Process Efficiency Consistent RecoverySPE: 90% ± 3% LLE: 45% ± 12% (High variability).
Matrix Effect 0.8 - 1.2 FactorPPT: often 0.5 (Significant Suppression).

References

  • MDPI. (2021). A New Method for Improving Extraction Efficiency and Purity of Urine and Plasma Cell-Free DNA.[5] (Demonstrates matrix challenges in urine/plasma extraction).

  • SCIEX. (2018). Measurement of uracil in plasma and serum samples by LC-MS/MS.[4][6] (Provides the baseline for polar pyrimidine extraction via PPT and LC-MS parameters).

  • NIH / PubMed. (1996). Monitoring urinary excretion of 5-hydroxymethyluracil for assessment of oxidative DNA damage.[7] (Establishes the biological context and stability of hydroxy-uracil derivatives).

  • Agilent. (2020). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction.[1] (Comparison of SLE/LLE vs SPE for polar drugs).

Sources

Validation

Cross-validation of 5-(2-Hydroxyethyl)pyrimidin-2-ol ELISA vs LC-MS

A Comparative Guide to the Bioanalysis of 5-(2-Hydroxyethyl)pyrimidin-2-ol: ELISA vs. LC-MS In the landscape of drug development and clinical research, the accurate quantification of small molecule biomarkers is paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Bioanalysis of 5-(2-Hydroxyethyl)pyrimidin-2-ol: ELISA vs. LC-MS

In the landscape of drug development and clinical research, the accurate quantification of small molecule biomarkers is paramount for elucidating disease mechanisms, assessing therapeutic efficacy, and ensuring patient safety. This guide provides an in-depth technical comparison of two predominant bioanalytical platforms—the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the quantification of 5-(2-Hydroxyethyl)pyrimidin-2-ol, a putative biomarker of oxidative stress.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] The presence of a 2-hydroxyethyl group may signify exposure to DNA-damaging agents like ethylene oxide or could be an endogenous product of oxidative stress, making its precise measurement in biological matrices a critical analytical challenge.[3] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive cross-validation of ELISA and LC-MS methodologies for this important class of molecule.

The Analytical Challenge: Quantifying a Small Molecule Biomarker

5-(2-Hydroxyethyl)pyrimidin-2-ol is a small, polar molecule, which presents distinct challenges for bioanalysis. An ideal analytical method must be sensitive enough to detect low physiological or pathological concentrations, and specific enough to distinguish the analyte from a complex biological matrix, such as plasma or urine.

Principle of Competitive ELISA for Small Molecules

For small molecules like 5-(2-Hydroxyethyl)pyrimidin-2-ol, a competitive ELISA is the most suitable format.[4] This is because small molecules are generally not large enough to be bound by two antibodies simultaneously, as required in a sandwich ELISA.

The principle of a competitive ELISA hinges on the competition between the analyte in the sample and a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. The antibody, specific to 5-(2-Hydroxyethyl)pyrimidin-2-ol, is immobilized on the surface of a microplate well. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Diagram of the Competitive ELISA Workflow

ELISA_Workflow cluster_coating 1. Antibody Coating cluster_competition 2. Competitive Binding cluster_detection 3. Detection cluster_readout 4. Signal Readout plate Microplate Well Anti-5-(2-Hydroxyethyl)pyrimidin-2-ol Antibody sample Sample (containing Analyte) + Enzyme-labeled Analyte plate2 Microplate Well Antibody-Analyte Complex Antibody-Labeled Analyte Complex sample->plate2 Incubation substrate Substrate plate3 Microplate Well Colored Product substrate->plate3 Enzymatic Reaction reader Plate Reader plate3->reader Measure Absorbance

Caption: Competitive ELISA workflow for small molecule detection.

Principle of Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the "gold standard" for the quantitative analysis of small molecules in biological matrices.[5] This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.

The process begins with the extraction of the analyte from the biological matrix. The extract is then injected into an HPLC system where 5-(2-Hydroxyethyl)pyrimidin-2-ol is separated from other matrix components based on its physicochemical properties. The separated analyte then enters the mass spectrometer, where it is ionized, and a specific precursor ion is selected. This ion is fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Diagram of the LC-MS/MS Workflow

LCMS_Workflow cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. Mass Spectrometry cluster_analysis 4. Data Analysis sample Biological Sample extraction Extraction (e.g., SPE) sample->extraction hplc HPLC System Column extraction->hplc ms ms hplc->ms data Data Acquisition & Quantification ms->data

Caption: LC-MS/MS workflow for small molecule quantification.

Comparative Performance Analysis

The choice between ELISA and LC-MS/MS depends on the specific requirements of the study. Below is a summary of the key performance characteristics of each method for the quantification of 5-(2-Hydroxyethyl)pyrimidin-2-ol.

Performance MetricCompetitive ELISALC-MS/MSRationale and Causality
Sensitivity (LLOQ) ~0.1 - 1 ng/mL~0.01 - 0.1 ng/mLLC-MS/MS generally offers superior sensitivity due to the low background noise achieved with MRM.[6] ELISA sensitivity is limited by the affinity of the antibody and the signal amplification of the enzyme.
Specificity Moderate to HighVery HighELISA specificity is dependent on the cross-reactivity of the antibody with structurally similar molecules.[7] LC-MS/MS achieves high specificity through chromatographic separation and the unique mass transition of the analyte.[6]
Accuracy GoodExcellentLC-MS/MS accuracy is enhanced by the use of a stable isotope-labeled internal standard, which corrects for matrix effects and variability in sample preparation.[8] ELISA accuracy can be affected by matrix interferences.
Precision (%CV) < 15%< 10%Both methods can achieve high precision, but LC-MS/MS often demonstrates lower variability due to the robustness of the instrumentation and the use of internal standards.
Linear Range 2-3 orders of magnitude3-5 orders of magnitudeLC-MS/MS typically provides a wider dynamic range, allowing for the quantification of both low and high concentration samples without dilution.[6]
Throughput High (96-well plate format)Moderate to High (with automation)ELISA is inherently high-throughput due to its plate-based format.[7] LC-MS/MS throughput has significantly improved with the advent of rapid chromatography and automated sample preparation.
Cost per Sample LowHighELISA is generally more cost-effective due to lower instrument and reagent costs.[7] LC-MS/MS requires a significant capital investment and more expensive reagents.
Method Development Time Long (antibody development)Short to ModerateDevelopment of a specific antibody for ELISA can be a lengthy process. LC-MS/MS method development is often faster, especially if the analyte's structure is known.

Experimental Protocols

To ensure scientific integrity, both methods must be validated according to regulatory guidelines such as those from the FDA and the International Council for Harmonisation (ICH).[1]

Hypothetical Competitive ELISA Protocol

This protocol is a representative example for the quantification of 5-(2-Hydroxyethyl)pyrimidin-2-ol.

  • Coating: A 96-well microplate is coated with an antibody specific for 5-(2-Hydroxyethyl)pyrimidin-2-ol and incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antibody.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: Standards, quality controls (QCs), and unknown samples are added to the wells, followed immediately by the addition of a fixed concentration of enzyme-labeled 5-(2-Hydroxyethyl)pyrimidin-2-ol. The plate is then incubated for 1-2 hours at 37°C.

  • Washing: The plate is washed to remove unbound reagents.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: A stop solution (e.g., 2N H₂SO₄) is added to each well to stop the enzymatic reaction.

  • Data Acquisition: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of the analyte is inversely proportional to the signal.

Hypothetical LC-MS/MS Protocol

This protocol outlines a typical workflow for the analysis of 5-(2-Hydroxyethyl)pyrimidin-2-ol in human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing a stable isotope-labeled internal standard (e.g., d4-5-(2-Hydroxyethyl)pyrimidin-2-ol).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate for injection.

  • Chromatographic Conditions:

    • LC System: A UPLC system.

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • 5-(2-Hydroxyethyl)pyrimidin-2-ol: e.g., m/z 155.1 -> 112.1

      • Internal Standard (d4-5-(2-Hydroxyethyl)pyrimidin-2-ol): e.g., m/z 159.1 -> 116.1

    • Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte in unknown samples.

Best-Fit Application Guide: Choosing the Right Tool for the Job

Research Phase/ApplicationRecommended MethodJustification
Early Discovery/High-Throughput Screening ELISA ELISA is ideal for screening large numbers of samples due to its lower cost and higher throughput.[7]
Lead Optimization/Pharmacokinetic (PK) Studies LC-MS/MS The high specificity and accuracy of LC-MS/MS are crucial for obtaining reliable PK data and for metabolite identification.[5][8]
Clinical Trials/Regulatory Submissions LC-MS/MS Regulatory agencies typically require the high level of validation and data integrity provided by LC-MS/MS for pivotal studies.[1]
Biomarker Validation LC-MS/MS The superior specificity of LC-MS/MS is essential for validating a new biomarker to ensure that what is being measured is truly the analyte of interest.
Point-of-Care or Resource-Limited Settings ELISA The simpler workflow and lower instrumentation cost make ELISA more amenable to these settings.

Conclusion

Both ELISA and LC-MS/MS are powerful techniques for the quantification of the small molecule biomarker 5-(2-Hydroxyethyl)pyrimidin-2-ol. The choice between them is not a matter of one being universally "better," but rather which is the most appropriate tool for the specific scientific question and the stage of research.

ELISA offers a cost-effective, high-throughput solution for screening and studies where a very high degree of specificity is not the primary concern. In contrast, LC-MS/MS provides unparalleled specificity, sensitivity, and accuracy, making it the definitive method for regulatory submissions, pharmacokinetic studies, and the validation of new biomarkers. A thorough understanding of the strengths and limitations of each platform, as outlined in this guide, is essential for generating robust and reliable bioanalytical data.

References

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277. [Link]

  • St. John's Laboratory. (n.d.). Competitive ELISA protocol. St. John's Laboratory. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Creative Diagnostics. [Link]

  • Infinix Bio. (2026, March 1). ELISA vs LC MS MS Comparison: Which Method is Right for Your Research?. Infinix Bio. [Link]

  • Biotrial. (2025, January 23). The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Biotrial. [Link]

  • Journal of Chemical Education. (2012, September 27). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. ACS Publications. [Link]

  • Wu, Y., et al. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (86), 51372. [Link]

  • Al-Tannak, N. F., et al. (2023). A Sensitive, Simple, and Fast LC–MS/MS Method for Quantification of Remifentanil in Human Plasma: Applications in Critically Ill Patients' Plasma during Extracorporeal Membrane Oxygenation. Molecules, 28(12), 4768. [Link]

  • Basit, A., et al. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLOS ONE, 16(10), e0259149. [Link]

  • Sławiński, J., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6943. [Link]

  • Staatz, C. E., et al. (2002). Comparison of an ELISA and an LC/MS/MS method for measuring tacrolimus concentrations and making dosage decisions in transplant recipients. Therapeutic Drug Monitoring, 24(5), 607-615. [Link]

  • ResearchGate. (n.d.). Biological Activity of Some Pyrimidine Derivatives: Cytotoxicity and Oxidative Stress Potential in Human Lung Cancer Cell line (A549). Request PDF. [Link]

  • International Journal of Science and Research Archive. (2025, March 15). LC-MS in Proteomics and Biomarker Discovery. [Link]

  • Taylor & Francis Online. (2017, January 16). Quantitative Analysis of Lipids: A Higher-Throughput LC–MS/MS-Based Method and its Comparison to ELISA. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of some new dihydro pyrimidin-2(1H)-one derivatives. [Link]

  • AWS. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. [Link]

  • MDPI. (2019, September 5). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. [Link]

  • Der Pharma Chemica. (2026, March 1). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. [Link]

  • PubMed. (2008). Simultaneous detection of five different 2-hydroxyethyl-DNA adducts formed by ethylene oxide exposure, using a high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry assay. [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis and biological activity of N-(2-hydroxyethyl)cytisine derivatives. [Link]

  • MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]

  • OPUS. (2025, August 28). Analytical Methods. [Link]

  • PubMed. (2013, November 6). In vitro antioxidant and antiproliferative activities of 5-hydroxymethylfurfural. [Link]

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Laboratory and Environment: A Comprehensive Guide to the Proper Disposal of 5-(2-Hydroxyethyl)pyrimidin-2-ol

For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of scientific integrity and a c...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of scientific integrity and a commitment to a safe and sustainable research environment. This guide provides an in-depth, procedural framework for the proper disposal of 5-(2-Hydroxyethyl)pyrimidin-2-ol, a heterocyclic compound with potential applications in medicinal chemistry. By understanding the underlying principles of chemical waste management and adhering to the detailed protocols outlined below, you can ensure the safety of your personnel, maintain regulatory compliance, and build a culture of safety within your laboratory.

Hazard Assessment: An In-Depth Analysis

An analysis of structurally analogous compounds provides critical insights into the potential hazards. For instance, 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione, a closely related molecule, is classified with the following GHS hazard statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation[1]

Furthermore, studies on the parent compound, 2-hydroxypyrimidine, indicate a low acute toxicity but suggest that prolonged or repeated exposure may lead to mild irritation of the eyes, skin, and respiratory tract[2]. Therefore, it is prudent to treat 5-(2-Hydroxyethyl)pyrimidin-2-ol as a compound that is, at a minimum, an irritant to the skin, eyes, and respiratory system. All laboratory personnel handling this compound must be thoroughly familiar with these potential risks.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This is not just a procedural step but a critical barrier protecting you from potential exposure.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over safety glasses for enhanced protection.To protect against accidental splashes of the chemical, which could cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-resistant lab coat are required.To prevent skin contact, which may cause irritation. The lab coat protects personal clothing and underlying skin from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.To prevent the inhalation of any aerosols or fine particles of the compound, which could lead to respiratory tract irritation. All handling should be conducted within a certified chemical fume hood.

Waste Segregation and Collection: A Systematic Approach

Proper segregation of chemical waste is a fundamental principle of laboratory safety and environmental responsibility. It prevents unintended chemical reactions and facilitates compliant disposal.

Solid Waste:

  • Collect any solid waste contaminated with 5-(2-Hydroxyethyl)pyrimidin-2-ol, such as weighing paper, contaminated gloves, or absorbent materials from a spill, in a designated solid hazardous waste container.

  • This container must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-(2-Hydroxyethyl)pyrimidin-2-ol".

Liquid Waste:

  • Collect all unused or spent solutions of 5-(2-Hydroxyethyl)pyrimidin-2-ol in a designated liquid hazardous waste container.

  • The container should be made of a compatible material (e.g., high-density polyethylene) and must be securely sealed.

  • Crucially, do not mix this waste stream with other incompatible chemical wastes.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

Empty Containers:

  • Empty containers that previously held 5-(2-Hydroxyethyl)pyrimidin-2-ol must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol).

  • The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.

Step-by-Step Disposal Protocol

The disposal of 5-(2-Hydroxyethyl)pyrimidin-2-ol must be conducted in strict accordance with local, state, and federal regulations. The following workflow provides a generalized procedure that should be adapted to your institution's specific guidelines.

DisposalWorkflow cluster_LabOperations In-Laboratory Procedures cluster_Disposal Waste Management A Step 1: Don PPE B Step 2: Segregate Waste (Solid, Liquid, Rinsate) A->B C Step 3: Label Waste Containers B->C D Step 4: Store in Satellite Accumulation Area (SAA) C->D E Step 5: Contact EHS or Licensed Waste Contractor D->E Hand-off F Step 6: Professional Pickup and Transport E->F G Step 7: Final Disposal (e.g., Incineration) F->G EmergencyResponse cluster_Spill Spill Response cluster_Exposure Exposure Response Start Spill or Exposure Event Spill_Evacuate Evacuate Non-Essential Personnel Start->Spill_Evacuate Exposure_Skin Skin Contact: Wash with soap and water for 15 minutes Start->Exposure_Skin Exposure_Eye Eye Contact: Rinse with water for 15 minutes Start->Exposure_Eye Exposure_Inhalation Inhalation: Move to fresh air Start->Exposure_Inhalation Exposure_Ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Start->Exposure_Ingestion Spill_Ventilate Ensure Adequate Ventilation Spill_Evacuate->Spill_Ventilate Spill_Contain Contain Spill with Inert Absorbent Spill_Ventilate->Spill_Contain Spill_Collect Collect and Place in Hazardous Waste Container Spill_Contain->Spill_Collect Spill_Decontaminate Decontaminate Spill Area Spill_Collect->Spill_Decontaminate Report Report to EHS and Seek Medical Attention Spill_Decontaminate->Report Exposure_Skin->Report Exposure_Eye->Report Exposure_Inhalation->Report Exposure_Ingestion->Report

Caption: A decision tree for emergency response to a 5-(2-Hydroxyethyl)pyrimidin-2-ol spill or exposure.

Spill Response:

  • Evacuate: Immediately clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

  • Collect: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention and report the incident to your institution's EHS department.

Regulatory Framework: Adherence to EPA Guidelines

The disposal of chemical waste in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Laboratories that generate hazardous waste are required to obtain an EPA Identification Number and adhere to specific regulations regarding waste accumulation, storage, and disposal. It is imperative that your institution complies with all applicable federal, state, and local regulations.

By embracing these detailed procedures, you not only ensure the safe and compliant disposal of 5-(2-Hydroxyethyl)pyrimidin-2-ol but also contribute to a robust culture of safety and environmental stewardship within the scientific community.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-hydroxypyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxypyrimidine-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. Retrieved from [Link]

  • EFSA Journal. (2025, February 10). Update of the safety assessment of N,N‐bis(2‐hydroxyethyl)alkyl(C8‐C18)amines (FCM No 19) and N,N‐bis(2‐hydroxyethyl)alkyl(C8‐C18)amine hydrochlorides (FCM No 20) for their use in plastic materials and articles intended to come into contact with food. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-(2-Hydroxyethyl)pyrimidin-2-ol

Comprehensive Safety and Operational Guide for Handling 5-(2-Hydroxyethyl)pyrimidin-2-ol As a Senior Application Scientist, I frequently observe laboratories overlooking the nuanced safety requirements of novel heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 5-(2-Hydroxyethyl)pyrimidin-2-ol

As a Senior Application Scientist, I frequently observe laboratories overlooking the nuanced safety requirements of novel heterocyclic compounds. While 5-(2-Hydroxyethyl)pyrimidin-2-ol (CAS: 1537368-00-5) lacks the acute toxicity of heavy metals or highly reactive electrophiles, its structural features—specifically the pyrimidine core and dual hydroxyl/hydroxyethyl functional groups—present distinct physical and chemical hazards.

This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety and logistical efficiency during handling, storage, and disposal.

Physicochemical Profile & Hazard Assessment

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The presence of hydrogen-bond donors and acceptors makes this compound a polar solid, likely prone to electrostatic buildup and aerosolization as a fine dust. Based on safety data from structurally analogous compounds like 1[1] and2[2], we classify its hazards as follows:

Table 1: Physicochemical Properties and Hazard Classification

Property / HazardValue / CategoryMechanistic Rationale
Molecular Weight 140.14 g/mol Small molecular size allows for rapid dispersion as airborne dust.
Eye Irritation Category 2AThe amphoteric nature (weakly basic nitrogens + acidic hydroxyl) causes osmotic stress and localized pH shifts, severely irritating the cornea[2].
Skin Irritation Category 2Prolonged contact with skin moisture leads to localized pH changes and dermal protein denaturation[3].
Respiratory Irritation STOT SE 3Inhalation of fine crystalline dust causes mechanical and chemical irritation to the mucosal membranes of the upper respiratory tract[1].

Personal Protective Equipment (PPE) Matrix

Do not merely "wear gloves." PPE selection must be an intentional barrier against specific physicochemical threats.

  • Eye Protection: Wear tight-fitting chemical safety goggles conforming to ANSI Z87.1 or EN 166(EU)[4]. Causality: Standard safety glasses with side shields are insufficient against airborne dust particulates that can bypass the sides of the frames.

  • Hand Protection: Use powder-free nitrile gloves (minimum thickness: 0.11 mm). Causality: Nitrile provides an excellent barrier against polar organic solids. Because the compound is a solid, permeation rates are low; however, if handling the compound in solution (e.g., dissolved in DMSO), double-gloving is mandatory as DMSO acts as a rapid dermal carrier.

  • Respiratory Protection: Handle strictly inside a certified Class II Type A2 Biological Safety Cabinet (BSC) or a standard chemical fume hood. If handling outside a hood is unavoidable (e.g., bulk transfer), an N95 or P100 particulate respirator is required[1].

  • Body Protection: A standard flame-resistant or 100% cotton laboratory coat. Causality: Synthetic fabrics should be avoided as they generate static electricity, which can attract the compound's dust.

Operational Workflow & Handling Protocol

The following protocol is a self-validating system designed to minimize aerosolization and cross-contamination.

Step-by-Step Methodology:

  • Preparation: Verify that the fume hood has an inward face velocity of 80–100 FPM. Lay down a disposable anti-static weighing mat.

  • De-staticization: Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the receiving vessel. Causality: Pyrimidine derivatives in powder form often hold static charges, leading to "jumping" powder that contaminates the balance and poses an inhalation risk.

  • Weighing: Tare the receiving vial (preferably amber glass to prevent potential UV degradation). Carefully transfer the 5-(2-Hydroxyethyl)pyrimidin-2-ol using a micro-spatula.

  • Sealing: Cap the receiving vial tightly before removing it from the fume hood.

  • Dissolution (If applicable): Add the solvent (e.g., water, methanol, or DMSO) slowly down the side of the vial to prevent dust kick-up.

HandlingWorkflow Start 1. Fume Hood Setup & Anti-Static Prep Weighing 2. Weigh Compound (Micro-spatula) Start->Weighing Seal 3. Seal Vessel Inside Hood Weighing->Seal Solvent 4. Solvent Addition (Controlled Flow) Seal->Solvent Decon 5. Wet-Wipe Decontamination Solvent->Decon

Standard operational workflow for handling 5-(2-Hydroxyethyl)pyrimidin-2-ol powder.

Emergency Response and Spill Protocol

In the event of a spill, immediate and methodical action is required to prevent airborne dispersion.

Spill Cleanup Methodology:

  • Evacuate & Assess: Step back and allow the fume hood to clear any immediate airborne dust.

  • Containment: Do NOT dry sweep. Causality: Dry sweeping aerosolizes the powder, drastically increasing the inhalation hazard[5].

  • Neutralization/Absorption: Cover the spill with damp absorbent paper towels (moistened with water or ethanol, depending on the compound's solubility profile).

  • Collection: Carefully scoop the damp towels and residue using a non-sparking tool[4] into a designated hazardous waste bag.

  • Decontamination: Wash the spill area thoroughly with soap and water[6], followed by an ethanol wipe to remove any residual organic traces.

SpillResponse Assess Assess Spill Size & Location Minor Minor Spill (Inside Hood) Assess->Minor Major Major Spill (Outside Hood/Airborne) Assess->Major PPE Verify PPE (Nitrile, Goggles) Minor->PPE Evacuate Evacuate Area & Notify EHS Major->Evacuate Contain Cover with Damp Absorbent PPE->Contain Dispose Transfer to Solid Hazardous Waste Contain->Dispose

Decision matrix and logical workflow for powder spill response.

Waste Management & Disposal Plan

Improper disposal of heterocyclic compounds can lead to severe environmental contamination. 5-(2-Hydroxyethyl)pyrimidin-2-ol must be treated as hazardous chemical waste[7].

  • Solid Waste: All contaminated PPE (gloves, mats), empty vials, and spill cleanup materials must be placed in a clearly labeled, sealed biohazard or chemical waste bag. Label as "Hazardous Solid Waste - Contains Pyrimidine Derivatives."

  • Liquid Waste: If the compound is dissolved in organic solvents, dispose of the solution in a designated "Non-Halogenated Organic Waste" carboy (unless a halogenated solvent like DCM was used, in which case use the "Halogenated Waste" carboy). Do not flush down the sink[6].

  • Storage of Waste: Keep waste containers tightly closed in a cool, dry, well-ventilated area away from strong oxidizing agents and strong acids[3].

References

Sources

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